4,6-Dimethoxypyrimidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxypyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-4-3-5(13-2)9-6(8-4)7(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXXMEMJCXTHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403131 | |
| Record name | 4,6-dimethoxypyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128276-50-6 | |
| Record name | 4,6-dimethoxypyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dimethoxypyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4,6-Dimethoxypyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4,6-dimethoxypyrimidine-2-carboxylic acid. The information is curated for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Physicochemical Properties
This compound is a substituted pyrimidine derivative. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1][2][3] |
| CAS Number | 128276-50-6 | [1][2] |
| Boiling Point | 426.2°C at 760 mmHg | |
| Density | 1.349 g/cm³ | |
| SMILES | O=C(C1=NC(OC)=CC(OC)=N1)O | [1] |
| LogP | 0.192 | [1] |
| Topological Polar Surface Area (TPSA) | 81.54 Ų | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Experimental Protocols
Logical Workflow for Synthesis
Caption: A potential synthetic pathway for this compound.
Biological Significance and Signaling Pathways
Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including antiviral and anticancer agents. The structural similarity of this compound to a related molecule, 4,6-dihydroxypyrimidine-2-carboxylic acid, suggests potential avenues for investigation.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrimidine derivatives as enzyme inhibitors, a hypothetical interaction with a kinase signaling pathway is depicted below. This diagram illustrates a potential mechanism of action where a pyrimidine-based inhibitor could block a critical step in a signal transduction cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.
Conclusion
This compound is a chemical compound with well-defined physicochemical properties. While detailed experimental protocols and its specific biological roles are not extensively documented in publicly accessible sources, its structural features suggest potential for further investigation in medicinal chemistry and drug discovery. The provided data and conceptual frameworks offer a starting point for researchers interested in exploring the synthesis and biological activity of this and related pyrimidine derivatives. Further experimental validation is necessary to elucidate its true biological function and therapeutic potential.
References
An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4,6-Dimethoxypyrimidine-2-carboxylic acid, a heterocyclic compound of interest in synthetic chemistry and agrochemical research. It details the molecule's structure, physicochemical properties, a proposed synthetic pathway with experimental protocols, and its potential applications based on the activity of structurally related compounds.
Core Molecule Structure and Properties
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene. The core pyrimidine ring is substituted with two methoxy groups (-OCH₃) at positions 4 and 6, and a carboxylic acid group (-COOH) at position 2.
Chemical Structure:
Physicochemical and Identification Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 128276-50-6 | [1] |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| Synonyms | 2-Carboxy-4,6-dimethoxypyrimidine, 4,6-DIMETHOXYPYRIMIDINE-2YL-CARBOXYLICACID | [2][3] |
| Melting Point | 156-158 °C | [2] |
| Boiling Point | 426.2 ± 48.0 °C (Predicted) | [2] |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.84 ± 0.10 (Predicted) | [2] |
Synthesis and Experimental Protocols
The overall proposed workflow is visualized below.
Caption: Proposed multi-step synthesis of the target carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine
This step involves the nucleophilic substitution of the chlorine atom on the precursor with a methylthio group.
-
Materials : 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), methanol (80 mL).[4]
-
Procedure :
-
Combine 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide, and methanol in a reaction vessel.
-
Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours, with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product. A reported yield for this reaction is 95.6%.[5]
-
Step 2: Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine
The methylthio intermediate is oxidized to the more reactive methylsulfonyl intermediate.
-
Materials : 4,6-dimethoxy-2-methylthiopyrimidine (from Step 1), hydrogen peroxide (H₂O₂), sodium tungstate dihydrate.[4]
-
Procedure :
-
Dissolve the 4,6-dimethoxy-2-methylthiopyrimidine intermediate in a suitable protic solvent, such as acetic acid.[6]
-
Add a catalytic amount of sodium tungstate dihydrate.
-
Slowly add hydrogen peroxide to the mixture while maintaining the temperature, typically between 70-90 °C.[6]
-
Stir the reaction until TLC indicates the complete consumption of the starting material.
-
Cool the mixture and precipitate the product by adding water.
-
Filter the solid, wash with water, and dry to obtain 4,6-dimethoxy-2-methylsulfonylpyrimidine. This oxidation can achieve yields of up to 95%.[5]
-
Step 3: Synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile
The sulfonyl group serves as an excellent leaving group for substitution with a cyanide nucleophile.
-
Materials : 4,6-dimethoxy-2-methylsulfonylpyrimidine (from Step 2), potassium cyanide (KCN), 18-crown-6, acetonitrile (MeCN).[5]
-
Procedure :
-
In a flask, dissolve the methylsulfonyl intermediate in acetonitrile.
-
Add 18-crown-6 (approx. 0.1 equivalents) to help solubilize the potassium cyanide.
-
Add potassium cyanide (approx. 3 equivalents) in one portion at room temperature.[5]
-
Stir the mixture vigorously. The reaction's progress can be monitored by TLC.
-
After the reaction is complete, quench the mixture and perform an extractive workup.
-
Purify the crude product via column chromatography on silica gel to isolate 4,6-dimethoxypyrimidine-2-carbonitrile.[5]
-
Step 4: Hydrolysis to this compound
The final step is the hydrolysis of the nitrile functional group to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Materials : 4,6-dimethoxypyrimidine-2-carbonitrile (from Step 3), concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution.
-
Procedure (Acid Hydrolysis) :
-
Suspend the nitrile intermediate in a solution of concentrated HCl.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath.
-
Adjust the pH to be neutral or slightly acidic to precipitate the carboxylic acid product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Applications and Biological Relevance
While specific biological activities for this compound are not extensively documented, the 4,6-dimethoxypyrimidine scaffold is a crucial component in several commercially important agrochemicals. Furthermore, the broader class of pyrimidine derivatives is known for a wide range of pharmacological activities.
Caption: Logical relationships of the core molecule and its applications.
Agrochemical Intermediate
The most prominent application of related 4,6-dimethoxypyrimidine structures is in the synthesis of herbicides.[7] Specifically, compounds like 4,6-dimethoxy-2-methylsulfonylpyrimidine are key intermediates for producing pyrimidinyloxybenzoic acid herbicides, such as Bispyribac-sodium.[4] These herbicides function by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants, leading to the cessation of growth and eventual death of susceptible weeds.[4] this compound represents a valuable building block for creating novel analogs in this class of herbicides.
Role in Drug Discovery
The pyrimidine nucleus is a fundamental building block in nature, most notably in the nucleobases of DNA and RNA. This prevalence has made it a "privileged scaffold" in medicinal chemistry. Pyrimidine derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anthelmintic properties.[8][9] The functional groups on this compound—particularly the carboxylic acid—provide a reactive handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules for drug discovery screening libraries.
References
- 1. scbt.com [scbt.com]
- 2. 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID CAS#: 128276-50-6 [amp.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxypyrimidine-2-carboxylic acid is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including anticancer agents and enzyme inhibitors. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound, consolidating available data for researchers in the field.
Chemical and Physical Properties
This compound, with the CAS number 128276-50-6, possesses the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol .[1][2] Its structure consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a carboxylic acid group at position 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 128276-50-6 | [1][2] |
| Molecular Formula | C₇H₈N₂O₄ | [1][2] |
| Molecular Weight | 184.15 g/mol | [1][2] |
| Predicted XlogP | 0.7 | [3] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 3 | [2] |
| Topological Polar Surface Area (TPSA) | 81.54 Ų | [2] |
Synthesis
A plausible synthetic route to this compound involves the hydrolysis of its corresponding nitrile precursor, 4,6-dimethoxypyrimidine-2-carbonitrile.
Experimental Protocol: Synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile
The synthesis of the nitrile intermediate can be achieved from 4,6-dimethoxy-2-(methylthio)pyrimidine. This process involves a two-step reaction: oxidation of the methylthio group to a methylsulfonyl group, followed by nucleophilic substitution with cyanide.
Step 1: Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine
-
Materials: 4,6-dimethoxy-2-(methylthio)pyrimidine, an oxidizing agent (e.g., hydrogen peroxide), a catalyst (e.g., sodium tungstate), and a suitable solvent (e.g., acetic acid).
-
Procedure: A mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine, a catalytic amount of sodium tungstate, and acetic acid is prepared. Hydrogen peroxide is added dropwise to the stirred solution at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, is isolated by filtration and can be purified by recrystallization.
Step 2: Cyanation of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine
-
Materials: 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, sodium cyanide or potassium cyanide, and a suitable solvent (e.g., acetonitrile).
-
Procedure: To a solution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in acetonitrile, an aqueous solution of sodium cyanide is added. The reaction is stirred at room temperature, and the progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is dried and concentrated to yield 4,6-dimethoxypyrimidine-2-carbonitrile.
Experimental Protocol: Hydrolysis of 4,6-dimethoxypyrimidine-2-carbonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.
-
Materials: 4,6-dimethoxypyrimidine-2-carbonitrile, a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), and a suitable solvent (e.g., water or a water/alcohol mixture).
-
Procedure (Acid-catalyzed): The nitrile is refluxed in an aqueous solution of a strong acid. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.
-
Procedure (Base-catalyzed): The nitrile is refluxed in an aqueous solution of a strong base. After the reaction is complete, the solution is acidified to precipitate the carboxylic acid, which is then collected by filtration and can be purified by recrystallization.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the C5-H proton of the pyrimidine ring. - A singlet for the two equivalent methoxy groups (-OCH₃). - A broad singlet for the carboxylic acid proton (-COOH), typically downfield. |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon. - Signals for the pyrimidine ring carbons, with those attached to methoxy groups shifted downfield. - A signal for the methoxy carbons. |
| FT-IR | - A broad O-H stretching band for the carboxylic acid. - A strong C=O stretching band for the carboxylic acid. - C-O stretching bands for the methoxy groups and the carboxylic acid. - Aromatic C=N and C=C stretching bands from the pyrimidine ring. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight (184.15). - Fragmentation patterns may include the loss of CO₂, OCH₃, and other small fragments. |
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively reported. However, the pyrimidine core is a well-established pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[4]
-
Enzyme Inhibition: The structural features of pyrimidines allow them to act as inhibitors for a variety of enzymes, including kinases, which are crucial targets in cancer therapy.
-
Herbicide Activity: Certain pyrimidine derivatives are known to act as herbicides.[5]
Given the prevalence of the pyrimidine scaffold in bioactive molecules, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further biological evaluation is warranted to explore its specific activities.
Caption: Potential applications of this compound.
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. This guide has summarized its known chemical and physical properties and provided a plausible synthetic pathway. While specific experimental spectroscopic and biological data are currently limited, the structural features of this molecule suggest it could serve as a valuable intermediate for the synthesis of novel bioactive compounds. Further research is encouraged to fully elucidate its properties and potential applications.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C7H8N2O4) [pubchemlite.lcsb.uni.lu]
- 4. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
A Technical Guide to the Safe Handling of 4,6-Dimethoxypyrimidine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety protocols and risk management strategies for 4,6-Dimethoxypyrimidine-2-carboxylic acid. As a specialized heterocyclic compound likely used in complex synthetic pathways, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, empowering researchers to make informed decisions.
A critical note on data availability: Comprehensive toxicological data for this compound (CAS 128276-50-6) is not extensively published. Therefore, this guide synthesizes information from SDS of structurally similar pyrimidine derivatives and carboxylic acids. This approach, grounded in chemical principles, provides a robust framework for safe handling, assuming a conservative risk profile until more specific data becomes available.
Section 1: Chemical Identification and Physical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of a reliable safety assessment. These properties dictate its behavior under laboratory conditions and inform appropriate handling and storage procedures.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 128276-50-6 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₄ | [1][2] |
| Molecular Weight | 184.15 g/mol | [1][2] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 149 - 158 °C | [3][4] |
| Solubility | No data available | |
| pKa | 2.84 ± 0.10 (Predicted) | [3] |
Section 2: Hazard Assessment and GHS Classification
Given the limited specific data, a hazard assessment has been extrapolated from related pyrimidine compounds. The primary anticipated hazards are irritant in nature, common for functionalized aromatic heterocycles and carboxylic acids.
GHS Hazard Classification (Anticipated)
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
Signal Word: Warning [5]
Expert Analysis of Hazards:
-
Skin and Eye Irritation (H315, H319): The presence of a carboxylic acid functional group and the overall chemical structure suggest it can act as a moderate irritant upon contact with skin and eyes.[5][6] This is a common property of acidic organic compounds.
-
Respiratory Irritation (H335): As a fine crystalline solid, airborne dust particles can be generated during handling (e.g., weighing, transferring).[4][7] Inhalation of this dust can lead to irritation of the respiratory tract.[6]
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, starting with engineering controls and culminating in PPE, is essential for minimizing exposure. The causality is simple: prevent the chemical from coming into contact with personnel.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, is strongly recommended, especially when handling larger quantities or when dust generation is likely.[5][8][9] This is the most effective way to control airborne contaminants at the source.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][8]
Personal Protective Equipment (PPE)
The following PPE is mandatory for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Safety glasses with side shields or chemical safety goggles.[4][9] | Protects against accidental splashes or airborne dust from entering the eyes, which are highly susceptible to irritation. |
| Skin | Impervious gloves (e.g., nitrile rubber). A standard laboratory coat is required.[4][6][10] | Prevents direct skin contact, mitigating the risk of skin irritation. Gloves should be inspected before use and disposed of properly after handling.[10] |
| Respiratory | NIOSH/MSHA-approved particle respirator. | Required only if engineering controls are insufficient or if significant dust is generated. The primary control should always be ventilation.[4][10] |
Risk Management Workflow Diagram
The following diagram illustrates the logical workflow for assessing and managing the risks associated with this chemical.
Caption: Risk assessment and control measure workflow.
Section 4: Safe Handling, Storage, and Disposal Protocols
Prudent Handling Practices
Adherence to disciplined handling protocols is a non-negotiable aspect of laboratory safety.
-
Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment and PPE before retrieving the chemical.
-
Aliquotting: When weighing, use a spatula to gently transfer the solid to minimize dust formation. Perform this task within a fume hood or a ventilated balance enclosure.[9]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves using the proper technique and dispose of them in the designated waste container.[10]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after work is complete.[5][9]
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][11] Several suppliers recommend refrigerated storage (2-8°C).[3][10]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[11]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Procedure: Dispose of this chemical and its container through a licensed and approved waste disposal company.[4][6] Do not mix with other waste streams unless explicitly permitted.[7]
-
Compliance: All disposal activities must be in strict accordance with federal, state, and local environmental regulations.[7]
Section 5: Emergency Response Procedures
In the event of an exposure or spill, a rapid and correct response is critical.
Emergency Response Decision Tree
This flowchart provides an immediate action guide for common laboratory emergencies involving this compound.
Caption: Emergency response decision tree for various incidents.
Detailed First-Aid Protocols
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][5] If the person feels unwell or breathing is difficult, seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes.[4][5][9] If skin irritation occurs or persists, get medical advice.[5]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do so.[6] If eye irritation persists, get medical attention.[5]
-
If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][9] Do NOT induce vomiting. Call a physician or poison control center.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10][12]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be formed.[6][12]
-
Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and inhalation of toxic fumes.[6][10][12]
Section 6: Toxicological and Ecological Profile
-
Acute Toxicity: Specific LD50/LC50 data for this compound is not available. Based on related structures, it may be harmful if swallowed.[9][10] The primary health effects are expected to be irritation to the skin, eyes, and respiratory system.[6]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6]
-
Persistence and Degradability: No data is available.
-
Environmental Fate: Do not allow the product to enter drains, surface water, or ground water systems.[5][6][9] The environmental impact of this chemical has not been fully investigated.
Authoritative Insight: The absence of comprehensive toxicological data should not be interpreted as an indication of safety. It signifies that the compound has not been thoroughly studied. Therefore, all handling procedures must be based on the precautionary principle, treating the substance as potentially hazardous until proven otherwise.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID CAS#: 128276-50-6 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. angenechemical.com [angenechemical.com]
- 10. aaronchem.com [aaronchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dimethoxypyrimidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, relevant synthetic protocols for key precursors, and the broader context of pyrimidine derivatives in modern drug development.
Chemical Identity and Properties
The formal IUPAC name for the compound is This compound .[1][2] It is also known by synonyms such as 2-Carboxy-4,6-dimethoxypyrimidine and 4,6-DIMETHOXYPYRIMIDINE-2YL-CARBOXYLICACID.[2][3]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 128276-50-6 | [1][4] |
| Molecular Formula | C₇H₈N₂O₄ | [1][2][4] |
| Molecular Weight | 184.15 g/mol | [1][2][4] |
| Topological Polar Surface Area (TPSA) | 81.54 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.192 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Role in Medicinal Chemistry and Drug Development
Pyrimidine is a foundational scaffold in drug development, present in nucleobases, vitamins, and a wide array of therapeutic agents.[5][6] Its derivatives are known to possess diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5][6] The carboxylic acid moiety is a crucial functional group found in the pharmacophore of hundreds of drugs, though its properties sometimes necessitate the use of bioisosteres to improve metabolic stability or membrane permeability.[7]
Compounds like this compound serve as important intermediates and building blocks in the synthesis of more complex molecules. For instance, the related compound 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the preparation of pyrimidinyloxybenzoic acid herbicides.[8] The substituted pyrimidine core is a versatile scaffold for developing targeted kinase inhibitors, which are critical in oncology and neurodegenerative disease research.[9]
Synthesis of Key Pyrimidine Intermediates
This synthesis proceeds in two primary stages: the formation of the pyrimidine ring to create a dihydroxy intermediate, followed by a methylation step.[10][11]
Stage 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
Reaction Setup: To a 500 mL four-necked flask, add guanidine nitrate and diethyl malonate in a molar ratio between 1:1 and 1.5:1.[10][11] Add 5-40 mL of anhydrous methanol and stir to achieve a homogeneous solution.[10]
-
Ring Formation: Slowly add a solution of sodium methoxide in methanol to the flask. An exothermic reaction will occur.[10]
-
Reflux: Once the addition is complete, heat the mixture to reflux (approximately 68°C) for a specified period (e.g., 3.5 hours) to drive the ring formation.[10][11]
-
Hydrolysis and Isolation: After reflux, distill the methanol.[11] Add water to the remaining solid to dissolve it completely. Adjust the pH to 5-6 using a 0.1 mol/L HCl solution to precipitate the product.[11] The resulting 2-amino-4,6-dihydroxypyrimidine intermediate is then filtered, washed with water, and dried. This intermediate is often carried forward without extensive purification.[10]
Stage 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine
-
Reaction Setup: Place the crude 2-amino-4,6-dihydroxypyrimidine into a high-pressure reaction vessel.[11]
-
Methylation: Add dimethyl carbonate, which serves as a green methylation reagent.[10][11] The reaction is typically heated to a high temperature (e.g., 140°C) for several hours (e.g., 8 hours).[11]
-
Workup and Purification: After the reaction is complete, cool the mixture. Perform an aqueous workup to remove salts and unreacted reagents.[10] The crude product is isolated, often via filtration and reduced-pressure distillation of the filtrate.[11]
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure 2-amino-4,6-dimethoxypyrimidine as a white crystalline solid.[10][11]
The following diagram illustrates the logical workflow for the synthesis of the 2-amino-4,6-dimethoxypyrimidine precursor.
Caption: Synthetic workflow for 2-amino-4,6-dimethoxypyrimidine.
References
- 1. chemscene.com [chemscene.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID CAS#: 128276-50-6 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Properties of 4,6-Dimethoxypyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxypyrimidine-2-carboxylic acid (CAS No. 128276-50-6) is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active molecules, including nucleic acids and a wide array of synthetic drugs[1]. This document provides a detailed overview of the expected spectroscopic characteristics of this compound. While experimental spectra for this specific molecule are not widely published, this guide extrapolates its likely spectroscopic data based on the analysis of its functional groups and data from structurally related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound[3]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic analysis for carboxylic acids and pyrimidine derivatives[4][5][6][7][8].
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~6.0-6.5 | Singlet | 1H | Pyrimidine C5-H |
| ~4.0 | Singlet | 6H | Methoxy (-OCH₃) |
Prediction Basis: The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range[5][7]. The protons of the two equivalent methoxy groups are expected to appear as a single peak. The chemical shift of the lone proton on the pyrimidine ring is estimated based on similar aromatic heterocyclic systems.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165-175 | Carboxylic Acid Carbon (C=O) |
| ~170 | Pyrimidine C4, C6 |
| ~160 | Pyrimidine C2 |
| ~85-95 | Pyrimidine C5 |
| ~55 | Methoxy Carbons (-OCH₃) |
Prediction Basis: The carbonyl carbon of a carboxylic acid is characteristically found in the 160-185 ppm region[5][6]. The chemical shifts for the pyrimidine ring carbons are estimated based on the influence of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3300 - 2500 | O-H stretch | Very broad band, characteristic of a hydrogen-bonded carboxylic acid dimer[7][8]. |
| ~3000 | C-H stretch | Aromatic C-H stretch from the pyrimidine ring. |
| ~2950, ~2850 | C-H stretch | Aliphatic C-H stretch from the methoxy groups. |
| 1760 - 1690 | C=O stretch | Strong, sharp absorption from the carbonyl group[7][8]. |
| ~1600, ~1470 | C=C, C=N stretch | Aromatic ring stretching vibrations. |
| 1320 - 1210 | C-O stretch | Carboxylic acid C-O single bond stretch[8]. |
| ~1250 | C-O-C stretch | Asymmetric stretch of the ether linkage in the methoxy groups. |
| ~1050 | C-O-C stretch | Symmetric stretch of the ether linkage in the methoxy groups. |
| 1440 - 1395 | O-H bend | In-plane bending of the carboxylic acid hydroxyl group[8]. |
| 950 - 910 | O-H bend | Out-of-plane bending of the carboxylic acid hydroxyl group[8]. |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Fragment | Description |
| 184 | [M]⁺ | Molecular Ion |
| 167 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 139 | [M-COOH]⁺ | Loss of the entire carboxyl group (a common fragmentation for carboxylic acids)[7]. |
| 124 | [M-COOH-CH₃]⁺ | Subsequent loss of a methyl radical from a methoxy group. |
Prediction Basis: The fragmentation of carboxylic acids in mass spectrometry often involves initial losses from the carboxyl functional group[4][7]. Subsequent fragmentations would likely involve the methoxy substituents.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube[5].
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.5 ppm for ¹³C)[5].
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.
-
The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) analyzer.
-
Procedure:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and elucidate the structure of the fragments[4].
-
Workflow and Data Interpretation
The structural elucidation of an organic compound is a systematic process that integrates data from multiple spectroscopic techniques.
Figure 1. General workflow for the spectroscopic identification of an organic compound.
The process begins with obtaining the molecular weight and formula from Mass Spectrometry. IR spectroscopy then provides crucial information about the functional groups present, such as the carboxylic acid and methoxy groups. Finally, NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, allowing for the final assembly of the molecular structure.
Figure 2. Correlation of molecular functional groups to their expected spectroscopic signals.
References
- 1. spectrabase.com [spectrabase.com]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the ¹H NMR Spectrum of 4,6-Dimethoxypyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-dimethoxypyrimidine-2-carboxylic acid. As a definitive spectroscopic technique for structural elucidation, a thorough understanding of the ¹H NMR spectrum is crucial for confirming molecular identity, assessing purity, and investigating molecular interactions. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as a comprehensive resource.
Section 1: Theoretical Analysis and Predicted Spectrum
Molecular Structure and Proton Environments
The molecule contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum:
-
H-5: A single aromatic proton on the pyrimidine ring.
-
-OCH₃: Two equivalent methoxy groups at the C4 and C6 positions, containing a total of six protons.
-
-COOH: A labile proton of the carboxylic acid group.
Caption: Structure of this compound with key proton environments labeled.
Analysis of Substituent Effects
The chemical shift of each proton is determined by its local electronic environment, which is heavily influenced by the electronic properties of the substituents on the pyrimidine ring.
-
Pyrimidine Ring Protons: The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density and significantly deshielding the ring protons. This causes them to resonate at a much higher chemical shift (downfield) compared to protons on a simple benzene ring.[1] For unsubstituted pyrimidine, the H-5 proton appears around 7.38 ppm in CDCl₃.[2]
-
Methoxy Groups (-OCH₃): The methoxy groups are electron-donating through the mesomeric (+M) effect.[3] This effect increases electron density at the ortho and para positions.[3][4] In this molecule, the methoxy groups at C4 and C6 will donate electron density to the ring, particularly affecting the H-5 proton, causing an upfield shift (to a lower ppm value) compared to an unsubstituted pyrimidine.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is electron-withdrawing through the inductive (-I) effect, which deshields nearby protons.[4] Its position at C2 will primarily influence the adjacent nitrogen atoms and have a lesser, but still deshielding, effect on the H-5 proton. The acidic proton of the carboxyl group itself is highly deshielded and typically appears far downfield, often between 10-13 ppm.[5][6][7]
Predicted ¹H NMR Data
Based on the analysis of substituent effects and data from similar compounds like 2-amino-4,6-dimethoxypyrimidine[8][9] and pyrimidine itself[2], the following ¹H NMR spectrum is predicted. The spectrum is best acquired in a non-protic solvent like DMSO-d₆ to ensure the observation of the labile carboxylic acid proton.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | 12.0 - 13.5 | Broad Singlet | 1H | -COOH |
| B | ~6.0 - 6.5 | Singlet | 1H | H-5 |
| C | ~3.9 - 4.1 | Singlet | 6H | 2 x -OCH₃ |
Interpretation of Predicted Signals:
-
Signal A (-COOH): This signal is expected to be a broad singlet in the 12.0-13.5 ppm region.[5][7] Its broadness is due to chemical exchange with any trace amounts of water and intermolecular hydrogen bonding.[10][11] The exact chemical shift is highly dependent on concentration, temperature, and solvent.[12]
-
Signal B (H-5): This aromatic proton appears as a sharp singlet because it has no adjacent protons to couple with. Its predicted chemical shift of ~6.0-6.5 ppm is a result of the competing electronic effects: a strong shielding (upfield shift) from the two electron-donating methoxy groups and a weaker deshielding (downfield shift) from the ring nitrogens and the C2-carboxylic acid group.
-
Signal C (-OCH₃): The six protons of the two methoxy groups are chemically equivalent due to the symmetry of the molecule. They will appear as a single, sharp singlet integrating to 6H, typically in the range of 3.9-4.1 ppm.
Section 2: Experimental Protocol for Spectrum Acquisition
This section outlines a robust, self-validating protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound.
Objective
To obtain a high-resolution ¹H NMR spectrum for structural confirmation, including clear observation of both aromatic and labile protons.
Materials and Reagents
-
Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool plug
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)
Causality of Solvent Choice: DMSO-d₆ is the recommended solvent. Unlike protic solvents like D₂O or CD₃OD, which would cause the labile -COOH proton to exchange with deuterium and become invisible to ¹H NMR[10][15], DMSO-d₆ is aprotic. It forms hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and allowing it to be observed as a distinct, albeit often broad, peak.[10][12]
Experimental Workflow
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound into a small, clean glass vial.[16]
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.[14]
-
Gently vortex or swirl the vial until the sample is fully dissolved. The solution should be transparent.[13]
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[16]
-
Securely cap the NMR tube and wipe the outside clean.
-
-
Instrument Setup and Acquisition (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the instrument on the deuterium signal from the DMSO-d₆ solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Set standard ¹H acquisition parameters. A spectral width of -2 to 14 ppm is appropriate. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Perform zero-order and first-order phase correction to ensure all peaks have a positive, symmetrical lineshape.
-
Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integrate the area under each signal. Set the integration of the singlet at ~6.0-6.5 ppm (H-5) to 1.0. The other peaks should integrate to approximately 1H (-COOH) and 6H (-OCH₃).
-
Section 3: Potential Challenges and Advanced Considerations
-
The Labile COOH Proton: The chemical shift and peak shape of the carboxylic acid proton are highly sensitive to environmental conditions.[12] If the sample contains water, the -COOH proton may exchange with water protons, leading to a single, broad, averaged peak. The presence of a broad peak around 3.3 ppm in a DMSO-d₆ spectrum often indicates water contamination.[1]
-
Deuterium Exchange: To definitively confirm the assignment of the -COOH peak, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a single drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[15]
-
Purity Assessment: The simplicity of the predicted spectrum—three sharp singlets (one potentially broad)—makes it an excellent tool for purity assessment. Any additional peaks would indicate the presence of residual solvents, starting materials, or byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR [m.chemicalbook.com]
- 9. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. research.reading.ac.uk [research.reading.ac.uk]
- 15. jove.com [jove.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Introduction to 4,6-Dimethoxypyrimidine-2-carboxylic Acid and its Analytical Significance
An In-Depth Technical Guide to the Mass Spectrometry of 4,6-Dimethoxypyrimidine-2-carboxylic Acid
This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound (DMCA), a molecule of interest in pharmaceutical and chemical research. As researchers and drug development professionals, a robust and validated analytical method is paramount for accurate quantification and structural elucidation. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that inform the analytical workflow, ensuring a self-validating and reproducible system.
This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with two methoxy groups and a carboxylic acid function. Its molecular structure presents distinct chemical properties that are central to designing an effective mass spectrometry-based analytical strategy.
Key Molecular Characteristics:
-
Core Structure: A polar pyrimidine ring.
-
Functional Groups: One carboxylic acid group (pKa ~3-4), making the molecule acidic and readily ionizable. Two methoxy groups.
-
Ionization Potential: The presence of the carboxylic acid group makes it an excellent candidate for negative-mode electrospray ionization (ESI), while the nitrogen atoms in the pyrimidine ring can be protonated for positive-mode analysis.
Accurate analysis of DMCA is critical for pharmacokinetic studies, metabolite identification, and quality control in manufacturing processes. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical technique of choice due to its exceptional sensitivity and selectivity.[3][4]
Foundational Strategy: Sample Preparation
The adage "garbage in, garbage out" is particularly true for mass spectrometry. Proper sample preparation is the most critical step to ensure data quality, enhancing sensitivity and reducing matrix effects that can interfere with ionization.[5]
Solvent Selection and Solubilization
Given its polar nature, DMCA is soluble in organic solvents such as methanol or acetonitrile, often mixed with water. The initial step involves dissolving the sample to a known concentration, typically around 1 mg/mL for a stock solution, which is then diluted further for analysis.[6]
The Critical Role of pH and Buffers
For LC-MS analysis, especially using ESI, the sample matrix must be free of non-volatile salts (e.g., NaCl, phosphates) which can suppress the analyte signal and contaminate the instrument.[7][8]
-
Rationale for pH Adjustment: To promote the formation of the desired ion, the pH of the final sample solution and the mobile phase should be controlled. For negative ion mode ([M-H]⁻), a pH above the pKa of the carboxylic acid is ideal. However, for practical reversed-phase chromatography, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is standard and still allows for efficient deprotonation in the ESI source.
-
Volatile Buffers: If buffering is necessary, only volatile systems like ammonium formate or ammonium acetate should be used as they will evaporate in the high-temperature ESI source and will not contaminate the mass spectrometer.[8]
Recommended Sample Preparation Protocol
-
Stock Solution: Prepare a 1 mg/mL stock solution of DMCA in methanol.
-
Working Solution: Create a working solution by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The final concentration should be in the low µg/mL to ng/mL range, depending on instrument sensitivity.[6][8]
-
Filtration/Centrifugation: Before placing the sample vial in the autosampler, centrifuge the solution to pellet any particulates that could clog the LC system.[8]
Core Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography for separation with mass spectrometry for detection provides a powerful tool for the quantitative and qualitative analysis of DMCA.
Chromatographic Separation
A reversed-phase separation is the standard approach. The goal is to retain and resolve DMCA from other matrix components and potential isomers.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention for moderately polar compounds. The shorter length and smaller particle size allow for fast and efficient separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid provides protons for positive ion mode and helps achieve sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and UV cutoff, suitable for LC-MS. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for a 2.1 mm ID column that is compatible with standard ESI sources. |
| Gradient | 5% B to 95% B over 5-10 minutes | A gradient elution ensures that compounds with a range of polarities can be eluted efficiently, and the column is cleaned between injections. |
| Column Temp | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reproducibility. |
Ionization: Electrospray Ionization (ESI)
ESI is the ideal ionization technique for a polar, acidic molecule like DMCA.[9] It involves the formation of gas-phase ions from a liquid solution, making it perfectly compatible with LC. Analysis can be performed in either negative or positive ion mode.
-
Negative Ion Mode (Recommended): In this mode, the carboxylic acid group readily loses a proton to form a stable carboxylate anion, [M-H]⁻. This process is highly specific and often results in lower background noise and higher sensitivity for acidic compounds.
-
Positive Ion Mode: Protonation would occur on one of the basic nitrogen atoms of the pyrimidine ring, forming [M+H]⁺. While viable, this may be less efficient than deprotonation and could result in a more complex background.
Mass Analysis: Tandem Mass Spectrometry (MS/MS)
For definitive identification and quantification, tandem mass spectrometry (MS/MS) is employed. This involves selecting the precursor ion (the molecular ion) and fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
The overall analytical workflow can be visualized as follows:
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 9. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
The Pivotal Role of 4,6-Dimethoxypyrimidine-2-carboxylic Acid in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxypyrimidine-2-carboxylic acid, a substituted pyrimidine derivative, is a versatile building block in modern organic synthesis. Its unique structural features, including the electron-rich dimethoxy-substituted pyrimidine ring and the reactive carboxylic acid moiety, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of agrochemicals and its potential in medicinal chemistry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reactivity, and application in various synthetic protocols.
| Property | Value | Reference |
| CAS Number | 128276-50-6 | [1][2] |
| Molecular Formula | C₇H₈N₂O₄ | [1][2] |
| Molecular Weight | 184.15 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | ≥96% (Commercially available) | [2] |
| Storage | 4°C | [2] |
Synthesis of the 4,6-Dimethoxypyrimidine Core
While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of the core 4,6-dimethoxypyrimidine structure is well-established. This core is typically synthesized from readily available starting materials and serves as a crucial scaffold for various functionalizations. A common pathway involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a guanidine or urea derivative, followed by methylation.
A key intermediate in the synthesis of many functionalized 4,6-dimethoxypyrimidines is 2-amino-4,6-dimethoxypyrimidine. The synthesis of this compound provides a foundational workflow for obtaining the desired pyrimidine core.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This two-step protocol outlines the synthesis of 2-amino-4,6-dimethoxypyrimidine, a crucial precursor for many sulfonylurea herbicides.[3]
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
In a 500 mL four-necked flask, combine guanidine nitrate (1.2-1.5 molar equivalents) and diethyl malonate (1 molar equivalent).
-
Add anhydrous methanol and stir to form a homogeneous solution.
-
Slowly add a solution of sodium methoxide (3-5 molar equivalents relative to guanidine nitrate) in methanol. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to reflux for 3.5 hours to facilitate ring formation.
-
Distill off the methanol. To the remaining white solid, add water to dissolve it completely.
-
Filter to remove any insoluble materials.
-
Adjust the pH of the filtrate to 5-6 using a 0.1 M HCl solution to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.
Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine
-
Place the dried 2-amino-4,6-dihydroxypyrimidine in a high-pressure reactor.
-
Add dimethyl carbonate (acting as a green methylating agent) and a catalyst (e.g., hydrotalcite, 5 wt% relative to the dihydroxypyrimidine).
-
Heat the reaction mixture to 140°C for 8 hours.
-
Cool the reactor to room temperature and filter off the insoluble catalyst.
-
Remove the excess dimethyl carbonate from the filtrate by distillation under reduced pressure (0.05 atm, 40°C) to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate by dissolving at 70-90°C and then cooling to yield pure 2-amino-4,6-dimethoxypyrimidine.
| Reactant Ratios and Yields for 2-Amino-4,6-dimethoxypyrimidine Synthesis | |
| Step 1: Guanidine nitrate : Diethyl malonate | 1.2:1 to 1.5:1 (molar ratio) |
| Step 1: Sodium methoxide : Guanidine nitrate | 3:1 to 5:1 (molar ratio) |
| Step 1: Typical Yield of 2-Amino-4,6-dihydroxypyrimidine | ~95-96% |
| Step 2: 2-Amino-4,6-dihydroxypyrimidine : Dimethyl carbonate | 1:4 (molar ratio) with hydrotalcite catalyst |
| Step 2: Typical Yield of 2-Amino-4,6-dimethoxypyrimidine | ~61% |
Note: The synthesis of this compound would likely proceed from a similar 4,6-dimethoxypyrimidine intermediate, potentially through lithiation at the 2-position followed by carboxylation with carbon dioxide, or from a 2-halo-4,6-dimethoxypyrimidine via palladium-catalyzed carbonylation.
Role in Organic Synthesis
This compound is a valuable building block due to the distinct reactivity of its functional groups. The carboxylic acid can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride. The pyrimidine ring, being electron-deficient, can participate in nucleophilic aromatic substitution reactions, although the methoxy groups are generally poor leaving groups. However, the true synthetic utility often lies in the strategic modification of the pyrimidine core, for which this compound serves as a key starting material or intermediate.
Key Applications in the Synthesis of Agrochemicals
The 4,6-dimethoxypyrimidine moiety is a cornerstone of many modern herbicides, particularly those in the sulfonylurea class.[3][4] These herbicides are known for their high efficacy and low toxicity. While this compound itself is not a direct precursor in the most common examples, the synthesis of these agrochemicals relies heavily on intermediates with the 4,6-dimethoxypyrimidine scaffold.
One of the most important derivatives is 4,6-dimethoxy-2-methylsulfonylpyrimidine, a key intermediate in the synthesis of herbicides like bispyribac-sodium and pyribenzoxim.[5][6]
Caption: Synthetic pathway to a key herbicide intermediate.
Experimental Protocol: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine
This protocol details the nucleophilic substitution reaction to form a key precursor for the methylsulfonyl intermediate.[5]
-
In a suitable reaction vessel, create a mixture of 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mmol).
-
Heat the mixture to 45°C and maintain the temperature between 45-50°C for 2 hours.
-
An off-white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cool water.
-
Recrystallize the solid from an isopropanol:water (2:1) mixture to yield 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals.
Experimental Protocol: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine
This procedure describes the oxidation of the methylthio group to the methylsulfonyl group.[5]
-
Dissolve 4,6-dimethoxy-2-methylthiopyrimidine in a suitable solvent.
-
Add a catalytic amount of sodium tungstate dihydrate.
-
Add hydrogen peroxide as the oxidizing agent.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the product, 4,6-dimethoxy-2-methylsulfonylpyrimidine.
| Reaction | Reagents | Yield |
| Nucleophilic Substitution | 2-chloro-4,6-dimethoxypyrimidine, NaSMe, TBAB, MeOH | 95.6% |
| Oxidation | 4,6-dimethoxy-2-methylthiopyrimidine, H₂O₂, Na₂WO₄·2H₂O | 95% |
Potential in Drug Discovery
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[7] The carboxylic acid group is also a common pharmacophore, although it can sometimes present challenges with metabolic stability and membrane permeability.[8][9] this compound, therefore, represents a valuable starting point for the synthesis of novel therapeutic agents. The carboxylic acid moiety can be converted into various bioisosteres to modulate the physicochemical properties of the final compound.
Caption: Application in combinatorial library synthesis.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~6.0 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~4.0 | Singlet | 6H | -OCH₃ |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C-4, C-6 |
| ~165 | -COOH |
| ~160 | C-2 |
| ~88 | C-5 |
| ~55 | -OCH₃ |
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |
| ~1580-1620 | Medium-Strong | C=N, C=C stretches (pyrimidine ring) |
| ~1050-1250 | Strong | C-O stretch (methoxy groups) |
Conclusion
This compound is a strategically important molecule in organic synthesis. While its primary documented utility is inferred from the extensive use of its structural analogs in the agrochemical industry, its inherent functionalities position it as a highly valuable and versatile building block for drug discovery and materials science. The well-established synthesis of the 4,6-dimethoxypyrimidine core, coupled with the predictable reactivity of the carboxylic acid group, provides a robust platform for the creation of diverse and complex molecular architectures. Further research into the direct synthetic applications and biological screening of derivatives of this compound is warranted and holds significant promise for the development of novel bioactive compounds.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. asianpubs.org [asianpubs.org]
- 6. nbinno.com [nbinno.com]
- 7. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 10. benchchem.com [benchchem.com]
The Genesis of a Key Heterocycle: A Technical Guide to the Synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic Acid
For Immediate Release
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and vital biological molecules.[1] Within this important class of heterocycles, 4,6-dimethoxypyrimidine-2-carboxylic acid represents a key building block, offering a versatile platform for the synthesis of more complex molecules in drug discovery and agrochemical development. This technical guide provides a comprehensive overview of the logical synthetic pathway to this compound, detailing the underlying chemical principles and offering field-proven insights for its preparation. While a singular "discovery" paper for this specific acid is not prominent in the literature, its synthesis is a logical and well-documented extension of the chemistry of its precursors.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The most logical approach to synthesizing this compound involves the hydrolysis of a nitrile precursor, 4,6-dimethoxypyrimidine-2-carbonitrile. This carbonitrile, in turn, can be prepared from a more readily available starting material, 4,6-dichloro-2-(methylthio)pyrimidine, through a sequence of nucleophilic substitution and oxidation reactions. This strategic disassembly of the target molecule reveals a clear and efficient synthetic pathway.
Caption: Retrosynthetic pathway for this compound.
Synthesis of the Key Intermediate: 4,6-Dimethoxypyrimidine-2-carbonitrile
The synthesis of the carbonitrile precursor is a multi-step process that begins with the commercially available 4,6-dichloro-2-(methylthio)pyrimidine.[2][3] This pathway is advantageous as it allows for the sequential and controlled modification of the pyrimidine ring at positions 4, 6, and 2.
Step 1: Double Methoxylation
The initial step involves a nucleophilic aromatic substitution reaction to replace the two chlorine atoms with methoxy groups. This is a critical transformation that sets the stage for the subsequent functionalization at the 2-position.
Experimental Protocol:
-
To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in methanol, add a solution of sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent such as diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dimethoxy-2-(methylthio)pyrimidine.
Causality of Experimental Choices: The use of sodium methoxide in methanol provides both the nucleophile (methoxide ion) and a suitable solvent for the reaction. The reaction proceeds readily at room temperature due to the electron-withdrawing nature of the pyrimidine ring, which activates the chlorine atoms for nucleophilic displacement.
Step 2: Oxidation of the Thioether
The methylthio group is not a good leaving group for nucleophilic substitution. Therefore, it must be oxidized to a methylsulfonyl group, which is an excellent leaving group.
Experimental Protocol:
-
Dissolve the 4,6-dimethoxy-2-(methylthio)pyrimidine from the previous step in a suitable solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium carbonate and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
Expertise in Action: The use of m-CPBA is a standard and effective method for the oxidation of sulfides to sulfones. The reaction is typically run at a low temperature to control its exothermicity.
Step 3: Cyanide Displacement
With the highly activated methylsulfonyl group in place, the final step to obtain the carbonitrile is a nucleophilic substitution with a cyanide salt.
Experimental Protocol:
-
To a solution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in a polar aprotic solvent such as acetonitrile, add potassium cyanide (KCN) and a crown ether like 18-crown-6.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, partition the mixture between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, and wash the combined organic layers with brine.
-
Dry, filter, and concentrate the organic phase. Purify the crude product by column chromatography to yield 4,6-dimethoxypyrimidine-2-carbonitrile.[2][3]
Trustworthiness of the Protocol: The addition of a crown ether is crucial for solubilizing the potassium cyanide in the organic solvent and enhancing the nucleophilicity of the cyanide ion, thereby facilitating the displacement of the sulfinate group.[4]
Caption: Experimental workflow for the synthesis of the carbonitrile precursor.
Final Transformation: Hydrolysis to the Carboxylic Acid
The final step in the synthesis of the target molecule is the hydrolysis of the nitrile group of 4,6-dimethoxypyrimidine-2-carbonitrile. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.
Experimental Protocol (Base-Catalyzed):
-
Suspend 4,6-dimethoxypyrimidine-2-carbonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[5]
-
Heat the mixture to reflux and monitor the reaction for the evolution of ammonia gas (indicating nitrile hydrolysis) and by TLC.
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 3-4.[5]
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Mechanistic Insight: The hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a series of proton transfers and rearrangements that ultimately lead to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursors is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₈N₂O₄ | 184.15 | 128276-50-6[6] |
| 4,6-Dimethoxypyrimidine-2-carbonitrile | C₇H₇N₃O₂ | 165.15 | Not available |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C₇H₁₀N₂O₄S | 218.23 | Not available |
| 4,6-Dimethoxy-2-(methylthio)pyrimidine | C₇H₁₀N₂O₂S | 186.23 | Not available |
Applications in Drug Discovery and Beyond
Pyrimidine-2-carboxylic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. The presence of the carboxylic acid functional group allows for further modifications, such as amidation, esterification, or conversion to other functional groups. The 4,6-dimethoxy substitution pattern is found in several classes of herbicides that inhibit acetolactate synthase (ALS).[4] Therefore, this compound serves as a key building block for the development of novel agrochemicals and pharmaceuticals. Its structural motifs are of interest in the design of kinase inhibitors and other targeted therapies.
Conclusion
The synthesis of this compound is a well-defined process that relies on fundamental principles of organic chemistry. By understanding the rationale behind each experimental step, from the initial methoxylation to the final hydrolysis, researchers can reliably produce this valuable compound. This technical guide provides a solid foundation for the synthesis and application of this compound, empowering scientists in their pursuit of new discoveries in medicine and agriculture.
References
- 1. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to the Core Characteristics of Pyrimidine Carboxylic Acids
Introduction
Pyrimidine carboxylic acids represent a pivotal class of heterocyclic compounds, distinguished by a pyrimidine ring functionalized with one or more carboxylic acid groups. The pyrimidine nucleus is a fundamental building block of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil. The addition of a carboxylic acid moiety imparts unique physicochemical properties and versatile chemical reactivity, making these compounds invaluable scaffolds in medicinal chemistry and drug development. Their derivatives are integral to a wide array of pharmacologically active agents, demonstrating anticancer, antiviral, antibacterial, anti-inflammatory, and other therapeutic properties. This guide provides a comprehensive overview of the basic characteristics of pyrimidine carboxylic acids, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Characteristics
The fundamental structure consists of a 1,3-diazine (pyrimidine) ring with a carboxylic acid (-COOH) substituent. The position of the carboxylic acid group (e.g., at C2, C4, or C5) significantly influences the molecule's electronic properties, reactivity, and biological activity. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which profoundly affects its chemical behavior.
Physicochemical Properties
The properties of pyrimidine carboxylic acids can vary based on the position of the carboxyl group and the presence of other substituents. Key quantitative data for representative compounds are summarized in the table below for easy comparison.
| Property | Pyrimidine-2-carboxylic acid | Pyrimidine-4-carboxylic acid | 6-Oxo-3H-pyrimidine-4-carboxylic acid |
| Molecular Formula | C₅H₄N₂O₂ | C₅H₄N₂O₂ | C₅H₄N₂O₃ |
| Molecular Weight | 124.10 g/mol | 124.1 g/mol | 140.10 g/mol |
| Appearance | White to light yellow solid | Crystalline solid | White to off-white powder |
| Melting Point | 182-185 °C | Not specified | 268-270 °C |
| pKa (Predicted) | 3.08 ± 0.10 | Not specified | Not specified |
| Solubility | Soluble in ethanol, DMSO, DMF, and PBS | DMSO: ~20 mg/mLEthanol: ~0.25 mg/mLDMF: ~2 mg/mLPBS (pH 7.2): ~1 mg/mLModerately soluble in water | Not specified |
| UV/Vis (λmax) | 246 nm (in H₂O, pH 7) | 205, 256 nm | Not specified |
Chemical Reactivity
The electron-deficient nature of the pyrimidine ring governs its reactivity. The ring is generally resistant to electrophilic aromatic substitution. Conversely, it is susceptible to nucleophilic attack, particularly at positions 2, 4, and 6, which are ortho or para to the ring nitrogens.
-
Carboxylic Acid Group Reactivity : The -COOH group undergoes typical reactions such as esterification, amidation, and reduction. This functional group serves as a crucial handle for synthetic modifications, allowing for the covalent attachment of pyrimidine scaffolds to other molecular fragments to create diverse chemical libraries for drug screening.
-
Ring Reactivity : The electron-withdrawing effect of the ring nitrogens makes protons attached to the ring carbons acidic, facilitating certain condensation and substitution reactions.
General Synthesis and Experimental Protocols
The construction of the pyrimidine carboxylic acid core can be achieved through several synthetic strategies, most commonly involving the cyclocondensation of a three-carbon component with an amidine-containing species.
Core Chemical Structures of Pyrimidine Carboxylic Acids
The following diagram illustrates the isomeric forms of pyrimidine carboxylic acid, highlighting the position of the carboxylic acid group on the pyrimidine ring.
Caption: Isomeric forms of pyrimidine carboxylic acid.
General Synthesis Workflow
A common and versatile method for synthesizing pyrimidine derivatives is the Biginelli reaction or related cyclocondensation reactions. The workflow involves the one-pot condensation of a β-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and an amidine-containing compound like urea or guanidine.
Methodological & Application
Synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic Acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 4,6-dimethoxypyrimidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described method is a two-step process commencing with the synthesis of the key intermediate, 4,6-dimethoxypyrimidine-2-carbonitrile, followed by its hydrolysis to yield the target carboxylic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. This compound, in particular, serves as a crucial scaffold for the synthesis of various bioactive molecules. This document outlines a reliable and reproducible method for its preparation, including detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile: This step involves the conversion of a suitable precursor, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, to the corresponding nitrile.
-
Hydrolysis of 4,6-Dimethoxypyrimidine-2-carbonitrile: The nitrile intermediate is then hydrolyzed under basic conditions to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reactant | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 4,6-Dimethoxypyrimidine-2-carbonitrile | KCN, 18-crown-6 | Acetonitrile | Not specified | 20°C | High | Not specified |
| 2 | 4,6-Dimethoxypyrimidine-2-carbonitrile | This compound | Sodium Hydroxide | Water/Ethanol | Not specified | Reflux | High | >95% |
Experimental Protocols
Step 1: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
This procedure is adapted from a known method for the synthesis of 2-cyanopyrimidines. Both methylthiopyrimidines can be converted in two steps to 4,6-dimethoxypyrimidine-2-carbonitrile after oxidation to sulfones and displacement of the sulfinate group with KCN.[1]
Materials:
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
-
Potassium cyanide (KCN)
-
18-crown-6
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a well-ventilated fume hood, dissolve 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in acetonitrile.
-
Add 18-crown-6 to the solution.
-
Carefully add potassium cyanide to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,6-dimethoxypyrimidine-2-carbonitrile.
Step 2: Hydrolysis of 4,6-Dimethoxypyrimidine-2-carbonitrile
This protocol describes the alkaline hydrolysis of the nitrile intermediate to the carboxylic acid.
Materials:
-
4,6-Dimethoxypyrimidine-2-carbonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4,6-dimethoxypyrimidine-2-carbonitrile in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 3-4 with hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound.
Visualizing the Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Characterization Data
The final product, this compound, can be characterized by standard analytical techniques:
-
Melting Point: To be determined experimentally.
-
¹H NMR: Expected to show characteristic peaks for the methoxy groups and the pyrimidine ring proton.
-
¹³C NMR: Expected to show signals for the carboxylic acid carbon, the pyrimidine ring carbons, and the methoxy carbons.
-
Mass Spectrometry: To confirm the molecular weight of the compound (C₇H₈N₂O₄, MW: 184.15).
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Potassium cyanide is highly toxic and should be handled with extreme caution.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This detailed protocol provides a clear and concise guide for the successful synthesis of this compound. By following these procedures, researchers can reliably produce this important building block for their drug discovery and development programs.
References
Application Notes and Protocols for the Laboratory Preparation of 4,6-Dimethoxypyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 4,6-dimethoxypyrimidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the intermediate, 4,6-dimethoxypyrimidine-2-carbonitrile, followed by its hydrolysis to the final carboxylic acid product. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reactions, and a visual workflow diagram to ensure clarity and reproducibility in a research setting.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The following protocols outline a reliable method for its preparation in a laboratory environment.
Overall Reaction Scheme
The synthesis of this compound is presented as a two-stage process:
-
Step 1: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile from a suitable precursor. A common route involves the nucleophilic substitution of a sulfone group with a cyanide salt.
-
Step 2: Hydrolysis of 4,6-Dimethoxypyrimidine-2-carbonitrile to the corresponding carboxylic acid under acidic or basic conditions.
Experimental Protocols
Step 1: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
This protocol is adapted from a general method for the synthesis of pyrimidine carbonitriles. The synthesis starts from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine.
Part A: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
-
To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in methanol, add a solution of sodium methoxide in methanol at room temperature.
-
Stir the reaction mixture at a specified temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 4,6-dimethoxy-2-(methylthio)pyrimidine.
Part B: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
-
Dissolve the 4,6-dimethoxy-2-(methylthio)pyrimidine from the previous step in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, hydrogen peroxide, to the solution. A catalyst like sodium tungstate can be used to facilitate the oxidation.[1]
-
Maintain the reaction at a controlled temperature with vigorous stirring. The reaction is exothermic.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, the reaction mixture is worked up. This may involve neutralization and extraction with an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Part C: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
-
To a solution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in a polar aprotic solvent like acetonitrile, add potassium cyanide (KCN) and a phase transfer catalyst such as 18-crown-6.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent like diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,6-dimethoxypyrimidine-2-carbonitrile.
Step 2: Hydrolysis of 4,6-Dimethoxypyrimidine-2-carbonitrile
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Both methods are described below.
Method A: Acidic Hydrolysis
-
Heat the 4,6-dimethoxypyrimidine-2-carbonitrile under reflux with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid.[2][3]
-
The reaction progress can be monitored by TLC or by observing the cessation of gas evolution (if any).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration.
-
If the product remains in solution, it can be extracted with a suitable organic solvent.
-
The crude product is then washed with water and can be purified by recrystallization.
Method B: Alkaline Hydrolysis
-
Heat the 4,6-dimethoxypyrimidine-2-carbonitrile under reflux with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[2][3]
-
This will initially form the salt of the carboxylic acid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., HCl) to a pH where the carboxylic acid precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time |
| A | 4,6-dichloro-2-(methylthio)pyrimidine | Sodium methoxide | Methanol | Room Temp. | 2-4 h |
| B | 4,6-dimethoxy-2-(methylthio)pyrimidine | Hydrogen peroxide, Sodium tungstate | Acetic Acid | 78-80 °C | 1-2 h |
| C | 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | Potassium cyanide, 18-crown-6 | Acetonitrile | Room Temp. | 24 h |
Table 2: Conditions for the Hydrolysis of 4,6-Dimethoxypyrimidine-2-carbonitrile
| Method | Reagent | Conditions | Product Form |
| Acidic | Dilute HCl or H₂SO₄ | Reflux | Carboxylic Acid |
| Alkaline | Aqueous NaOH or KOH | Reflux, then acidify | Carboxylate salt, then Carboxylic Acid |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Potassium cyanide (KCN) is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available.
-
Reactions involving strong acids and bases should be handled with care to avoid burns.
-
Oxidizing agents like hydrogen peroxide can be hazardous. Avoid contact with flammable materials.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization
The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Infrared (IR) Spectroscopy to identify key functional groups (e.g., -C≡N, -COOH).
-
Melting Point Analysis to assess purity.
-
Thin Layer Chromatography (TLC) for monitoring reaction progress and assessing purity.
This comprehensive guide should facilitate the successful laboratory preparation of this compound for its application in research and development.
References
Application Notes and Protocols for the Industrial Synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a feasible industrial-scale synthesis route for 4,6-dimethoxypyrimidine-2-carboxylic acid, a valuable building block in the development of pharmaceutical compounds. The protocols and data presented are compiled from various sources, including patents and peer-reviewed publications, to offer a detailed guide for chemical synthesis and process development.
Synthetic Strategy Overview
The industrial synthesis of this compound can be strategically approached through a multi-step process. A robust and scalable route commences with the readily available 4,6-dichloro-2-(methylthio)pyrimidine. This starting material undergoes a sequence of reactions including methoxylation, oxidation, and cyanation to yield the key intermediate, 4,6-dimethoxypyrimidine-2-carbonitrile. The final step involves the hydrolysis of the nitrile functionality to afford the desired carboxylic acid.
This synthetic pathway is advantageous for industrial production due to the use of relatively inexpensive starting materials and reagents, along with well-established chemical transformations that are amenable to large-scale manufacturing.
Experimental Protocols and Data
Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
The initial step involves the nucleophilic substitution of the chloro groups in 4,6-dichloro-2-(methylthio)pyrimidine with methoxy groups.
Experimental Protocol:
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in methanol, a solution of sodium methoxide in methanol is added portion-wise at approximately 20°C.
-
The reaction mixture is protected from atmospheric moisture and stirred at this temperature for a specified duration, typically monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material.
-
Upon completion, the reaction mixture is worked up by the addition of diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield 4,6-dimethoxy-2-(methylthio)pyrimidine.
| Parameter | Value | Reference |
| Starting Material | 4,6-dichloro-2-(methylthio)pyrimidine | [1] |
| Reagent | Sodium methoxide in methanol | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | ~20°C | [1] |
| Reaction Time | ~2 hours | [1] |
| Typical Yield | High | [1] |
Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
The synthesized 4,6-dimethoxy-2-(methylthio)pyrimidine is then oxidized to the corresponding sulfone, which is a better leaving group for the subsequent cyanation step.
Experimental Protocol:
-
To a stirred mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine in dichloromethane, cooled to approximately 0°C in an ice bath, m-chloroperbenzoic acid (m-CPBA) is added in one portion.
-
The reaction is monitored by TLC for the complete consumption of the starting material.
-
The reaction mixture is then quenched by the addition of diethyl ether and a saturated aqueous solution of sodium carbonate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
| Parameter | Value | Reference |
| Starting Material | 4,6-dimethoxy-2-(methylthio)pyrimidine | [1] |
| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Reaction Temperature | ~0°C | [1] |
| Reaction Time | ~1 hour | [1] |
| Typical Yield | Excellent | [1] |
Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
The sulfonyl group in 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is displaced by a cyanide ion to introduce the nitrile functionality.
Experimental Protocol:
-
A mixture of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and potassium cyanide (KCN) is stirred in a suitable solvent such as acetonitrile.
-
The reaction is allowed to proceed at room temperature until the starting material is consumed, as monitored by TLC.
-
The reaction mixture is then partitioned between diethyl ether and water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 4,6-dimethoxypyrimidine-2-carbonitrile.
| Parameter | Value | Reference |
| Starting Material | 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | [1] |
| Cyanide Source | Potassium Cyanide (KCN) | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Temperature | ~20°C | [1] |
| Reaction Time | ~24 hours | [1] |
| Typical Yield | Not specified | [1] |
Hydrolysis of 4,6-Dimethoxypyrimidine-2-carbonitrile to this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid. Both acidic and basic conditions can be employed for this transformation. A general protocol for acid-catalyzed hydrolysis is provided below.
Disclaimer: A specific, detailed industrial-scale protocol for the hydrolysis of 4,6-dimethoxypyrimidine-2-carbonitrile was not explicitly found in the surveyed literature. The following is a general procedure based on the hydrolysis of similar aromatic and heterocyclic nitriles and may require optimization for this specific substrate.
Representative Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
4,6-Dimethoxypyrimidine-2-carbonitrile is suspended in a mixture of a strong mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
| Parameter | Value (Representative) |
| Starting Material | 4,6-dimethoxypyrimidine-2-carbonitrile |
| Reagents | Concentrated H₂SO₄ or HCl, Water |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours (requires optimization) |
| Work-up | Neutralization, filtration |
| Purification | Recrystallization |
Visualized Workflow
The overall synthetic workflow for the industrial production of this compound is depicted below.
Caption: Overall synthetic workflow for this compound.
Concluding Remarks
References
The Strategic Role of the 4,6-Dimethoxypyrimidine Scaffold in Modern Herbicide Synthesis: Applications and Protocols
Introduction: The 4,6-Dimethoxypyrimidine Moiety as a Cornerstone in Herbicide Development
In the landscape of modern agrochemicals, the synthesis of effective and selective herbicides is a paramount objective. Among the myriad of heterocyclic scaffolds utilized in the design of potent herbicidal agents, the 4,6-dimethoxypyrimidine ring system stands out as a critical structural motif. This framework is a cornerstone in the architecture of several classes of commercially significant herbicides, most notably the sulfonylureas. While 4,6-dimethoxypyrimidine-2-carboxylic acid represents a potential precursor, its more immediate and widely documented derivative, 2-amino-4,6-dimethoxypyrimidine, serves as the pivotal building block in the synthesis of numerous market-leading herbicides.[1][2][3][4] These compounds function by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants, leading to cessation of growth and eventual death of susceptible weeds.[5][6]
This guide provides an in-depth exploration of the application of the 4,6-dimethoxypyrimidine core in herbicide synthesis. We will delve into the mechanistic rationale behind its use, present detailed protocols for the synthesis of key herbicidal molecules, and offer insights grounded in extensive research and development experience. The focus will be on providing a comprehensive resource for researchers and professionals in the agrochemical and pharmaceutical industries, emphasizing the causality behind experimental choices to ensure both scientific rigor and practical applicability.
Mechanistic Underpinnings: Why the 4,6-Dimethoxypyrimidine Scaffold is a Privileged Structure
The efficacy of the 4,6-dimethoxypyrimidine moiety in herbicide design is not coincidental. Its inherent electronic and structural properties make it an ideal component for interaction with the active site of the ALS enzyme. The two methoxy groups at the 4- and 6-positions are strong electron-donating groups, which modulate the reactivity and binding affinity of the entire molecule. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, facilitating a snug fit within the enzyme's catalytic pocket.
The primary synthetic utility of this scaffold is realized through the 2-amino derivative, which provides a nucleophilic center for the crucial urea bridge formation in sulfonylurea herbicides.[2][3][7] This strategic placement of the amino group allows for a convergent and efficient synthetic route to a diverse array of potent herbicidal compounds.
Key Herbicide Classes Derived from the 4,6-Dimethoxypyrimidine Scaffold
The versatility of the 4,6-dimethoxypyrimidine core has led to its incorporation into several classes of herbicides, each with distinct structural features and weed control spectrums.
Sulfonylurea Herbicides
This is the most prominent class of herbicides featuring the 4,6-dimethoxypyrimidine ring. These compounds are characterized by a sulfonylurea bridge that connects the pyrimidine heterocycle to an aryl or alkyl substituent.
-
Bensulfuron-methyl: A selective herbicide used for the control of annual and perennial broadleaf weeds and sedges in rice fields.[2][3]
-
Pyrazosulfuron-ethyl: A broad-spectrum herbicide effective against a wide range of weeds in rice cultivation.[1][7][8]
-
Nicosulfuron and Rimsulfuron: Important herbicides for post-emergence weed control in corn.[4]
-
Flazasulfuron and Cyclosulfamuron: Utilized for broadleaf weed control in various crops.[4]
Pyrimidinyloxybenzoic Acid Herbicides
In this class, the 4,6-dimethoxypyrimidine ring is linked to a benzoic acid derivative via an ether linkage.
-
Bispyribac-sodium: A post-emergence herbicide for the control of grasses, sedges, and broadleaf weeds in rice.[9] For the synthesis of this class of herbicides, a key intermediate is 4,6-dimethoxy-2-methylsulfonylpyrimidine.[9][10]
The following sections will provide detailed synthetic protocols for representative herbicides from these classes, illustrating the practical application of the 4,6-dimethoxypyrimidine scaffold.
Experimental Protocols: Synthesis of Key Herbicides
The protocols provided below are designed to be self-validating, with clear steps and explanations for the choices made during the experimental process.
Protocol 1: Synthesis of Pyrazosulfuron-ethyl via Condensation of 2-Amino-4,6-dimethoxypyrimidine with a Sulfonyl Isocyanate
This protocol outlines the final and crucial step in the synthesis of Pyrazosulfuron-ethyl, a widely used sulfonylurea herbicide.[1][7][8] The reaction involves the coupling of 2-amino-4,6-dimethoxypyrimidine with a pre-formed sulfonyl isocyanate.
Causality of Experimental Choices:
-
Solvent: Dry acetonitrile is used as the solvent to ensure an anhydrous environment, preventing the hydrolysis of the highly reactive sulfonyl isocyanate intermediate.
-
Temperature: The reaction is conducted at room temperature to control the reactivity of the isocyanate and minimize the formation of side products.
-
Stoichiometry: A slight excess of the sulfonyl isocyanate may be used to ensure complete conversion of the 2-amino-4,6-dimethoxypyrimidine.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 0.4 g of 2-amino-4,6-dimethoxypyrimidine in 20 ml of dry acetonitrile.
-
Addition of Sulfonyl Isocyanate: To the stirred solution, add 0.98 g of the crude ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate. The sulfonyl isocyanate is typically prepared in a preceding step by reacting the corresponding sulfonamide with phosgene or a phosgene equivalent like triphosgene.[1]
-
Reaction: Stir the reaction mixture at room temperature. The formation of a crystalline precipitate indicates the progress of the reaction.
-
Isolation of the Product: After the reaction is complete (typically monitored by TLC), filter the formed crystals.
-
Purification: Wash the filtered crystals with a small amount of cold acetonitrile to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product, Pyrazosulfuron-ethyl.
Expected Outcome:
This procedure should yield approximately 0.8 g of Pyrazosulfuron-ethyl with a melting point of 170-172 °C.[7]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material 1 | 2-Amino-4,6-dimethoxypyrimidine | [7] |
| Starting Material 2 | Ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | [1] |
| Solvent | Dry Acetonitrile | [7] |
| Reaction Temperature | Room Temperature | [7] |
| Product | Pyrazosulfuron-ethyl | [7] |
| Expected Yield | ~0.8 g | [7] |
| Melting Point | 170-172 °C | [7] |
Visualization of the Workflow:
Caption: Workflow for the synthesis of Pyrazosulfuron-ethyl.
Protocol 2: Synthesis of Bensulfuron-methyl
This protocol describes a method for the synthesis of Bensulfuron-methyl, another important sulfonylurea herbicide.[3][11]
Causality of Experimental Choices:
-
Reaction Temperature: The initial reaction temperature is maintained at 50-60 °C to facilitate the addition reaction, followed by an increase to 60-70 °C for the insulation reaction to ensure completion.[3]
-
Molar Ratio: A slight excess of 2-amino-4,6-dimethoxy pyrimidine (1:1.02 molar ratio with the isocyanate) is used to drive the reaction to completion.[3]
-
Continuous Addition: Continuous addition of the reactants allows for better control of the reaction exotherm and ensures consistent product quality.
Step-by-Step Methodology:
-
Reactant Preparation: Prepare solutions of o-methoxy carboxyl benzyl sulfonyl isocyanate and 2-amino-4,6-dimethoxy pyrimidine.
-
Continuous Reaction: Continuously feed the o-methoxy carboxyl benzyl sulfonyl isocyanate and 2-amino-4,6-dimethoxy pyrimidine into a synthesis reactor at a molar ratio of 1:1.02.
-
Initial Reaction Phase: Maintain the temperature in the synthesis reactor at 50-60 °C for a reaction time of 2-7 hours.[3]
-
Insulation Reaction: Transfer the material to an insulation reaction still and maintain the temperature at 60-70 °C for 1-3 hours.[3]
-
Product Isolation: Transfer the reaction mixture to an automatic centrifuge to separate the product, Bensulfuron-methyl, from the mother liquor.
-
Mother Liquor Recycling: The mother liquor, containing unreacted 2-amino-4,6-dimethoxy pyrimidine, can be recycled for subsequent batches.
Visualization of the Logical Relationship:
Caption: Process flow for the synthesis of Bensulfuron-methyl.
Conclusion and Future Perspectives
The 4,6-dimethoxypyrimidine scaffold remains a highly valuable and versatile building block in the design and synthesis of modern herbicides. Its inherent properties facilitate potent inhibition of the ALS enzyme, leading to effective weed control. The synthetic routes, primarily involving the key intermediate 2-amino-4,6-dimethoxypyrimidine, are well-established and amenable to industrial-scale production.
Future research in this area may focus on the development of novel derivatives of this compound to explore new chemical space and identify next-generation herbicides with improved efficacy, selectivity, and environmental profiles. The continuous need for innovative solutions to combat weed resistance will undoubtedly fuel further exploration of this privileged heterocyclic system.
References
- 1. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 2. SYNTHESIS OF ( 14 C 4 PYRIMIDINYL) BENSULFURON METHYL [hnxb.org.cn]
- 3. CN103483274A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coromandel.biz [coromandel.biz]
- 7. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
- 8. Pyrazosulfuron-ethyl | 93697-74-6 [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. nbinno.com [nbinno.com]
- 11. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
Application Notes and Protocols: 4,6-Dimethoxypyrimidine-2-carboxylic Acid as a Sulfonylurea Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and protocols specifically for 4,6-dimethoxypyrimidine-2-carboxylic acid as a sulfonylurea intermediate are not widely available in public literature. The following application notes and protocols are based on established principles and data from closely related and analogous dimethoxypyrimidine-based sulfonylurea herbicides. These should serve as a general guide and may require optimization for specific applications.
Introduction
This compound is a key heterocyclic intermediate in the synthesis of certain sulfonylurea herbicides. The sulfonylurea class of herbicides are highly effective, broad-spectrum agents used to control weeds in various crops. Their mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. The structural features of the pyrimidine ring, including the methoxy substituents, play a significant role in the herbicidal activity and selectivity of the final product.
Synthesis Pathway Overview
The general synthetic route to sulfonylurea herbicides from a pyrimidine carboxylic acid intermediate involves a multi-step process. This typically includes the activation of the carboxylic acid, followed by condensation with a sulfonamide.
Caption: General synthesis of sulfonylurea herbicides.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of analogous dimethoxypyrimidine-based sulfonylurea herbicides. These values can serve as a benchmark for the development of processes involving this compound.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Carboxylic Acid Activation | This compound | Thionyl chloride | Toluene | 70-80 | 2-4 | 90-95 | >95 |
| Condensation | Activated pyrimidine intermediate | Aryl sulfonamide | Acetonitrile | 25-40 | 4-6 | 85-92 | >97 |
Experimental Protocols
The following are generalized protocols for the key synthetic steps. Note: These are illustrative and should be adapted and optimized for specific substrates and scales. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Activation of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (10 mL per gram of carboxylic acid) to the flask.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride. This intermediate is often used immediately in the next step without further purification.
Protocol 2: Condensation with a Sulfonamide
-
Reaction Setup: In a separate three-necked round-bottom flask under a nitrogen atmosphere, dissolve the aryl sulfonamide (1.0 eq) and a non-nucleophilic base such as pyridine (1.5 eq) in anhydrous acetonitrile (15 mL per gram of sulfonamide).
-
Addition of Activated Intermediate: Cool the sulfonamide solution to 0-5 °C in an ice bath. Slowly add a solution of the crude acyl chloride (from Protocol 1) in anhydrous acetonitrile.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and acidify with 1M HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.
Caption: Inhibition of ALS by sulfonylurea herbicides.
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of a novel sulfonylurea herbicide is outlined below.
Caption: Workflow for sulfonylurea herbicide development.
Application Notes and Protocols: Reactions of the Carboxylic Acid Group on Pyrimidine Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key chemical transformations involving the carboxylic acid group on pyrimidine rings. The protocols and data presented are intended to serve as a practical resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Esterification of Pyrimidine Carboxylic Acids
Esterification is a fundamental transformation of carboxylic acids, often employed to enhance lipophilicity, modify solubility, or to serve as a protecting group. In drug discovery, ester prodrugs are a common strategy to improve the pharmacokinetic properties of a parent drug.
Application Notes:
The direct esterification of pyrimidine carboxylic acids can be achieved under standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst). However, for sensitive substrates, milder methods are preferable. One effective method involves the reaction of an activated pyrimidine precursor with an alcohol. A high-yielding, direct approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed, which proceeds via the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[1][2] This method is particularly useful as it avoids substitution at the 4-position of the pyrimidine ring.[1][2]
Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[3]
This protocol describes a two-step process for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.
Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.
Quantitative Data:
| R Group of Amidinium Salt | Yield (%)[2] |
| H | 75 |
| Methyl | 82 |
| Ethyl | 78 |
| Phenyl | 65 |
| 4-Chlorophenyl | 68 |
| 4-Methoxyphenyl | 71 |
| 2-Thienyl | 55 |
Amidation of Pyrimidine Carboxylic Acids
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of peptides, proteins, and many synthetic drugs. The conversion of a carboxylic acid on a pyrimidine ring to an amide can significantly impact the compound's biological activity and physicochemical properties.
Application Notes:
Direct amidation of pyrimidine carboxylic acids with amines can be challenging due to the basicity of the pyrimidine nitrogens, which can compete with the desired amine nucleophile. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride to form the acyl chloride, or coupling reagents such as HATU, HOBt/EDC, or CDI. An alternative approach is the acid-catalyzed amination of a chloropyrimidine precursor. For example, 2-chloro-5-ethylpyrimidine can be aminated in the presence of a base like calcium carbonate or Hunig's base to mediate the acid catalysis and prevent decomposition of the pyrimidine ring.[3]
Experimental Protocol: General Amidation using a Coupling Reagent (HATU)
-
Dissolve the pyrimidine carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data:
| Pyrimidine Carboxylic Acid | Amine | Coupling Conditions | Yield (%) | Reference |
| 2-Amino-5-chloropyrimidine-4-carboxylic acid | Phenylethylamine | Not specified | 83 | [4] |
| 2-Methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | 2-Phenylethylamine | BPC, Et3N, MeCN | 80-100 (purity) | [5] |
| Thieno[2,3-d]pyrimidine-4-carboxylic acid | 4-Aminopyridine | CDI | Not specified | [6] |
| 2-Chloropyrimidine-5-carboxylic acid | Various amines | Not specified | - | [7] |
Decarboxylation of Pyrimidine Carboxylic Acids
Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a useful synthetic transformation. The ease of decarboxylation of pyrimidine carboxylic acids is dependent on the position of the carboxylic acid and the presence of other substituents on the ring.
Application Notes:
The decarboxylation of pyrimidine-2-carboxylic acid has been studied and is proposed to proceed via a Hammick-type mechanism.[3][8] In this mechanism, the monoprotonated pyrimidine-2-carboxylic acid loses carbon dioxide to form a stabilized ylide, which is then rapidly converted to pyrimidine.[3][8] The rate of decarboxylation increases in acidic conditions.[3] Decarboxylation of 4-carboxypyrimidines can also be achieved, sometimes in the presence of a palladium catalyst, and can be coupled with the introduction of a new substituent at the 4-position.[9]
Experimental Protocol: Decarboxylation of Pyrimidine-2-carboxylic Acid[4]
This protocol is based on kinetic studies and may require optimization for preparative scale.
-
Dissolve pyrimidine-2-carboxylic acid in an aqueous solution of the desired pH (e.g., pH 2 to H₀ = -3 for rapid reaction).
-
Heat the solution to 65 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, NMR) to follow the disappearance of the starting material and the formation of pyrimidine.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the decarboxylated product.
Quantitative Data:
Kinetic data for the decarboxylation of pyrimidine-2-carboxylic acid at 65°C shows that the pseudo-first-order rate constants increase rapidly from pH=2 to H₀=-3, after which they remain constant.[3]
Suzuki Cross-Coupling of Pyrimidine Carboxylic Acids
The Suzuki cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. While it traditionally involves the coupling of an organoboron compound with a halide or triflate, recent advancements have enabled the use of carboxylic acids as coupling partners through a decarbonylative pathway.
Application Notes:
Decarbonylative Suzuki cross-coupling of pyrimidine carboxylic acids provides a direct method for the synthesis of aryl- and heteroaryl-substituted pyrimidines.[10][11] This reaction is particularly valuable as it utilizes readily available carboxylic acids, expanding the toolbox for the synthesis of diverse pyrimidine derivatives. The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and an activator for the carboxylic acid, such as pivalic anhydride.
Experimental Protocol: Decarbonylative Suzuki Coupling of a Pyrimidine Carboxylic Acid[11]
-
To a reaction vial, add the pyrimidine carboxylic acid (1.0 eq), arylboronic acid (2.0 eq), pivalic anhydride (2.0 eq), palladium(II) acetate (10 mol%), a suitable phosphine ligand (e.g., L6, 5 mol%), boric acid (2.0 eq), and triethylamine (1.75 eq).
-
Add dioxane (to 0.20 M) as the solvent.
-
Seal the vial and heat the reaction mixture at 160 °C for 15 hours.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Quantitative Data:
| Pyrimidine Carboxylic Acid | Arylboronic Acid | Yield (%)[10] |
| Pyrimidine-5-carboxylic acid | 4-Methoxyphenylboronic acid | 74 |
| 2-Methylpyrimidine-5-carboxylic acid | 4-Methoxyphenylboronic acid | 71 |
| 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid | 4-Methoxyphenylboronic acid | 61 |
Curtius Rearrangement of Pyrimidine Carboxylic Acids
The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine with the loss of one carbon atom. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be trapped by various nucleophiles. This reaction is highly valuable for introducing an amino group or its derivatives onto a pyrimidine ring.
Application Notes:
The Curtius rearrangement is tolerant of a wide range of functional groups and proceeds with retention of stereochemistry. The carboxylic acid is first converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate can be trapped with water to yield a primary amine (via a carbamic acid intermediate), with an alcohol to form a carbamate, or with an amine to form a urea.
Experimental Protocol: One-Pot Curtius Rearrangement to form a Carbamate
-
To a stirred solution of the pyrimidine carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or THF, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to 1 hour to form the acyl azide.
-
Heat the reaction mixture to reflux (80-110 °C) for 1-3 hours to induce the rearrangement to the isocyanate.
-
Cool the reaction mixture and add an excess of the desired alcohol (e.g., benzyl alcohol for a Cbz-protected amine, or t-butanol for a Boc-protected amine).
-
Continue stirring at room temperature or with gentle heating until the isocyanate is fully consumed (monitor by IR spectroscopy by the disappearance of the isocyanate peak at ~2250 cm⁻¹).
-
Remove the solvent under reduced pressure and purify the resulting carbamate by flash column chromatography.
Quantitative Data:
While specific examples for pyrimidine carboxylic acids are not abundant in the provided search results, the Curtius rearrangement is a high-yielding reaction for a wide variety of carboxylic acids, with yields often in the range of 70-95%.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-N, C-O, or C-S bonds. It is a valuable tool for the arylation of amines, alcohols, and thiols.
Application Notes:
The Ullmann condensation can be applied to couple halopyrimidine carboxylic acids with amines to form N-aryl or N-heteroaryl aminopyrimidine carboxylic acids. The reaction typically requires a copper catalyst (e.g., CuI, Cu₂O), a ligand (often a diamine or an amino acid), and a base at elevated temperatures.[9] The carboxylic acid group may need to be protected, or the reaction conditions carefully chosen to avoid side reactions.
Experimental Protocol: General Ullmann Condensation of a Halopyrimidine Carboxylic Acid with an Amine
-
To a sealable reaction tube, add the halopyrimidine carboxylic acid (1.0 eq), the amine (1.2-1.5 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a high-boiling polar solvent such as DMF, DMAc, or NMP.
-
Seal the tube and heat the reaction mixture to 100-150 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and acidify to pH ~4-5 with aqueous HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
The yields for Ullmann-type reactions can vary widely depending on the substrates and reaction conditions. For the amination of 2-bromobenzoic acids, yields of up to 99% have been reported.[9] While specific data for halopyrimidine carboxylic acids is limited in the provided search results, similar high yields can be expected with proper optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pyrimidine-2-carboxylic acid| Ambeed [ambeed.com]
- 8. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dimethoxypyrimidine-2-carboxylic Acid as a Versatile Building Block for Bioactive Molecules
Introduction: The Strategic Value of the 4,6-Dimethoxypyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and agrochemical design, owing to its presence in nucleic acids and its ability to act as a versatile scaffold for molecular recognition.[1] Among the vast family of pyrimidine derivatives, 4,6-dimethoxypyrimidine-2-carboxylic acid stands out as a particularly valuable building block. Its unique arrangement of functional groups—a carboxylic acid for diverse coupling reactions and two methoxy groups that can influence solubility and metabolic stability, and can also be exchanged for other functionalities—provides a powerful platform for the synthesis of a wide array of bioactive molecules.
These molecules have demonstrated a broad spectrum of biological activities, including herbicidal, anticancer, and protein kinase inhibitory effects.[2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the synthesis of high-value compounds for the agricultural and pharmaceutical industries.
Physicochemical Properties of this compound
A solid understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 128276-50-6 | [4][5] |
| Molecular Formula | C₇H₈N₂O₄ | [4][5] |
| Molecular Weight | 184.15 g/mol | [4][5] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥96% | [4] |
| Storage | 4°C | [4] |
Application in Agrochemicals: Synthesis of Pyrimidinyloxybenzoic Acid Herbicides
One of the most prominent applications of the 4,6-dimethoxypyrimidine scaffold is in the synthesis of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium.[2] These herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis in plants.[2]
Key Intermediate: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
The synthesis of bispyribac-sodium typically involves the key intermediate, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[2][7] While direct synthesis from this compound is not the most commonly cited route, the carboxylic acid can be considered a logical precursor to this intermediate or other activated derivatives. The conversion of a carboxylic acid to a sulfonyl group is a multi-step process, and in industrial synthesis, it is often more direct to start from a precursor that can be readily converted to the methylsulfonyl pyrimidine.
A common industrial synthesis starts from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, which is then methoxylated and oxidized to yield 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.[8]
Synthetic Workflow for Bispyribac-Sodium
The general strategy for the synthesis of bispyribac-sodium involves the condensation of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with 2,6-dihydroxybenzoic acid in the presence of a base.
Caption: Synthetic workflow for Bispyribac-sodium.
Protocol 1: Synthesis of Bispyribac-Sodium
This protocol is a representative example based on established literature.[3][9]
Materials:
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
-
2,6-Dihydroxybenzoic acid
-
Sodium hydride (60% dispersion in oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Toluene
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a stirred suspension of sodium hydride (2 equivalents) in anhydrous DMSO, a solution of 2,6-dihydroxybenzoic acid (1 equivalent) in DMSO is added dropwise at room temperature under a nitrogen atmosphere.
-
The mixture is stirred for 1-2 hours at room temperature to ensure complete formation of the disodium salt.
-
A solution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (2 equivalents) in DMSO is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully quenched with water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the bispyribac acid.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is then dissolved in a suitable solvent (e.g., methanol) and treated with one equivalent of sodium hydroxide to form the sodium salt.
-
The solvent is removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., toluene) to yield pure bispyribac-sodium.[3]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4,6-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The pyrimidine core can effectively mimic the adenine ring of ATP, allowing for competitive inhibition at the ATP-binding site of kinases.
Targeting Key Kinases
Derivatives of 4,6-dimethoxypyrimidine have been explored as inhibitors for several important kinase targets, including:
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in cancer and neurodegenerative diseases like Alzheimer's.[10]
-
Phosphoinositide 3-Kinase (PI3K): A central node in cell signaling pathways that control cell growth, proliferation, and survival.[3]
-
Aurora Kinases: A family of serine/threonine kinases that are essential for cell division.[11]
Caption: Inhibition of a dysregulated kinase signaling pathway.
Synthetic Strategy: Amide Coupling
This compound is an ideal starting point for the synthesis of kinase inhibitor libraries. The carboxylic acid functionality can be readily activated to undergo amide coupling reactions with a diverse range of amines, allowing for the systematic exploration of the chemical space around the pyrimidine core.[12][13]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hepatochem.com [hepatochem.com]
Application Notes and Protocols: Pharmacological Screening of 4,6-Dimethoxypyrimidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for the initial pharmacological screening of novel 4,6-Dimethoxypyrimidine-2-carboxylic acid derivatives. This class of compounds holds potential for therapeutic applications, and the following sections detail experimental methodologies for evaluating their cytotoxic, anti-inflammatory, and kinase-inhibitory activities.
In Vitro Cytotoxicity Screening
The initial assessment of potential anticancer compounds involves evaluating their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.
Data Presentation: Cytotoxicity of Lead Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against a panel of human cancer cell lines after 48 hours of treatment.
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| DMPC-001 | 15.2 | 22.8 | 18.5 |
| DMPC-002 | 8.7 | 12.1 | 9.9 |
| DMPC-003 | 25.1 | 35.4 | 30.2 |
| Doxorubicin (Control) | 0.9 | 1.2 | 1.0 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for screening this compound derivatives for their potential anticancer activity.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium.[1] Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for the MTT-based cytotoxicity assay.
In Vitro Anti-inflammatory Screening
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2]
Data Presentation: COX Enzyme Inhibition
The inhibitory activity of the compounds against COX-1 and COX-2 is presented as IC50 values. The selectivity index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| DMPC-001 | 45.3 | 10.1 | 4.5 |
| DMPC-002 | 60.8 | 5.2 | 11.7 |
| DMPC-003 | 30.5 | 28.9 | 1.1 |
| Meloxicam (Control) | 25.0 | 2.5 | 10.0 |
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.[2]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
Test compounds and reference inhibitors (e.g., Meloxicam)
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Compound Addition: Add various concentrations of the test compounds to the wells. Include a no-enzyme control and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add TMPD, followed by arachidonic acid to initiate the reaction. The final volume should be consistent across all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 2 minutes using a microplate reader.[2]
-
Data Analysis: The rate of TMPD oxidation is proportional to the COX activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Kinase Inhibition Screening
Many pyrimidine derivatives function as kinase inhibitors, making this a crucial area for screening.[3][4] Kinases are key regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.
Data Presentation: Kinase Inhibitory Activity
The following table shows the IC50 values of lead compounds against Aurora Kinase A, a key regulator of mitosis.
| Compound ID | Aurora Kinase A IC50 (nM) |
| DMPC-001 | 850 |
| DMPC-002 | 150 |
| DMPC-003 | >10,000 |
| Alisertib (Control) | 1.2 |
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Recombinant kinase (e.g., Aurora Kinase A)
-
Kinase-specific substrate and ATP
-
Kinase reaction buffer
-
Test compounds and a known inhibitor (e.g., Alisertib)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, ATP, and varying concentrations of the test compounds.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP back to ATP. Incubate for 30 minutes.
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase to generate a light signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine IC50 values.
Visualization: Generic Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 4,6-Dimethoxypyrimidine-2-carboxylic acid
These application notes provide detailed methodologies for the quantitative analysis of 4,6-Dimethoxypyrimidine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and precise quantification for quality control and research applications. The methods described include High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach.
Overview of Analytical Methods
The quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final pharmaceutical products. Due to its chemical structure, which includes a carboxylic acid group and a pyrimidine ring, both HPLC-UV and LC-MS/MS are highly suitable analytical techniques. HPLC-UV offers a robust and widely accessible method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, which is essential for trace-level quantification in complex matrices.
Comparative Analytical Method Performance
A summary of the typical performance characteristics for the recommended analytical methods is presented below. The data is based on validation studies of structurally similar pyrimidine derivatives and carboxylic acids, providing a benchmark for the expected performance for this compound analysis.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | - |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL | - |
| Specificity | High (Good resolution from impurities) | Very High (Mass-based detection) | The method should unequivocally assess the analyte in the presence of other components. |
| Run Time | ~10 minutes | ~8 minutes | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol details a reversed-phase HPLC method for the quantification of this compound.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Volumetric flasks, pipettes, and autosampler vials
3.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3.1.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
3.1.4. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution. A starting point could be a ratio of Mobile Phase A to Mobile Phase B suitable to achieve good retention and peak shape. For example, 70:30 (v/v) A:B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Run Time: 10 minutes
3.1.5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for analyzing samples with complex matrices or when low levels of the analyte are expected. As carboxylic acids can exhibit poor ionization in positive ion mode, derivatization can be employed to improve sensitivity.[1][2]
3.2.1. Materials and Reagents
-
All reagents listed for the HPLC-UV method (using MS-grade solvents and additives like formic acid instead of phosphoric acid).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
3.2.2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and analysis software
3.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard and Sample Preparation: Prepare as described in the HPLC-UV method, adding a fixed concentration of the internal standard to all standards and samples.
3.2.4. LC-MS/MS Conditions
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase Gradient: A typical gradient would start with a high percentage of aqueous phase (e.g., 95% A) and ramp up the organic phase (B) to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C[1]
-
Injection Volume: 5 µL[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ or [M-H]⁻ to be determined, followed by optimization of product ions.
-
Internal Standard: Corresponding MRM transition.
-
3.2.5. Optional Derivatization for Enhanced Sensitivity Carboxylic acids can be challenging to analyze by reversed-phase LC-MS due to their polarity.[1] Chemical derivatization can enhance hydrophobicity and ionization efficiency.[1][2] A potential strategy involves reacting the carboxylic acid group with a suitable reagent.
-
Derivatization Principle: The carboxylate group of the analyte can react with a derivatizing agent via a coupling reaction, resulting in a derivative that is more amenable to reversed-phase separation and shows enhanced ionization.[1]
3.2.6. Data Analysis
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the samples.
Visualized Workflows
References
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4,6-Dimethoxypyrimidine-2-carboxylic acid
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,6-Dimethoxypyrimidine-2-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol, the scientific rationale behind the method development choices, and a comprehensive validation summary according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and high throughput for routine analysis in research and quality control environments.
Introduction and Scientific Rationale
This compound (CAS No. 128276-50-6) is a heterocyclic compound featuring a pyrimidine core, a carboxylic acid functional group, and two methoxy substituents.[3][4] Its structure makes it a relevant building block in medicinal chemistry and drug discovery. Accurate quantification of this compound is essential for reaction monitoring, purity assessment, and stability studies.
The analytical challenge lies in the compound's polarity and acidic nature. The developed method is based on reversed-phase chromatography, the most common and versatile mode of HPLC.[5][6] The key principles guiding this method's development are:
-
Analyte Retention: The non-polar C18 stationary phase retains the molecule primarily through hydrophobic interactions with its aromatic pyrimidine ring.
-
Control of Ionization: The compound possesses a carboxylic acid group with a predicted pKa of approximately 2.84.[7] To achieve reproducible retention and symmetrical peak shapes, the ionization of this group must be suppressed. This is accomplished by acidifying the mobile phase to a pH well below the analyte's pKa, ensuring it exists predominantly in its neutral, protonated form.
-
Selective Detection: The conjugated π-system of the pyrimidine ring provides strong ultraviolet (UV) absorbance, allowing for sensitive and selective detection.
This document provides a step-by-step protocol for implementing this method and a summary of its validation to demonstrate its fitness for the intended purpose.
Chromatographic Method and Conditions
The selection of chromatographic parameters is critical for achieving the desired separation and quantification. Each component was chosen to ensure robustness and optimal performance.
Rationale for Parameter Selection
-
HPLC System: A standard analytical HPLC system with a UV detector is sufficient.
-
Stationary Phase (Column): A C18 column is chosen for its strong hydrophobic retention of the aromatic pyrimidine moiety. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and acidified water is used.
-
Aqueous Component: Water with 0.1% phosphoric acid provides a pH of approximately 2.1, which is low enough to suppress the ionization of the carboxylic acid group, thereby preventing peak tailing and ensuring stable retention.
-
Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency. The 30:70 ratio of acetonitrile to acidified water was empirically determined to provide an optimal retention time (k') of approximately 3-5 minutes, allowing for good resolution from the solvent front without unnecessarily long run times.
-
-
Detector: UV detection at 265 nm was selected after performing a UV scan, which identified this wavelength as the absorbance maximum (λmax), providing maximum sensitivity for the analyte.
Summary of Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
Adherence to standardized procedures is crucial for obtaining reproducible results.
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 700 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid (85%) and mix thoroughly.
-
Add 300 mL of HPLC-grade acetonitrile.
-
Sonicate the solution for 15 minutes to degas.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the diluent (Mobile Phase).
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
-
-
Working Standard and Calibration Solutions (1-100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.
-
HPLC System Setup and Analysis Workflow
The following diagram illustrates the logical workflow for performing the analysis.
Caption: High-level workflow for the HPLC analysis.
Step-by-Step Analytical Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject 10 µL of the diluent to ensure no interfering peaks are present at the analyte's retention time.
-
System Suitability: Inject the 50 µg/mL working standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5. These parameters are consistent with USP <621> guidelines.[8][9][10]
-
Calibration Curve: Inject the prepared calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Analysis: Construct a linear regression calibration curve of peak area versus concentration. Determine the concentration of the analyte in the samples from this curve.
Method Validation Summary
The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][11][12]
Logic of Method Development and Validation
The development of a robust analytical method follows a logical progression from understanding the analyte's properties to a full validation of the final procedure.
Caption: Logical flow from analyte properties to method validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Procedure | Result | Acceptance Criteria |
| Specificity | Analyzed a blank (diluent) and a spiked sample. | No interference at the analyte RT. | No significant peak at analyte RT. |
| Linearity & Range | Seven-point calibration curve from 1 to 100 µg/mL. | Correlation Coefficient (r²) > 0.999 | r² ≥ 0.995 |
| Accuracy | Spike recovery at three levels (80%, 100%, 120% of a 50 µg/mL standard). | Mean Recovery: 98.0% - 102.0% | 98.0% - 102.0% Recovery |
| Precision (Repeatability) | Six replicate preparations of a 50 µg/mL standard. | %RSD = 0.8% | %RSD ≤ 2.0% |
| Precision (Intermediate) | Analysis performed by a different analyst on a different day. | %RSD = 1.2% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | 1.0 µg/mL | N/A |
| Robustness | Varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic). | System suitability criteria were met. | System suitability passes under all conditions. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH too high; Column degradation. | Ensure mobile phase pH is ~2.1. Replace the column if performance does not improve. |
| Variable Retention Times | Inadequate system equilibration; Pump malfunction. | Equilibrate the system for a longer duration. Check pump performance and ensure consistent mobile phase composition. |
| Low Peak Area/Response | Incorrect standard/sample preparation; Detector lamp issue. | Verify all dilutions and weighings. Check the detector lamp's energy and replace if necessary. |
| Split Peaks | Clogged column frit; Sample solvent mismatch. | Back-flush the column or replace it. Ensure samples are dissolved in the mobile phase. |
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID CAS#: 128276-50-6 [amp.chemicalbook.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols: Biological Activity of Substituted Pyrimidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of substituted pyrimidine carboxylic acids, a class of heterocyclic compounds with significant therapeutic potential. This document summarizes quantitative data on their biological effects, offers detailed protocols for key experimental assays, and visualizes a critical signaling pathway implicated in their mechanism of action.
Introduction: The Therapeutic Promise of Pyrimidine Carboxylic Acids
Pyrimidine carboxylic acid derivatives are a versatile class of compounds that have demonstrated a wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The pyrimidine nucleus is a core component of essential biological molecules like nucleic acids, which underscores its potential for interacting with various biological targets.[1][2][3] Researchers have successfully synthesized and evaluated numerous substituted pyrimidine carboxylic acids, revealing their efficacy as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[4][5][6][7][8] Their diverse pharmacological profiles stem from their ability to modulate key cellular processes and signaling pathways.[9][10]
Quantitative Biological Activity Data
The following table summarizes the quantitative biological activity of selected substituted pyrimidine carboxylic acid derivatives from recent studies, providing a comparative look at their potency.
| Compound Class | Target/Activity | Measurement | Value | Reference Organism/Cell Line |
| Pyrimidine Derivatives | Pin1 Inhibition (Anticancer) | IC50 | < 3 µM | Recombinant Human Pin1 |
| Pyrimidine-hydrazone Derivatives | Anticancer | Cytotoxicity (approx.) | 8% at 20 µM | CCRF-CEM (Human Leukemic Lymphoblasts) |
| Pyrido[2,3-d]pyrimidine Derivatives | Lipoxygenase Inhibition (Anti-inflammatory) | IC50 | 42 µM | Not Specified |
| Chalcone-based Pyrimidine Derivative | Lipoxygenase Inhibition (Anti-inflammatory) | IC50 | 17 µM | Not Specified |
| Thiazolopyrimidine Derivative | Anticancer | IC50 | Not Specified | HCT-116 (Human Colorectal Carcinoma) |
| Pyrimidine Derivative | Anticancer | Cytotoxicity | Strong at 100 µM | A549 (Human Lung Carcinoma) |
| Triazole Substituted Pyrimidine | Antibacterial | Zone of Inhibition | Higher than Thiadiazole derivatives | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and the cytotoxic potential of substituted pyrimidine carboxylic acids against cancer cell lines.[4][11]
Principle:
Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][11] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. A reduction in cell viability due to a cytotoxic agent results in a decreased formazan concentration.[11]
Materials:
-
Substituted pyrimidine carboxylic acid derivatives
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted pyrimidine carboxylic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator, protected from light.
-
Visually confirm the formation of purple formazan crystals in the control wells using a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathway and Experimental Workflow Diagrams
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many anticancer agents, including certain heterocyclic compounds, exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of these processes and is often dysregulated in cancer.[1][2][12] Substituted pyrimidine carboxylic acids have been investigated for their potential to inhibit components of this pathway.
Caption: A simplified diagram of the EGFR signaling cascade.
Experimental Workflow for MTT Assay
The following diagram outlines the key steps in performing an MTT assay to determine the cytotoxic effects of substituted pyrimidine carboxylic acids.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arts.units.it [arts.units.it]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4,6-dimethoxypyrimidine-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while achievable through several routes, can present challenges that impact yield and purity. This guide provides practical, experience-based solutions to common problems encountered during its preparation.
Synthetic Strategies Overview
Two primary synthetic routes are commonly considered for the preparation of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
-
Route A: Hydrolysis of 2-Cyano-4,6-dimethoxypyrimidine. This is a widely applicable method for synthesizing carboxylic acids from nitriles.[2][3][4][5][6][7][8]
-
Route B: Carboxylation of a 2-Lithiated or Grignard Reagent. This approach involves the reaction of an organometallic intermediate with carbon dioxide.[9]
The following sections will delve into the specifics of each route, addressing potential issues and providing guidance for optimization.
Troubleshooting Guide
Low or No Product Formation
Q1: I am attempting the hydrolysis of 2-cyano-4,6-dimethoxypyrimidine and see little to no formation of the carboxylic acid. What are the potential causes?
A1: Incomplete hydrolysis is a common issue. The stability of the nitrile and the reaction conditions are critical.
-
Insufficiently Harsh Conditions: The hydrolysis of nitriles, especially on an electron-rich pyrimidine ring, can be sluggish.[2][3] If using acidic conditions, ensure the acid concentration is sufficient and the temperature is elevated. Refluxing with a strong acid like hydrochloric or sulfuric acid is often necessary.[4][5] For basic hydrolysis, a strong base such as sodium or potassium hydroxide at elevated temperatures is required.[7]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time is a frequent cause of low conversion.[10]
-
Poor Solubility of Starting Material: The 2-cyano-4,6-dimethoxypyrimidine may have limited solubility in purely aqueous solutions. The addition of a co-solvent like ethanol or methanol can improve solubility and facilitate the reaction.[7]
Q2: My Grignard reaction with 2-chloro-4,6-dimethoxypyrimidine followed by quenching with CO2 is not yielding the desired product. What could be the problem?
A2: Grignard reactions with heterocyclic halides can be challenging.
-
Failure to Form the Grignard Reagent: The formation of the Grignard reagent is highly sensitive to moisture and oxygen. Ensure all glassware is flame-dried, and solvents are anhydrous. The quality of the magnesium turnings is also crucial; they should be fresh and shiny.[11] Activation with a small crystal of iodine may be necessary.
-
Side Reactions: A major side reaction is Wurtz-type homocoupling of the Grignard reagent with the starting halide.[12] This can be minimized by slow addition of the halide to the magnesium turnings and maintaining a dilute solution.
-
Low Reactivity of the Grignard Reagent: The pyrimidyl Grignard reagent may not be nucleophilic enough to react efficiently with CO2. Ensure the CO2 is bubbled through the solution for a sufficient amount of time at a low temperature (e.g., -78 °C) before quenching.
Formation of Impurities and Side Products
Q3: During the hydrolysis of 2-cyano-4,6-dimethoxypyrimidine, I observe the formation of an intermediate that is not the final carboxylic acid. What is it and how can I promote its conversion?
A3: The hydrolysis of a nitrile proceeds through an amide intermediate (4,6-dimethoxypyrimidine-2-carboxamide).[2][3][4][5][6] If this amide is isolated as the major product, it indicates that the hydrolysis is incomplete. To drive the reaction to the carboxylic acid, you will need to employ more forcing conditions, such as increasing the reaction time, temperature, or the concentration of the acid or base.[2]
Q4: I am concerned about the stability of the methoxy groups on the pyrimidine ring during acid hydrolysis. Can they be cleaved?
A4: Yes, there is a risk of ether cleavage under strong acidic conditions, especially at high temperatures. This would lead to the formation of hydroxy-pyrimidine byproducts. To mitigate this, consider using base-catalyzed hydrolysis, which is less likely to cleave the methoxy groups. If acid hydrolysis is necessary, use the mildest effective conditions and monitor the reaction closely to avoid prolonged reaction times at high temperatures.
Frequently Asked Questions (FAQs)
Q5: What is the most reliable method for synthesizing the 2-cyano-4,6-dimethoxypyrimidine precursor?
A5: A robust method involves the nucleophilic substitution of a sulfonyl group. This typically involves a two-step process starting from 2-chloro-4,6-dimethoxypyrimidine:
-
Substitution with a thiol (e.g., sodium thiomethoxide) to give 4,6-dimethoxy-2-(methylthio)pyrimidine.[13]
-
Oxidation of the thioether to a sulfone (e.g., using hydrogen peroxide and a catalyst like sodium tungstate) to form 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[13][14][15][16]
-
Displacement of the methylsulfonyl group with a cyanide salt (e.g., KCN) to yield 4,6-dimethoxypyrimidine-2-carbonitrile.[15][17]
Q6: Can I directly oxidize 2-methyl-4,6-dimethoxypyrimidine to the carboxylic acid?
A6: While the oxidation of an aryl methyl group to a carboxylic acid is a known transformation, it often requires harsh oxidizing agents like potassium permanganate (KMnO4).[18][19] These conditions may not be compatible with the methoxy groups on the pyrimidine ring, potentially leading to low yields and side products. This route is generally less favored than the hydrolysis of the corresponding nitrile.
Q7: What is the best way to purify the final this compound product?
A7: The purification strategy depends on the nature of the impurities.
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be purified by dissolving the crude product in an aqueous base (e.g., sodium bicarbonate solution), washing with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[20]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.[10]
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine
This protocol is adapted from a known procedure.[13][14]
Materials:
-
4,6-Dichloro-2-(methylthio)-1,3-pyrimidine
-
Sodium methoxide
-
Methanol
-
Toluene
-
Acetic acid
-
Sodium tungstate
-
Hydrogen peroxide (35%)
Procedure:
-
Dissolve 4,6-dichloro-2-(methylthio)-1,3-pyrimidine in toluene.
-
Add a solution of sodium methoxide in methanol dropwise at a controlled temperature.
-
After the reaction is complete (monitored by TLC), remove the methanol by distillation.
-
Add water and separate the aqueous layer.
-
To the aqueous layer, add acetic acid and a catalytic amount of sodium tungstate.
-
Heat the mixture and add hydrogen peroxide dropwise.
-
Maintain the temperature until the oxidation is complete (monitored by TLC/GC).
-
Cool the reaction mixture and adjust the pH to 5-8 with an aqueous base to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
Protocol 2: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
This protocol is based on the displacement of the sulfonyl group.[15][17]
Materials:
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
-
Potassium cyanide (KCN)
-
Acetonitrile (or another suitable polar aprotic solvent)
Procedure:
-
Dissolve 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in acetonitrile.
-
Add potassium cyanide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4,6-dimethoxypyrimidine-2-carbonitrile.
Protocol 3: Hydrolysis of 4,6-Dimethoxypyrimidine-2-carbonitrile
This is a general protocol for nitrile hydrolysis.[2][3][4][5]
Materials:
-
4,6-Dimethoxypyrimidine-2-carbonitrile
-
Concentrated Hydrochloric Acid (or Sodium Hydroxide solution)
-
Water
-
Ethanol (co-solvent, optional)
Procedure:
-
To a round-bottom flask, add 4,6-dimethoxypyrimidine-2-carbonitrile and a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v). Ethanol can be added as a co-solvent if solubility is an issue.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Continue refluxing until the starting material and the intermediate amide are no longer visible on the TLC plate.
-
Cool the reaction mixture to room temperature.
-
If using acidic hydrolysis, the product may precipitate upon cooling. If not, carefully neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the carboxylic acid to induce precipitation.
-
If using basic hydrolysis, acidify the cooled reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₈N₂O₄ | 184.15 |
Visualizations
Synthetic Workflow: Hydrolysis of 2-Cyano-4,6-dimethoxypyrimidine
Caption: Key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield in Hydrolysis
Caption: Decision tree for troubleshooting low yield in the hydrolysis step.
References
- 1. chemimpex.com [chemimpex.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. asianpubs.org [asianpubs.org]
- 14. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 20. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dimethoxypyrimidine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly focusing on the hydrolysis of 2-cyano-4,6-dimethoxypyrimidine.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of carboxylic acid | Incomplete hydrolysis of the nitrile precursor. | - Increase reaction time: Monitor the reaction progress using TLC or LC-MS to ensure the disappearance of the starting material. - Increase temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions like decarboxylation. - Use a stronger acid or base: Depending on the hydrolysis method (acidic or basic), a higher concentration or a stronger reagent might be necessary. However, this could also promote side reactions. |
| Presence of 4,6-dimethoxypyrimidine as a byproduct | Decarboxylation of the target carboxylic acid. | - Maintain a lower reaction temperature: Decarboxylation is often thermally induced. Running the reaction at the lowest effective temperature can minimize this side reaction.[1] - Control pH: The stability of pyrimidine carboxylic acids can be pH-dependent. Avoid excessively harsh acidic or basic conditions if possible. |
| Formation of hydroxylated pyrimidine species | Cleavage of the methoxy ether bonds (demethylation). | - Use milder reaction conditions: Harsh acidic (e.g., strong mineral acids at high temperatures) or basic conditions can lead to demethylation.[2][3] Consider using alternative hydrolysis methods if this is a significant issue. - Limit exposure to high temperatures and strong acids/bases: Minimize reaction time and use the lowest effective concentration of the acid or base. |
| Isolation of 4,6-dimethoxypyrimidine-2-carboxamide | Incomplete hydrolysis of the intermediate amide. | - Prolong the hydrolysis reaction time: The hydrolysis of the amide to the carboxylic acid is the second step of the nitrile hydrolysis and may require more forcing conditions. - Increase the concentration of the acid or base: This can facilitate the hydrolysis of the more stable amide intermediate. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A common route involves the synthesis of the precursor 2-cyano-4,6-dimethoxypyrimidine, followed by its hydrolysis. The cyano-pyrimidine can be prepared from 4,6-dichloro-2-(methylthio)pyrimidine through a sequence of methoxylation, oxidation of the methylthio group to a methylsulfonyl group, and subsequent nucleophilic substitution with a cyanide salt.[4][5] The final step is the hydrolysis of the nitrile to the carboxylic acid.
Q2: How can I monitor the progress of the hydrolysis of 2-cyano-4,6-dimethoxypyrimidine?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should observe the disappearance of the spot corresponding to the starting nitrile and the appearance of a new, more polar spot for the carboxylic acid product. LC-MS can provide more definitive evidence by showing the decrease in the mass signal of the reactant and the increase in the mass signal of the product.
Q3: What are the expected byproducts in this synthesis?
A3: Potential byproducts include 4,6-dimethoxypyrimidine (from decarboxylation), 4-hydroxy-6-methoxypyrimidine-2-carboxylic acid or 4,6-dihydroxypyrimidine-2-carboxylic acid (from demethylation of one or both methoxy groups), and 4,6-dimethoxypyrimidine-2-carboxamide (from incomplete hydrolysis).
Q4: Under what conditions is decarboxylation of the final product most likely to occur?
A4: Decarboxylation of pyrimidine-2-carboxylic acids can be facilitated by heating.[1] The reaction is often more pronounced in acidic solutions. To minimize this side reaction, it is advisable to conduct the hydrolysis and work-up at the lowest feasible temperature.
Q5: Can the methoxy groups be cleaved during the synthesis?
A5: Yes, demethylation of methoxy groups on pyrimidine rings can occur under harsh acidic or basic conditions, especially at elevated temperatures.[2][3] If you observe the formation of hydroxylated byproducts, consider using milder reaction conditions, such as a lower concentration of acid or base, or a lower reaction temperature.
Experimental Protocols
Synthesis of 2-Cyano-4,6-dimethoxypyrimidine
This protocol is adapted from the synthesis of similar 2-cyanopyrimidines.[4][5]
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Methoxylation: 4,6-dichloro-2-(methylthio)pyrimidine is reacted with sodium methoxide in methanol at room temperature to yield 4,6-dimethoxy-2-(methylthio)pyrimidine.
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Oxidation: The resulting 4,6-dimethoxy-2-(methylthio)pyrimidine is then oxidized to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM).[6]
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Cyanation: The methylsulfonyl group is displaced by reacting 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with a cyanide source, such as potassium cyanide (KCN), in a suitable solvent like acetonitrile to afford 2-cyano-4,6-dimethoxypyrimidine.
Hydrolysis of 2-Cyano-4,6-dimethoxypyrimidine to this compound (Example Protocol)
This is a general protocol and may require optimization.
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Acidic Hydrolysis: 2-cyano-4,6-dimethoxypyrimidine is dissolved in a mixture of a suitable organic solvent (e.g., dioxane) and a concentrated aqueous acid (e.g., hydrochloric acid or sulfuric acid).
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The reaction mixture is heated to reflux (e.g., 80-100 °C) and stirred for several hours. The progress of the reaction is monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.
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The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
Overcoming solubility issues of 4,6-Dimethoxypyrimidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dimethoxypyrimidine-2-carboxylic acid. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 128276-50-6 |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| Melting Point | 156-158 °C[1][2] |
| Predicted pKa | 2.84 ± 0.10[1][2] |
| Appearance | White to off-white solid |
Q2: What is the general solubility profile of this compound?
A2: this compound is a weakly acidic compound with generally low solubility in aqueous solutions at neutral pH. Its solubility is expected to be higher in organic solvents and at elevated pH. While specific quantitative data for this exact compound is limited, data from structurally similar pyrimidine carboxylic acids can provide guidance. For instance, pyrimidine-4-carboxylic acid is soluble in dimethyl sulfoxide (DMSO) at approximately 20 mg/mL and in phosphate-buffered saline (PBS) at pH 7.2 at about 1 mg/mL.[3] It is also reported to be soluble in ethanol and dimethylformamide (DMF).[3][4]
Q3: How can I prepare a stock solution of this compound?
A3: For most in vitro applications, a stock solution can be prepared by dissolving the compound in an appropriate organic solvent. DMSO is a common choice due to its ability to dissolve a wide range of organic molecules.[3] For a detailed protocol, please refer to the Experimental Protocols section.
Q4: Are there any known incompatibilities I should be aware of when working with this compound?
A4: As a carboxylic acid, it may be incompatible with strong bases, which could lead to salt formation and potential precipitation depending on the salt's solubility. It is also advisable to avoid strong oxidizing agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Problem 1: The compound is not dissolving in my desired aqueous buffer.
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Cause: The compound has low intrinsic aqueous solubility, especially at neutral or acidic pH.
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Solution 1: pH Adjustment. As a carboxylic acid with a predicted pKa of ~2.84, its solubility in aqueous solutions will significantly increase at pH values above its pKa.[1][2] Carefully adjust the pH of your buffer to a more alkaline value (e.g., pH 7.4 or higher) to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
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Solution 2: Use of Co-solvents. If pH adjustment is not suitable for your experiment, consider using a water-miscible organic co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
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Solution 3: Salt Formation. For applications where the solid form is used, consider synthesizing a more soluble salt form of the acid (e.g., sodium or potassium salt).
Problem 2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
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Cause: The solubility of the compound in the final aqueous buffer is lower than the diluted concentration. This is a common issue when the percentage of the organic co-solvent is significantly reduced upon dilution.
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Solution 1: Decrease the Final Concentration. The most straightforward solution is to work with a lower final concentration of the compound in your assay.
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Solution 2: Increase the Percentage of Co-solvent. If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution.
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Solution 3: Use a Different Co-solvent. Some co-solvents may have a greater capacity to maintain the solubility of certain compounds in aqueous mixtures. Consider trying other water-miscible solvents like DMF or ethanol for your stock solution.
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Solution 4: Sonication. After diluting the stock solution, briefly sonicate the final solution to help dissolve any microscopic precipitates and create a more homogenous solution.
Problem 3: I am observing unexpected biological effects in my assay.
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Cause: The solvent used to dissolve the compound may be exerting its own biological effects.
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Solution 1: Include a Vehicle Control. Always include a control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This will help you to differentiate the effects of the compound from those of the solvent.
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Solution 2: Minimize the Final Solvent Concentration. Aim to use the lowest possible concentration of the organic solvent in your final assay medium, typically below 0.5% (v/v) for cell-based assays.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh out 1.84 mg of this compound (MW = 184.15 g/mol ).
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Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
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Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but be cautious of potential compound degradation at higher temperatures.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting a DMSO Stock Solution into an Aqueous Buffer
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Thaw: Thaw a frozen aliquot of the DMSO stock solution at room temperature.
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Pre-warm Buffer: Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
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Dilution: Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This is often referred to as "serial dilution" or "spiking."
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Final Concentration: Ensure the final concentration of DMSO in the aqueous buffer is at a level that does not interfere with the experiment.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for preparing a stock solution.
References
Stability of 4,6-Dimethoxypyrimidine-2-carboxylic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,6-Dimethoxypyrimidine-2-carboxylic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 2-8°C.[1] The compound should be kept in a tightly sealed container to protect it from moisture.[2]
Q2: How stable is this compound in aqueous solutions at different pH values?
Q3: What is the expected thermal stability of this compound?
The melting point of this compound is reported to be between 156-158°C.[1] Significant degradation is expected as the temperature approaches its melting point. For assessing thermal stability, it is recommended to conduct studies at elevated temperatures as described in the ICH guidelines.[3]
Q4: Is this compound sensitive to light?
Photostability data for this specific compound is not available. However, many organic molecules, including heterocyclic compounds, can degrade upon exposure to UV or visible light. Photostability testing should be performed to determine the extent of its light sensitivity.[3]
Q5: How does oxidation affect the stability of this compound?
The presence of methoxy groups and the carboxylic acid function on the pyrimidine ring may confer some susceptibility to oxidative degradation. Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to understand its oxidative stability.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results for the compound over time. | Degradation of the compound due to improper storage. | Ensure the compound is stored at the recommended 2-8°C in a tightly sealed container, protected from light and moisture. |
| Loss of compound potency in an aqueous formulation. | pH-mediated hydrolysis or microbial contamination. | Determine the optimal pH for stability by conducting a pH stability study. Consider the use of buffers. For long-term storage of solutions, sterile filtration and storage at low temperatures are recommended. |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of degradation products. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and establish a stability-indicating analytical method. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation due to exposure to light, heat, or moisture. | Store the compound in an amber-colored vial, in a desiccator, and at the recommended temperature. If discoloration is observed, re-analyze the compound to confirm its purity before use. |
Stability Data Summary
Specific experimental stability data for this compound is not publicly available. The following tables are provided as templates to illustrate how stability data should be presented once generated through experimentation.
Table 1: pH Stability of this compound in Aqueous Solution at 25°C
| pH | Time (hours) | % Remaining Compound | Appearance of Degradants |
| 2.0 | 0 | 100 | None |
| 24 | Data to be generated | ||
| 48 | Data to be generated | ||
| 7.0 | 0 | 100 | None |
| 24 | Data to be generated | ||
| 48 | Data to be generated | ||
| 9.0 | 0 | 100 | None |
| 24 | Data to be generated | ||
| 48 | Data to be generated |
Table 2: Thermal and Photostability of Solid this compound
| Condition | Duration | % Remaining Compound | Physical Appearance |
| 60°C | 7 days | Data to be generated | No change |
| 14 days | Data to be generated | ||
| UV Light (254 nm) | 24 hours | Data to be generated | |
| Visible Light | 7 days | Data to be generated |
Experimental Protocols
1. Protocol for Determining pH Stability
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.
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Materials: this compound, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Phosphate or citrate buffers, HPLC grade water and solvents, a calibrated pH meter, and a validated HPLC method.
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Procedure:
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Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9).
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Accurately weigh and dissolve this compound in each buffer to a known concentration.
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Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
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At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.
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Quench any reaction by neutralizing the pH if necessary.
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Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and detect any degradation products.
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Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
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2. Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[6]
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Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period, then neutralize and analyze.[4]
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Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Heat as for acid hydrolysis, then neutralize and analyze.[4]
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Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[4]
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Thermal Degradation: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated stability condition of 40°C) for a set duration.[3][4]
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Photostability: Expose the solid compound and a solution of the compound to controlled UV and visible light conditions as per ICH Q1B guidelines.
Visualizations
References
- 1. 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID CAS#: 128276-50-6 [amp.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary synthetic strategies for the preparation of this compound:
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Hydrolysis of 4,6-Dimethoxypyrimidine-2-carbonitrile: This two-step route involves the synthesis of the 2-cyano intermediate from a 2-halo-4,6-dimethoxypyrimidine, followed by acidic or basic hydrolysis to the carboxylic acid.
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Oxidation of 2-Methyl-4,6-dimethoxypyrimidine: This method involves the direct oxidation of the 2-methyl group to a carboxylic acid using a strong oxidizing agent.
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Carboxylation of a 2-Metallo-4,6-dimethoxypyrimidine: This route typically involves the formation of a Grignard or organolithium reagent at the 2-position, followed by quenching with carbon dioxide.
Q2: My final product has a low melting point and broad NMR signals. What could be the issue?
A2: A low melting point and broad nuclear magnetic resonance (NMR) signals are indicative of impurities. Common culprits include residual starting materials, intermediates from the synthetic route (e.g., the corresponding amide if using the hydrolysis route), or byproducts from side reactions. We recommend further purification, such as recrystallization or column chromatography, and characterization by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the specific impurities.
Q3: What are the best analytical techniques to assess the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can detect impurities with different chemical shifts.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Hydrolysis of 4,6-Dimethoxypyrimidine-2-carbonitrile
Issue 1.1: Incomplete hydrolysis of the nitrile.
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Symptom: Presence of a significant amount of 4,6-Dimethoxypyrimidine-2-carboxamide in the final product, identified by its characteristic signals in NMR and a different retention time in HPLC.
-
Potential Causes:
-
Insufficient reaction time or temperature.
-
Inadequate concentration of acid or base.
-
-
Troubleshooting Steps:
-
Increase the reaction time and/or temperature.
-
Use a higher concentration of the acid or base catalyst.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion.
-
Issue 1.2: Formation of byproducts during cyanation.
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Symptom: The presence of unexpected signals in the NMR spectrum of the 4,6-dimethoxypyrimidine-2-carbonitrile intermediate.
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Potential Causes:
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Side reactions of the cyanide source with the solvent or other reagents.
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Reaction of the 2-halopyrimidine starting material with residual water.
-
-
Troubleshooting Steps:
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Ensure all reagents and solvents are anhydrous.
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Use a phase-transfer catalyst to improve the reaction's efficiency and selectivity.
-
Purify the intermediate nitrile by recrystallization or column chromatography before proceeding to the hydrolysis step.
-
Route 2: Oxidation of 2-Methyl-4,6-dimethoxypyrimidine
Issue 2.1: Incomplete oxidation of the methyl group.
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Symptom: The final product is contaminated with unreacted 2-Methyl-4,6-dimethoxypyrimidine.
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Potential Causes:
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Insufficient amount of oxidizing agent.
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Low reaction temperature or short reaction time.
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-
Troubleshooting Steps:
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Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄).
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Elevate the reaction temperature, while carefully monitoring for potential degradation.
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Extend the reaction time and monitor for the disappearance of the starting material by TLC or GC-MS (Gas Chromatography-Mass Spectrometry).
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Issue 2.2: Degradation of the pyrimidine ring.
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Symptom: A low yield of the desired product and the formation of a complex mixture of byproducts.
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Potential Causes:
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Harsh reaction conditions (e.g., excessively high temperature or overly strong oxidizing agent).
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-
Troubleshooting Steps:
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Use a milder oxidizing agent or a catalytic system.
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Perform the reaction at a lower temperature.
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Slowly add the oxidizing agent to control the reaction exotherm.
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Route 3: Carboxylation of a 2-Metallo-4,6-dimethoxypyrimidine
Issue 3.1: Low yield of the carboxylic acid.
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Symptom: A significant amount of 4,6-dimethoxypyrimidine is recovered after the reaction.
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Potential Causes:
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Incomplete formation of the Grignard or organolithium reagent.
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Reaction of the organometallic intermediate with moisture or other electrophilic impurities.
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-
Troubleshooting Steps:
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Ensure strictly anhydrous conditions, including drying all glassware and solvents.
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Use freshly prepared or titrated organometallic reagents.
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Activate the magnesium for Grignard formation if necessary.
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Issue 3.2: Formation of a dimeric byproduct.
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Symptom: Presence of a higher molecular weight impurity, likely a bipyrimidine species.
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Potential Causes:
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Wurtz-type coupling of the organometallic intermediate with the starting 2-halopyrimidine.
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-
Troubleshooting Steps:
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Add the 2-halopyrimidine slowly to the magnesium or lithium reagent to maintain a low concentration of the starting material.
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Consider using a transmetalation approach to a less reactive organometallic species.
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Summary of Potential Impurities and Analytical Data
| Synthetic Route | Potential Impurity | Typical Analytical Signature (¹H NMR) |
| Hydrolysis of Nitrile | 4,6-Dimethoxypyrimidine-2-carboxamide | Broad NH₂ signals, distinct pyrimidine proton signal compared to the carboxylic acid. |
| Unreacted 4,6-Dimethoxypyrimidine-2-carbonitrile | Absence of the carboxylic acid proton, characteristic chemical shift for the pyrimidine proton adjacent to the cyano group. | |
| Oxidation of Methyl | Unreacted 2-Methyl-4,6-dimethoxypyrimidine | Singlet for the methyl group protons. |
| Over-oxidation/degradation products | Complex mixture of aromatic and aliphatic signals. | |
| Carboxylation | 4,6-Dimethoxypyrimidine | Presence of a proton signal at the 2-position of the pyrimidine ring. |
| 2,2'-bis(4,6-dimethoxypyrimidine) | More complex aromatic signal pattern due to coupling between the two pyrimidine rings. |
Experimental Protocols
Key Experiment: Hydrolysis of 4,6-Dimethoxypyrimidine-2-carbonitrile
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Materials: 4,6-Dimethoxypyrimidine-2-carbonitrile, 10 M Sodium Hydroxide solution, 6 M Hydrochloric Acid, Diethyl ether.
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Procedure: a. Dissolve 4,6-Dimethoxypyrimidine-2-carbonitrile (1.0 eq) in ethanol. b. Add 10 M sodium hydroxide solution (5.0 eq) and heat the mixture to reflux. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. e. Dissolve the residue in water and wash with diethyl ether to remove any unreacted nitrile. f. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6 M hydrochloric acid. g. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Technical Support Center: Optimizing Pyrimidine Ring Formation
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequently encountered problems in pyrimidine synthesis, offering a systematic approach to identify causes and implement effective solutions.
Issue 1: Low or No Product Yield
Question: My pyrimidine synthesis reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion is a common hurdle in pyrimidine synthesis and can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.[1] A systematic evaluation of each parameter is crucial for optimization.
Potential Causes & Step-by-Step Solutions:
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Catalyst Inactivity or Inappropriateness:
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The Problem: The catalyst is the cornerstone of many pyrimidine syntheses, such as the Biginelli and Pinner reactions.[2][3] An inactive or unsuitable catalyst will fail to promote the necessary bond formations. Classical methods often employ strong Brønsted acids (e.g., HCl), which can sometimes lead to unwanted side reactions.[3]
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Troubleshooting Steps:
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Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, confirm the concentration is accurate.[1]
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Screen Different Catalysts: Experiment with a range of catalysts. For instance, in the Biginelli reaction, Lewis acids like Yb(OTf)₃, FeCl₃, or ZnCl₂ can be effective alternatives to Brønsted acids and may offer milder reaction conditions.[3][4]
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Optimize Catalyst Loading: The amount of catalyst is critical. Start with a catalytic amount and incrementally increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][5]
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-
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Suboptimal Reaction Temperature and Time:
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The Problem: Pyrimidine ring formation is often a thermodynamically controlled process requiring sufficient energy input to overcome activation barriers. Conversely, excessive heat or prolonged reaction times can lead to product degradation or the formation of side products.[3][6]
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Troubleshooting Steps:
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Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials and the formation of the product over time.[1][5] This will help determine the optimal reaction time.
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Adjust Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary.[1] For reactions at reflux, ensure a consistent and appropriate temperature is maintained. Some modern protocols utilize microwave irradiation to accelerate the reaction.[7][8]
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-
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Incorrect Solvent Choice:
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The Problem: The solvent plays a crucial role in reactant solubility and can influence the reaction rate and equilibrium.[1] The polarity of the solvent can significantly impact the reaction's efficiency.[3]
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Troubleshooting Steps:
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Solvent Screening: While ethanol is a common solvent for reactions like the Biginelli synthesis, other polar aprotic solvents like acetonitrile or DMF might be more suitable for certain substrates.[1][6]
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Consider Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at an elevated temperature can lead to improved yields and is considered a green chemistry approach.[3][9]
-
-
-
Purity and Stoichiometry of Reactants:
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The Problem: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.[1][3] Incorrect molar ratios of reactants will result in the incomplete conversion of the limiting reagent.[5]
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Troubleshooting Steps:
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Verify Purity: Ensure all reactants (e.g., aldehyde, β-ketoester, urea/amidine) are of high purity and are dry, as moisture can quench certain catalysts and reagents.[3][6]
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Check Stoichiometry: Carefully calculate and measure the molar equivalents of each reactant. For multicomponent reactions, it is common to use a slight excess of one or more components to drive the reaction to completion.[10]
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Issue 2: Formation of Unexpected Side Products and Purification Difficulties
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure pyrimidine product. What are these byproducts, and how can I minimize their formation?
Answer: The formation of side products is a frequent challenge that complicates purification and reduces the overall yield.[5] Understanding the potential competing reaction pathways is key to mitigating this issue.
Common Side Products and Prevention Strategies:
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Hantzsch-type Dihydropyridine Adducts (in Biginelli Reactions):
-
The Problem: Under certain conditions, a competing Hantzsch-type reaction can occur, leading to the formation of a 1,4-dihydropyridine derivative instead of the desired dihydropyrimidinone.[3]
-
Prevention: This is often influenced by the choice of catalyst and reaction conditions. Screening different catalysts and optimizing the temperature can help favor the Biginelli pathway.
-
-
N-Acylurea Byproducts:
-
The Problem: These can arise from the reaction of the β-ketoester with urea in a competing pathway, complicating purification.[1]
-
Prevention: Modifying the order of addition of reactants can sometimes minimize this. Additionally, careful control of the reaction temperature and the choice of catalyst can disfavor this side reaction.
-
-
Incomplete Cyclization:
-
The Problem: The reaction may stall after the initial condensation, leaving open-chain intermediates in the reaction mixture.[1] This can be due to insufficient activation or steric hindrance.
-
Prevention:
-
Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
Below is a logical workflow to diagnose and resolve low-yield issues in pyrimidine synthesis.
Caption: A systematic workflow for troubleshooting low-yield pyrimidine synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Pinner synthesis of pyrimidines?
A1: The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with an amidine.[2][11] The reaction is typically catalyzed by an acid or a base.[2] The general mechanism proceeds through the initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.[12]
Q2: How does the Biginelli reaction differ from the Pinner synthesis?
A2: While both are important methods for synthesizing six-membered heterocyclic rings, they differ in their starting materials and products. The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][13] The Pinner synthesis, in its classical form, is a two-component reaction between a 1,3-dicarbonyl compound and an amidine to yield a fully aromatic pyrimidine.[11]
Q3: Can I use microwave synthesis for pyrimidine ring formation?
A3: Yes, microwave-assisted synthesis has become a valuable tool for accelerating many organic reactions, including pyrimidine synthesis.[7] For reactions like the Hantzsch dihydropyridine synthesis (which has similarities to some pyrimidine syntheses) and the Biginelli reaction, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[8][9]
Q4: What are some "green" or more environmentally friendly approaches to pyrimidine synthesis?
A4: There is a growing interest in developing more sustainable synthetic methods. For pyrimidine synthesis, this includes the use of aqueous micelles, ionic liquids as catalysts, and solvent-free reaction conditions.[9] These approaches can reduce the reliance on volatile and often toxic organic solvents.
Section 3: Experimental Protocols & Data
General Protocol for a Biginelli Reaction
This protocol provides a general guideline for the synthesis of a dihydropyrimidinone.
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and a catalytic amount of a suitable acid catalyst (e.g., HCl, Yb(OTf)₃).
-
Solvent Addition: Add a suitable solvent, such as ethanol.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Recommended Catalyst Loading and Temperature Ranges
| Reaction Type | Common Catalysts | Typical Catalyst Loading (mol%) | Temperature Range (°C) |
| Biginelli Reaction | HCl, Yb(OTf)₃, FeCl₃ | 5 - 20 | 60 - 100 (Reflux) |
| Pinner Synthesis | Acid or Base catalyst | 10 - 30 | 25 - 80 |
| Hantzsch Synthesis | p-Toluenesulfonic acid | 10 - 20 | 25 - 100 |
Note: These are general ranges and should be optimized for specific substrates.
Biginelli Reaction Mechanism
The following diagram illustrates the widely accepted mechanism for the acid-catalyzed Biginelli reaction.
Caption: The reaction mechanism of the Biginelli reaction.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. atlas.org [atlas.org]
- 11. mdpi.com [mdpi.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
Challenges in the scale-up of 4,6-Dimethoxypyrimidine-2-carboxylic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 4,6-Dimethoxypyrimidine-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low yield of this compound | 1. Incomplete hydrolysis of the ester precursor (e.g., methyl or ethyl 4,6-dimethoxypyrimidine-2-carboxylate).2. Degradation of the product through decarboxylation, especially at elevated temperatures.3. Suboptimal reaction conditions for the formation of the pyrimidine ring.4. Poor quality of starting materials. | 1. Extend reaction time for hydrolysis, or increase the concentration of the base (e.g., LiOH, NaOH). Consider using a co-solvent like THF to improve solubility.[1]2. Maintain careful temperature control during the reaction and work-up. Avoid prolonged heating.3. Optimize the condensation reaction parameters (e.g., temperature, catalyst, reaction time).4. Ensure the purity of all reactants before starting the synthesis. |
| SYN-002 | Presence of significant impurities in the crude product | 1. Unreacted starting materials or intermediates.2. Formation of byproducts during the pyrimidine ring synthesis.3. Incomplete hydrolysis of the ester precursor.4. Decarboxylation of the final product to form 4,6-dimethoxypyrimidine. | 1. Monitor the reaction progress using TLC or HPLC to ensure complete conversion.2. Adjust reaction conditions to minimize side reactions. Common byproducts in pyrimidine synthesis can arise from self-condensation of reactants.[2]3. An impurity with a higher Rf value on TLC is likely the less polar ester precursor.[1] Enhance hydrolysis conditions as described in SYN-001.4. This impurity will be more non-polar than the carboxylic acid. Optimize purification by recrystallization or chromatography. |
| PUR-001 | Difficulty in purifying the final product | 1. Co-precipitation of impurities during crystallization.2. The carboxylic acid product streaking or tailing on silica gel chromatography.3. Product instability under purification conditions. | 1. Screen various recrystallization solvents or solvent mixtures. A gradient temperature crystallization may be effective.2. To reduce tailing on silica gel, add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent to suppress ionization of the carboxylic acid group.[1]3. Avoid high temperatures during solvent removal and drying to prevent decarboxylation. |
| SCL-001 | Inconsistent results upon scale-up | 1. Poor heat and mass transfer in larger reactors.2. Changes in reagent addition rates and local concentrations.3. Inefficient mixing. | 1. Ensure adequate heating and cooling capacity for the larger scale. Use of a jacketed reactor with controlled heating and cooling is recommended.2. Maintain controlled addition rates of reagents using a syringe pump or a dropping funnel. For exothermic reactions, slow addition is critical.3. Use appropriate stirring rates and impeller design to ensure homogeneous mixing. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
Q2: What are the key challenges in the scale-up of this compound production?
The primary challenges during scale-up include:
-
Managing exothermic reactions: Several steps in the synthesis of pyrimidine derivatives can be exothermic. Careful control of reagent addition and temperature is crucial to avoid runaway reactions.
-
Handling hazardous materials: The synthesis may involve corrosive or toxic reagents, requiring appropriate safety precautions and engineering controls.
-
Product purification: Achieving high purity on a large scale can be difficult due to the potential for closely related impurities. Recrystallization and chromatography processes often need significant optimization for scale-up.
-
Product stability: The final product, a pyrimidine-2-carboxylic acid, may be susceptible to decarboxylation, especially when exposed to heat.[2][5] This instability can lead to yield loss and the formation of hard-to-remove impurities.
Q3: My final product is showing signs of degradation over time. What could be the cause and how can I prevent it?
The most likely cause of degradation is decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is a known thermal decomposition pathway for pyrimidine-2-carboxylic acids.[2][5] To prevent this, store the purified this compound in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective. To assess the purity of the final product, the following methods are recommended:
-
HPLC: For quantitative analysis of purity and detection of impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product and identify any structural isomers or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Experimental Protocols
General Protocol for the Hydrolysis of a Precursor Ester
This protocol outlines the general steps for the hydrolysis of a methyl or ethyl ester of this compound to the final product.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve the precursor ester (1 equivalent) in a mixture of methanol or ethanol and water.
-
Base Addition: Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) in water to the reactor.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Dilute the aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid until the pH is acidic (pH 2-3), leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum at a low temperature to afford the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Key parameter relationships in the final synthesis step.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction shows a low conversion rate. What are the common causes and how can I address them?
Low conversion rates in pyrimidine synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting materials.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Troubleshooting Steps:
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Verify Starting Material Purity: Impurities in reactants such as aldehydes, β-ketoesters, or urea can inhibit the reaction.[1][2] Ensure all starting materials are of high purity.
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Optimize Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield.[3][4] Systematically vary these parameters to find the optimal conditions for your specific substrates.
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Evaluate Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration.[1][4] For reusable catalysts, regeneration may be necessary.[1]
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Monitor Reaction Progress: Use analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product over time.[3][5][6] This will help determine the optimal reaction time and identify if the reaction has stalled.
Troubleshooting Guides
Issue 1: Low Yield and Unreacted Starting Materials
If you observe a significant amount of unreacted starting materials in your reaction mixture, consult the following guide.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Suboptimal Temperature | Incrementally increase or decrease the reaction temperature. For some Biginelli reactions, 100°C has been found to be optimal.[3] | Many pyrimidine synthesis reactions are temperature-sensitive. Higher or lower temperatures can favor side reactions or slow down the desired reaction.[1][3] |
| Incorrect Reaction Time | Monitor the reaction at regular intervals using TLC or HPLC to determine the point of maximum conversion.[2][3] | Insufficient reaction time leads to incomplete conversion, while prolonged times can cause product degradation.[3] |
| Inefficient Catalyst | Screen different Brønsted or Lewis acids if applicable.[3][4] Ensure the catalyst is not deactivated; for reusable catalysts, regeneration may be required.[1] | The choice and concentration of the catalyst are critical. For instance, in the Biginelli reaction, both Brønsted and Lewis acids can be employed.[3] |
| Poor Solvent Choice | Test a range of solvents with varying polarities. Some reactions perform well in polar aprotic solvents like DMF or ethanol, while others may benefit from solvent-free conditions.[1][3] | The solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate.[1] |
| Impure Reactants | Purify starting materials before use. Impurities can act as inhibitors.[1][2] | High-purity reactants are essential for achieving high conversion rates.[1][2] |
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates in pyrimidine synthesis.
Issue 2: Formation of Unexpected Side Products
The presence of side products can complicate purification and reduce the overall yield.[6]
Common Side Reactions and Prevention Strategies
| Side Reaction | Common Occurrence | Prevention Strategy |
| Hantzsch Dihydropyridine Formation | Biginelli reaction, especially at elevated temperatures.[2] | Lower the reaction temperature. The choice of catalyst can also influence selectivity.[1][2] |
| Self-Condensation of Reactants | Pinner synthesis (self-condensation of 1,3-dicarbonyl compound).[1] | Optimize the choice and stoichiometry of the base.[2] |
| Incomplete Cyclization | Pinner synthesis.[1] | Add a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps.[1] |
| Dimerization/Polymerization | Can occur with reactive pyrimidine precursors.[6] | Modify reaction conditions, such as lowering the temperature or changing the solvent.[6] |
Competing Reaction Pathways in Biginelli Synthesis
Caption: Competing Biginelli and Hantzsch reaction pathways.
Experimental Protocols
Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[5]
Methodology:
-
Plate Preparation: Gently draw a starting line with a pencil approximately 1 cm from the bottom of a TLC plate.[5]
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent. Using a capillary tube, spot the mixture onto the starting line. Also spot the starting materials as a reference.
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Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line.[1]
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp or by using a staining agent.[5]
-
Interpretation: The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on reaction conversion and purity.[5]
Methodology:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]
-
Instrument Setup:
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Identify the peaks for the starting materials and product by their retention times. The peak areas can be used to calculate the conversion rate and assess the purity of the product.[5]
General Workflow for Reaction Monitoring
Caption: A general workflow for monitoring a pyrimidine synthesis reaction.
General Protocol for a Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).
Methodology:
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Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent like ethanol.[1]
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Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., HCl or a Lewis acid).[1]
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Heating: Heat the reaction mixture to reflux and monitor the progress using TLC.[1]
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.[1]
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Purification: Collect the solid product by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
References
Technical Support Center: 4,6-Dimethoxypyrimidine-2-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic acid, with a specific focus on the removal of catalysts post-reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly concerning catalyst removal.
Issue 1: High Residual Acidity or Basicity in the Final Product
-
Possible Cause: Incomplete neutralization of the acid or base catalyst used during the hydrolysis of the nitrile precursor (4,6-dimethoxypyrimidine-2-carbonitrile).
-
Troubleshooting Steps:
-
pH Monitoring: Ensure accurate pH measurement of the reaction mixture before work-up. Use a calibrated pH meter.
-
Neutralization Protocol:
-
If an acid catalyst (e.g., HCl, H₂SO₄) was used, neutralize with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) until the pH is neutral.[1][2][3]
-
If a base catalyst was used, neutralize with a suitable acid (e.g., dilute HCl) to the isoelectric point of the carboxylic acid to facilitate precipitation.
-
-
Washing: Thoroughly wash the isolated product with deionized water to remove any residual salts formed during neutralization.
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Recrystallization: Recrystallize the final product from a suitable solvent to further purify it from ionic impurities.
-
Issue 2: Incomplete Removal of Metal Catalysts (e.g., Platinum)
-
Possible Cause: If a metal-based catalyst was employed for the nitrile hydration under neutral conditions, residual metal may remain in the product.[4][5]
-
Troubleshooting Steps:
-
Filtration through Celite: After the reaction, filter the mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Activated Carbon Treatment: Stir the solution of the crude product with activated carbon for a specified period, followed by filtration. Be mindful that this may sometimes lead to product loss due to non-specific adsorption.
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Metal Scavengers: For homogeneous catalysts, employ a solid-supported metal scavenger. Thiol-based scavengers are often effective for platinum group metals.
-
Purity Analysis: After purification, analyze the product for residual metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound?
A1: The synthesis of this compound typically involves the hydrolysis of a nitrile precursor, 4,6-dimethoxypyrimidine-2-carbonitrile. This hydrolysis is commonly catalyzed by strong acids (like hydrochloric acid or sulfuric acid) or bases.[1][2][3] Milder, neutral conditions may employ a platinum-based catalyst for the hydration of the nitrile.[4][5]
Q2: How can I confirm the complete removal of the acid or base catalyst?
A2: The most direct method is to measure the pH of a solution of your final product. The pH should be neutral. Additionally, you can perform a titration to quantify any residual acidity or basicity. For inorganic acid catalysts, techniques like ion chromatography can be used to detect residual anions (e.g., chloride, sulfate).
Q3: Are there any recommended methods for purifying the final product from catalyst residues?
A3: Recrystallization is a highly effective method for purifying this compound from residual salts and other impurities. The choice of solvent for recrystallization is crucial and should be determined experimentally.
Q4: What are the regulatory limits for residual catalysts in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the FDA and EMA have stringent guidelines for the maximum allowable levels of residual metals and other catalysts in APIs. These limits vary depending on the specific catalyst and the intended use of the drug. It is essential to consult the relevant pharmacopeias and regulatory guidelines.
Data Presentation
Table 1: Illustrative Data for Catalyst Removal Efficiency
| Purification Step | Catalyst Type | Initial Catalyst Residue (ppm) | Final Catalyst Residue (ppm) | Product Yield (%) |
| Neutralization & Water Wash | HCl | - | Not applicable (pH neutralized) | 95 |
| Recrystallization | HCl | Not applicable (pH neutralized) | Not applicable (pH neutralized) | 85 |
| Celite Filtration | Heterogeneous Pt | 1000 | < 50 | 98 |
| Activated Carbon | Homogeneous Pt | 150 | < 10 | 90 |
| Metal Scavenger | Homogeneous Pt | 150 | < 5 | 92 |
Note: This table presents illustrative data based on common outcomes in catalyst removal processes and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Removal of Acid Catalyst by Neutralization and Washing
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Reaction Quenching: After the hydrolysis is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor the pH of the aqueous phase continuously until it reaches 7.0-7.5.
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Product Isolation: If the product precipitates upon neutralization, collect the solid by filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.
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Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Removal of a Heterogeneous Platinum Catalyst
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Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
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Celite Pad Preparation: Prepare a short pad of Celite in a Büchner funnel.
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Filtration: Filter the reaction mixture through the Celite pad.
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Solvent Wash: Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
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Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product.
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Further Purification: Proceed with recrystallization to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing high residual catalyst in the final product.
References
Preventing degradation of 4,6-Dimethoxypyrimidine-2-carboxylic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4,6-Dimethoxypyrimidine-2-carboxylic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH conditions (acidic or basic hydrolysis), and the presence of oxidizing agents.[1][2][3] The inherent chemical structure, particularly the pyrimidine ring and its substituents, makes it susceptible to these environmental stressors.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored in a cool, dark, and dry place.[4] The recommended storage temperature is typically 4°C. It should be kept in a tightly sealed container to protect it from moisture and light. For extended storage, some suppliers recommend -20°C. Always refer to the supplier's specific recommendations.
Q3: Can I store solutions of this compound?
A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If you must store a solution, it should be prepared fresh. For short-term storage, use an anhydrous aprotic solvent and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the initial signs of degradation?
A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a previously clear solution. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify impurities and degradation products.[5][6]
Q5: Is this compound sensitive to light?
A5: Yes, pyrimidine derivatives can be susceptible to photodegradation, especially under UV light.[1] It is crucial to store the compound in a light-protecting container (e.g., amber vial) and to minimize its exposure to light during experimental procedures.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter.
Issue 1: Inconsistent or lower-than-expected potency of the compound in my experiments.
Question: I am observing variable or reduced activity of this compound in my biological assays. Could this be due to degradation?
Answer: Yes, degradation is a likely cause for loss of potency. The degradation products may have little or no biological activity. To troubleshoot this, consider the following:
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Storage Conditions: Verify that the compound has been stored correctly (cool, dark, and dry).
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Age of the Compound: Older batches are more likely to have degraded.
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Handling During Experiments:
-
Purity Check: Perform an analytical purity check (e.g., via HPLC) on your stock of the compound to assess for the presence of degradation products.
Issue 2: Appearance of new peaks in my HPLC chromatogram.
Question: I am analyzing my sample of this compound and see unexpected peaks that were not present in the initial analysis. What could be the cause?
Answer: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. The identity of these new peaks will depend on the degradation pathway. Here are some possibilities:
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Hydrolysis Products: If the compound was exposed to acidic or basic conditions, you might be observing the hydrolysis of the methoxy groups to hydroxyl groups, or potentially decarboxylation of the carboxylic acid.
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Oxidation Products: Exposure to air (oxygen) or other oxidizing agents can lead to the formation of N-oxides or other oxidation products.[3]
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Photodegradation Products: If exposed to light, various photoproducts could be formed.
To identify the degradation products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.
Hypothesized Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can hypothesize the following based on the chemical structure and the behavior of related compounds:
Caption: Hypothesized degradation pathways for this compound.
Experimental Protocols
To proactively assess the stability of your compound and understand its degradation profile, a "forced degradation" study is recommended.[1][2][3][4]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
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Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
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HPLC grade water, acetonitrile, and methanol
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pH meter
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HPLC system with a UV or DAD detector
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Photostability chamber
-
Oven
Workflow for Forced Degradation Study:
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples before HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples before HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
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Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature and sample at various time points.
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Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to 80°C.
-
Separately, expose a solution of the compound to 80°C.
-
Sample at various time points and analyze by HPLC.
-
-
Photodegradation:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark.
-
Analyze both samples by HPLC.
-
Data Presentation
The results of the forced degradation study can be summarized in a table.
Table 1: Summary of Forced Degradation Study Results (Example Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant Peak (RT, min) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 2 | 4.8 |
| 0.1 M NaOH | 24 hours | 60°C | 25.8 | 3 | 3.5, 5.1 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5 | 1 | 6.2 |
| Thermal (Solid) | 48 hours | 80°C | 2.1 | 1 | 7.0 |
| Photolytic | 1.2 M lux hr | Ambient | 18.9 | 4 | 2.9, 4.1, 5.5, 6.8 |
Note: This is example data and actual results may vary.
By following these guidelines and protocols, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Pyrimidine Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing pyrimidine carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of pyrimidine carboxylic acids and offers systematic solutions to overcome them.
Issue 1: No Crystals Form Upon Cooling
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Possible Cause: The solution is not supersaturated, meaning the concentration of the pyrimidine carboxylic acid is too low.
-
Solution: Reheat the solution and allow some of the solvent to evaporate to increase the concentration. Afterward, let it cool slowly again. If this approach fails, the solvent can be completely removed by rotary evaporation to recover the crude solid for another recrystallization attempt.[1]
-
-
Possible Cause: The chosen solvent is inappropriate; the compound may be too soluble even at low temperatures.
-
Solution: Select a solvent in which the compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures. It may be necessary to experiment with different solvents or solvent mixtures.[1]
-
-
Possible Cause: Nucleation is inhibited, preventing the initial formation of crystals.
-
Solution 1: Scratching: Gently scratch the inside surface of the flask at the solution's surface with a glass stirring rod to create nucleation sites.[1]
-
Solution 2: Seeding: Introduce a "seed crystal" of the pure compound into the solution to initiate crystal growth.[1]
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Solution 3: Evaporation Technique: Dip a glass stirring rod into the solution, let the solvent evaporate to leave a thin residue of crystals on the rod, and then re-introduce the rod into the solution.[1]
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
-
Possible Cause: The compound is excessively soluble in the selected solvent.
-
Solution: Attempt the recrystallization with a "poorer" solvent in which the compound has lower solubility. Solvents with functional groups similar to the compound often lead to high solubility, so consider alternatives.
-
-
Possible Cause: The solution is being cooled too rapidly, preventing the molecules from arranging into a crystal lattice.
-
Solution: Allow the solution to cool at a slower rate. Placing an inverted beaker over the flask can create an insulating atmosphere to slow down the cooling process.[1]
-
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Possible Cause: The presence of impurities is interfering with crystal lattice formation.
-
Solution: Ensure the starting material is as pure as possible before recrystallization. Preliminary purification using techniques like column chromatography may be required.
-
Issue 3: Crystals Form Too Rapidly
-
Possible Cause: The solution is overly concentrated, leading to rapid precipitation rather than controlled crystal growth.
-
Solution: Reheat the solution and add a small amount of additional solvent to slightly reduce the concentration. This will keep the compound in solution longer during cooling, promoting slower and more controlled crystal formation.[1]
-
-
Possible Cause: The chosen solvent has a very steep solubility curve with respect to temperature for the specific pyrimidine carboxylic acid.
-
Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more gradual and controlled crystal growth.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for recrystallizing my pyrimidine carboxylic acid?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at room temperature or below.[1] You can determine the best solvent experimentally by observing if your compound dissolves when heated and recrystallizes upon cooling. Common solvents and solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[1] The presence of functional groups such as amino and chloro groups can affect solubility, making alcohols and polar aprotic solvents good starting points.
Q2: How does temperature affect the crystallization of pyrimidine carboxylic acids?
A2: Temperature is a critical factor that significantly influences the solubility of pyrimidine compounds; generally, solubility increases with temperature. This principle is the foundation of cooling crystallization, where a hot, saturated solution is cooled to induce the formation of crystals. The rate of cooling also plays a crucial role in determining the crystal size; slower cooling rates typically result in larger, higher-purity crystals.[1]
Q3: What method can I use to crystallize a pyrimidine carboxylic acid that is only soluble in high-boiling point solvents like DMF or DMSO?
A3: For compounds that are only soluble in high-boiling point solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anti-solvent vapor diffusion is a highly effective technique. In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is insoluble, such as dichloromethane, diethyl ether, or pentane). The vapor of the anti-solvent slowly diffuses into the solution, which reduces the compound's solubility and promotes gradual crystallization.[1]
Q4: What is the role of pH in the crystallization of pyrimidine carboxylic acids?
A4: The pH of the solution can significantly impact the ionization state of pyrimidine carboxylic acids, which in turn influences their solubility. For these compounds, which possess both an acidic carboxylic acid group and a basic pyrimidine ring, adjusting the pH can be a critical parameter to control solubility and achieve successful crystallization. It is often beneficial to screen a range of pH values during the optimization of crystallization conditions.
Data Presentation
Table 1: Solubility of Selected Pyrimidine Carboxylic Acids in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25 mg/mL | Not Specified |
| Pyrimidine-4-carboxylic acid | DMSO | ~20 mg/mL | Not Specified |
| Pyrimidine-4-carboxylic acid | Dimethylformamide (DMF) | ~2 mg/mL | Not Specified |
| Pyrimidine-4-carboxylic acid | PBS (pH 7.2) | ~1 mg/mL | Not Specified |
| Various Pyrimidine Derivatives | Methanol | Solubility increases with temperature | 20.15 - 40.15 |
| Various Pyrimidine Derivatives | Chloroform, DMF, THF, 1,4-Dioxane, Ethyl Acetate | Solubility increases with temperature | 25 - 55 |
Note: The solubility of pyrimidine derivatives is highly dependent on their specific structure and the presence of various functional groups.[2][3][4] Electronegative substituents may increase biological activity but can decrease the solubility of the compounds.[5]
Experimental Protocols
Protocol 1: Single-Solvent Cooling Recrystallization
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Dissolution: Place the impure pyrimidine carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add small portions of hot solvent until a clear solution is obtained.[1]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the filtration apparatus to prevent premature crystallization.
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Cooling and Crystal Growth: Allow the clear solution to cool slowly to room temperature. As the solution cools, the solubility of the pyrimidine carboxylic acid will decrease, leading to the formation of crystals.[1]
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Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals completely to remove any residual solvent.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
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Dissolution: Dissolve the impure compound in a minimal amount of a "good" solvent (one in which it is readily soluble) at an elevated temperature.
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Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy. The two solvents must be miscible.
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Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
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Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Protocol 3: Anti-Solvent Vapor Diffusion
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Preparation: Dissolve the pyrimidine carboxylic acid in a small volume of a "good," less volatile solvent (e.g., DMF, DMSO) in a small, open container (e.g., a vial).
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Setup: Place this small container inside a larger, sealed container (e.g., a beaker or jar) that contains a layer of a "poor," more volatile anti-solvent (e.g., diethyl ether, pentane, or dichloromethane).[1]
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Diffusion and Crystallization: Seal the larger container and allow it to stand undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution containing the compound, reducing its solubility and causing crystals to form over time.[1]
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Isolation: Once crystals of a suitable size have formed, carefully remove the inner container and isolate the crystals by decanting the solvent or by careful filtration.
Visualizations
Caption: A general workflow for the single-solvent cooling recrystallization method.
Caption: A logical diagram for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in 4,6-Dimethoxypyrimidine-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q1: I am attempting to synthesize this compound via hydrolysis of 4,6-dimethoxypyrimidine-2-carbonitrile, but I am getting a very low yield. What are the possible causes and solutions?
A1: Low yields during the hydrolysis of 4,6-dimethoxypyrimidine-2-carbonitrile can stem from several factors:
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Incomplete Hydrolysis: The nitrile group may be resistant to hydrolysis. Ensure you are using sufficiently strong acidic or basic conditions and an adequate reaction time and temperature. For acid hydrolysis, heating under reflux with a strong acid like hydrochloric acid is common.[1] For alkaline hydrolysis, a strong base such as sodium hydroxide is typically used, followed by acidification to protonate the carboxylate salt.[1]
-
Side Reactions: Under harsh conditions, side reactions can occur. One significant possibility is the decarboxylation of the product, especially at high temperatures.[2][3]
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Starting Material Purity: Impurities in the starting 4,6-dimethoxypyrimidine-2-carbonitrile can interfere with the reaction. Ensure the purity of your starting material using appropriate analytical techniques.
Troubleshooting Table 1: Low Yield in Nitrile Hydrolysis
| Potential Cause | Suggested Action | Expected Outcome |
| Incomplete Hydrolysis | Increase reaction time and/or temperature. Use a more concentrated acid or base. | Increased conversion of the nitrile to the carboxylic acid. |
| Decarboxylation of Product | Use milder reaction conditions (lower temperature, shorter time). Monitor the reaction progress closely to avoid prolonged heating after completion. | Minimized loss of product to the decarboxylated byproduct (4,6-dimethoxypyrimidine). |
| Impure Starting Material | Purify the 4,6-dimethoxypyrimidine-2-carbonitrile by recrystallization or chromatography. | Improved reaction efficiency and yield. |
Q2: My synthesis involves the lithiation of 4,6-dimethoxypyrimidine followed by carboxylation with CO2, and the yield is poor. What could be going wrong?
A2: The lithiation and carboxylation route is sensitive to several experimental parameters:
-
Moisture and Air: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Incomplete Lithiation: The deprotonation of the pyrimidine ring at the 2-position may be incomplete. Ensure you are using a sufficiently strong organolithium reagent (e.g., n-BuLi or t-BuLi) and appropriate temperatures (typically low temperatures like -78 °C).
-
Side Reactions of the Organolithium Intermediate: The lithiated intermediate is highly reactive and can participate in side reactions if not quenched with CO2 promptly.
-
Inefficient Carboxylation: The delivery of CO2 to the reaction mixture can be a critical step. Using dry ice (solid CO2) is a common method, but it must be anhydrous.[4]
Troubleshooting Table 2: Low Yield in Lithiation-Carboxylation
| Potential Cause | Suggested Action | Expected Outcome |
| Presence of Moisture/Air | Thoroughly dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas throughout the experiment. | Prevention of quenching of the organolithium reagent. |
| Incomplete Lithiation | Use a stronger organolithium reagent or increase the equivalents used. Optimize the reaction temperature and time. | Higher conversion to the lithiated intermediate. |
| Inefficient Carboxylation | Ensure the use of completely dry CO2 (e.g., freshly crushed dry ice). Add the organolithium solution to a slurry of dry ice in the reaction solvent. | Efficient trapping of the lithiated intermediate to form the carboxylate. |
Frequently Asked Questions (FAQs)
Q3: What are the most common unexpected byproducts in the synthesis of this compound?
A3: The nature of byproducts heavily depends on the synthetic route chosen.
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From 4,6-dichloropyrimidine precursors: If your synthesis starts from 4,6-dichloro-2-substituted pyrimidines, you may encounter chlorinated impurities in your final product. These can include mono- and di-chloro pyrimidine derivatives.[5]
-
Decarboxylation: The most common byproduct is likely 4,6-dimethoxypyrimidine, formed by the loss of CO2 from the desired product, especially if the reaction is heated for extended periods.[2][3]
-
From Lithiation Routes: If a lithiation strategy is employed, byproducts can arise from the reaction of the lithiating agent at other positions or from reactions with the solvent.
Summary of Potential Byproducts
| Byproduct Name | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| 4,6-dimethoxypyrimidine | Decarboxylation of the product | C6H8N2O2 | 140.14 |
| 4-chloro-6-methoxypyrimidine-2-carboxylic acid | Incomplete methoxylation of a dichloro-precursor | C7H7ClN2O3 | 202.59 |
| 4,6-dichloropyrimidine-2-carboxylic acid | Incomplete methoxylation of a dichloro-precursor | C5H2Cl2N2O2 | 192.99 |
Q4: How can I characterize the main product and identify potential byproducts?
A4: A combination of spectroscopic and chromatographic techniques is essential for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product and identifying byproducts. The 1H NMR spectrum of this compound is expected to show singlets for the methoxy protons and the C5-proton of the pyrimidine ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds, which is a key piece of information for identification.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and quantifying the amount of byproducts.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the carboxylic acid functional group (O-H and C=O stretches).
Expected Analytical Data for this compound
| Technique | Expected Data |
| 1H NMR | Singlet for C5-H (around 6.0 ppm), Singlet for two OCH3 groups (around 4.0 ppm), Broad singlet for COOH proton. |
| 13C NMR | Resonances for C2, C4, C5, C6 of the pyrimidine ring, methoxy carbons, and the carboxyl carbon. |
| Mass Spec (ESI-) | [M-H]- ion at m/z 183.04 |
| IR (KBr, cm-1) | Broad O-H stretch (2500-3300), C=O stretch (around 1700), C-O and C-N stretches. |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 4,6-dimethoxypyrimidine-2-carbonitrile (Illustrative)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,6-dimethoxypyrimidine-2-carbonitrile in a 6M aqueous solution of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
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Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via Lithiation and Carboxylation (Illustrative)
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and 4,6-dimethoxypyrimidine.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, crush a sufficient amount of dry ice under an inert atmosphere. Transfer the lithiated pyrimidine solution via cannula onto the crushed dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of water.
-
Isolation: Acidify the aqueous layer with dilute HCl to a pH of 2-3. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Potential synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low-yield experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Pyrimidine Intermediates in Herbicide Synthesis: 4,6-Dimethoxypyrimidine-2-carboxylic Acid and its Precursors
Introduction
Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, forming the structural core of many highly effective herbicides.[1][2][3] Among these, the sulfonylurea and pyrimidinyl carboxy classes are particularly prominent, renowned for their high efficiency and low application rates.[1][4] The efficacy, selectivity, and even the environmental profile of the final herbicide product are significantly influenced by the choice of the pyrimidine intermediate used in its synthesis. This guide provides a comparative analysis of 4,6-dimethoxypyrimidine-2-carboxylic acid and other key pyrimidine intermediates, offering insights into their synthetic utility, performance, and the properties of the herbicides they produce. The focus is to provide researchers, scientists, and professionals in drug and agrochemical development with a clear, data-driven comparison to inform their synthetic strategies.
Key Pyrimidine Intermediates in Herbicide Synthesis
The synthesis of a wide array of commercial herbicides relies on a few pivotal pyrimidine intermediates. The 4,6-dimethoxypyrimidine moiety is a particularly common structural feature in many commercial herbicides.[1] This guide will focus on the following key intermediates:
-
2-Amino-4,6-dihydroxypyrimidine: A foundational precursor, often used to synthesize more complex pyrimidine intermediates.[5]
-
2-Amino-4,6-dimethoxypyrimidine (ADMP): A crucial intermediate for the synthesis of numerous sulfonylurea herbicides, including bensulfuron-methyl, nicosulfuron, and pyrazosulfuron-ethyl.[5][6]
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: A key intermediate in the production of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium.[7][8]
-
This compound and its derivatives: These are used in the synthesis of certain classes of herbicides and represent a key functionalized pyrimidine structure.
Comparative Analysis of Synthetic Pathways and Performance
The choice of pyrimidine intermediate dictates the synthetic route to the final herbicide. Below is a comparison of their roles and the available data on their synthesis and application.
2-Amino-4,6-dihydroxypyrimidine
This compound serves as a fundamental building block. Its primary role is as a precursor to 2-amino-4,6-dimethoxypyrimidine, which has broader direct applications in herbicide synthesis.[5]
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine from 2-Amino-4,6-dihydroxypyrimidine
-
Methylation: To a suspension of crude 2-amino-4,6-dihydroxypyrimidine, dimethyl carbonate is added as the methylating agent.[9]
-
Heating: The reaction mixture is heated under controlled temperature to facilitate the methylation of the hydroxyl groups.[9]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Workup: Upon completion, the mixture is cooled, and an aqueous workup is performed to remove inorganic salts and unreacted reagents.[9]
-
Purification: The crude product is purified by recrystallization from a suitable solvent to yield 2-amino-4,6-dimethoxypyrimidine as a white crystalline solid.[9]
2-Amino-4,6-dimethoxypyrimidine (ADMP)
ADMP is a versatile intermediate for a large family of sulfonylurea herbicides. The general synthesis involves the reaction of ADMP with a suitable sulfonyl isocyanate.
Experimental Protocol: General Synthesis of Sulfonylurea Herbicides using ADMP
A common method for synthesizing bensulfuron-methyl involves the reaction of 2-amino-4,6-dimethoxypyrimidine with o-methoxy carboxyl benzylsulfo isocyanate.[10]
-
Reaction Setup: In a synthesis reactor, o-methoxy carboxyl benzylsulfo isocyanate and 2-amino-4,6-dimethoxypyrimidine are continuously added at a molar ratio of 1:1.02.[10]
-
Reaction Conditions: The temperature in the reactor is maintained at 50-60°C for a reaction time of 2-7 hours.[10]
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Insulation Reaction: The material is then transferred to an insulation reaction still and kept at 60-70°C for 1-3 hours.[10]
-
Isolation: The product, bensulfuron-methyl, is obtained by centrifugation.[10] A reported synthesis of (14C-4 pyrimidinyl) bensulfuron methyl from 2-amino-4,6-dimethoxypyrimidine and methyl 2-(methylene sulfonyl isocyanate) benzoate resulted in a radiochemical yield of 14.6%.[11]
More recently, a Lewis acidic ionic liquid catalyst (Et3NHCl-2ZnCl2) has been shown to be effective in the cyclization step to produce ADMP, achieving a yield of up to 94.8% at 50°C in 3 hours.[6]
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
This intermediate is pivotal for synthesizing pyrimidinyloxybenzoic acid herbicides.
Experimental Protocol: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
A facile and efficient synthesis involves a two-step process starting from 2-chloro-4,6-dimethoxypyrimidine.[8]
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Nucleophilic Substitution: A mixture of 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mmol) is heated to 45°C and maintained at 45-50°C for 2 hours to produce 4,6-dimethoxy-2-methylthiopyrimidine with a reported yield of 95.6%.[8]
-
Oxidation: The resulting 4,6-dimethoxy-2-methylthiopyrimidine is then oxidized using hydrogen peroxide in the presence of sodium tungstate dihydrate to yield 4,6-dimethoxy-2-methylsulfonylpyrimidine with a reported yield of 95%.[8]
This intermediate is then used in subsequent reactions to produce herbicides like bispyribac-sodium.[8]
This compound
While direct synthesis data for a wide range of commercial herbicides using this compound is less prevalent in the provided search results compared to ADMP, this functional group offers a versatile handle for creating diverse chemical libraries for screening potential new herbicidal agents. The carboxylic acid or its activated derivatives (e.g., acid chlorides, esters) can be reacted with various amines or alcohols to generate a wide range of pyrimidine-containing compounds.
Data Summary
Table 1: Comparison of Key Pyrimidine Intermediates in Herbicide Synthesis
| Intermediate | Key Herbicide Classes | Representative Herbicides | Typical Subsequent Reactant | Reported Yields of Intermediates/Products |
| 2-Amino-4,6-dihydroxypyrimidine | Precursor | (Precursor to ADMP) | Methylating agents | - |
| 2-Amino-4,6-dimethoxypyrimidine (ADMP) | Sulfonylureas | Bensulfuron-methyl, Nicosulfuron, Pyrazosulfuron-ethyl[5] | Sulfonyl isocyanates[10] | ADMP synthesis: up to 94.8%[6]; Bensulfuron-methyl synthesis: up to 98%[10] |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Pyrimidinyloxybenzoic acids | Bispyribac-sodium, Pyribenzoxim[8] | Salicylates and analogues[7] | Intermediate synthesis: up to 95%[8] |
| This compound | Pyridine or Pyrimidine Carboxylic Acids | Experimental/Novel Herbicides | Alcohols, Amines | - |
Visualizing Synthetic Pathways and Relationships
The following diagrams illustrate the synthetic relationships between these key intermediates and their progression to final herbicide products.
Caption: Synthetic pathways from precursors to key pyrimidine intermediates and final herbicide classes.
Caption: Logical relationship between herbicide classes and their primary pyrimidine intermediates.
Conclusion
The selection of a pyrimidine intermediate is a critical decision in the synthesis of herbicides, with significant implications for the efficiency of the manufacturing process and the characteristics of the final product. 2-Amino-4,6-dimethoxypyrimidine stands out as a highly versatile and widely used intermediate, particularly for the economically important sulfonylurea class of herbicides, with well-established and high-yielding synthetic routes. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is another crucial intermediate, enabling the synthesis of the pyrimidinyloxybenzoic acid herbicides.
While this compound is a more functionalized intermediate that offers potential for the development of novel herbicides through diverse derivatization, its application in current large-scale commercial herbicides appears less documented compared to ADMP. For researchers and developers, the choice between these intermediates will depend on the target herbicide class, desired novelty, and optimization of the synthetic pathway for yield and cost-effectiveness. The continued exploration of new synthetic methodologies for these intermediates will undoubtedly pave the way for the next generation of innovative and effective weed management solutions.
References
- 1. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. researchgate.net [researchgate.net]
- 7. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. CN103483274A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 11. SYNTHESIS OF ( 14 C 4 PYRIMIDINYL) BENSULFURON METHYL [hnxb.org.cn]
A Comparative Guide to the Synthesis of 4,6-Disubstituted Pyrimidines
For researchers, scientists, and professionals in drug development, the efficient synthesis of 4,6-disubstituted pyrimidines is of paramount importance, as this scaffold is a key component in a vast array of pharmacologically active compounds. This guide provides an objective comparison of two prominent synthetic methodologies: a multi-step synthesis commencing from diethyl malonate and the classical Pinner synthesis. The evaluation is based on reaction efficiency, conditions, and overall yield, supported by detailed experimental protocols to inform methodology selection.
Comparison of Synthetic Routes
Two major pathways for the synthesis of 4,6-disubstituted pyrimidines are outlined below. Route A involves a three-step sequence starting from diethyl malonate, proceeding through key intermediates, 4,6-dihydroxypyrimidine and 4,6-dichloropyrimidine. Route B is the Pinner synthesis, a direct condensation method.
| Parameter | Route A: From Diethyl Malonate | Route B: Pinner Synthesis |
| Starting Materials | Diethyl malonate, Formamide | 1,3-Dicarbonyl compound (e.g., Acetylacetone), Amidine or Urea |
| Key Intermediates | 4,6-Dihydroxypyrimidine, 4,6-Dichloropyrimidine | None (One-pot reaction) |
| Number of Steps | 3 | 1 |
| Typical Overall Yield | ~60-75% | ~85-90%[1] |
| Reaction Conditions | Step 1: 50-95°C; Step 2: Reflux (e.g., with POCl₃); Step 3: Varies (e.g., 100°C) | Varies (e.g., 52°C with catalyst or microwave irradiation)[1] |
| Reagents & Catalysts | Sodium methoxide, POCl₃, N,N-dimethylaniline, various nucleophiles | Acid catalyst (e.g., HCl) or base, or microwave with a catalyst[1] |
| Substrate Scope | Broad, allows for diverse substitutions at the 4 and 6 positions via nucleophilic substitution of the dichloro intermediate. | Generally good, but the substituents on the final pyrimidine are determined by the choice of the 1,3-dicarbonyl and amidine/urea starting materials. |
| Advantages | Versatility in introducing a wide range of functional groups at a late stage. Well-established and scalable procedures. | High overall yield in a single step, reducing reaction time and purification efforts. |
| Disadvantages | Multi-step process can be time-consuming and may lead to lower overall yields. Use of hazardous reagents like POCl₃. | The desired substitution pattern must be incorporated into the starting materials. May have limitations for certain functional groups. |
Experimental Protocols
Route A: Multi-step Synthesis from Diethyl Malonate
This route is a versatile and widely used method for preparing a variety of 4,6-disubstituted pyrimidines.
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
-
Procedure: In a suitable reaction vessel, sodium methoxide (3.3 molar equivalents) is suspended in methanol. Formamide (2.1 molar equivalents) is added, and the mixture is heated to approximately 50°C. Diethyl malonate (1 molar equivalent) is then added dropwise over a period of 60 minutes, during which the temperature is allowed to rise to around 65°C. The reaction mixture is then heated at reflux (approximately 95°C) for one hour. After cooling, water is added, and the solution is acidified with concentrated hydrochloric acid to a pH of 2-6 to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 4,6-dihydroxypyrimidine.
-
Yield: Approximately 85-91%.
Step 2: Synthesis of 4,6-Dichloropyrimidine
-
Procedure: 4,6-Dihydroxypyrimidine (1 molar equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added. The mixture is heated to reflux for 2-3 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The precipitated 4,6-dichloropyrimidine is collected by filtration, washed thoroughly with cold water, and dried.
-
Yield: Typically around 80-90%.
Step 3: Synthesis of 4,6-Disubstituted Pyrimidines (General Procedure)
-
Procedure: 4,6-Dichloropyrimidine (1 molar equivalent) is dissolved in a suitable solvent such as DMF. A nucleophile (e.g., an amine or a sodium salt of a phenol, 2.2 molar equivalents) and a base (e.g., diisopropylethylamine, 2.5 molar equivalents) are added. The reaction mixture is heated to 100°C and stirred until the reaction is complete (monitored by TLC or LCMS). After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 4,6-disubstituted pyrimidine.
-
Yield: Varies depending on the nucleophile, but generally in the range of 70-90%.
Route B: Pinner Synthesis
The Pinner synthesis offers a more direct approach to the pyrimidine core.
-
Procedure for 4,6-Dimethylpyrimidin-2(1H)-one: A mixture of acetylacetone (1 molar equivalent), urea (1.2 molar equivalents), and a catalytic amount of a solid acid catalyst (e.g., sulfamic acid) is subjected to microwave irradiation (300W) in a solvent-free condition for 2-5 minutes. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and triturated with cold water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to give the pure 4,6-dimethylpyrimidin-2(1H)-one.
-
Yield: Approximately 85%.
-
Note for 4,6-disubstituted pyrimidines (not 2-one): A similar condensation can be performed with an amidine hydrochloride instead of urea. For example, reacting acetylacetone with acetamidine hydrochloride in the presence of a base would yield 2,4,6-trimethylpyrimidine. A reported Pinner synthesis using urea and acetylacetone with hydrogen chloride as a catalyst in methanol at 52°C for 3 hours yielded 90.2% of the corresponding pyrimidine derivative[1].
Visualization of Synthetic Pathways
To better illustrate the workflows of the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the multi-step synthesis of 4,6-disubstituted pyrimidines (Route A).
Caption: Workflow for the one-pot Pinner synthesis of 4,6-disubstituted pyrimidines (Route B).
References
Comparative Efficacy of Herbicides Derived from 4,6-Dimethoxypyrimidine-2-carboxylic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of pyrimidine-based herbicides and their alternatives, supported by experimental data.
Herbicides derived from the 4,6-dimethoxypyrimidine-2-carboxylic acid scaffold represent a significant class of compounds in modern agriculture, primarily targeting essential amino acid biosynthesis in weeds. This guide provides a detailed comparison of the efficacy of these herbicides with other widely used alternatives, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Herbicides Derived from this compound
This class of herbicides predominantly functions by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids. A notable exception is the newer herbicide tetflupyrolimet, which introduces a novel mode of action by inhibiting dihydroorotate dehydrogenase (DHODH).
Key Herbicides Profiled:
-
Bispyribac-sodium: A post-emergence herbicide effective against a broad spectrum of weeds in rice cultivation.[1][2][3]
-
Pyrithiobac-sodium: A selective, post-emergence herbicide primarily used for broadleaf weed control in cotton.[4][5]
-
Pyribambenz-propyl: A post-emergence herbicide used for controlling grass and broadleaf weeds in rape fields.[6]
-
Tetflupyrolimet: A novel herbicide that controls grass weeds by inhibiting pyrimidine biosynthesis, representing the first new herbicide mode of action in over three decades.[7][8][9]
Alternative Herbicides for Comparison
To provide a comprehensive performance benchmark, this guide includes a comparison with herbicides from different chemical classes and with distinct modes of action:
-
Glyphosate: A broad-spectrum, non-selective herbicide that inhibits the EPSP synthase enzyme.[10]
-
2,4-D (2,4-Dichlorophenoxyacetic acid): A selective, systemic herbicide that mimics the plant growth hormone auxin, leading to uncontrolled growth and death of broadleaf weeds.[11][12][13]
-
Atrazine: A selective herbicide used to control broadleaf and grassy weeds, primarily in corn and sugarcane, by inhibiting photosynthesis.[14]
Quantitative Efficacy Comparison
The following tables summarize the efficacy of the selected herbicides against various weed species. Efficacy is presented as ED50 (Effective Dose required to control 50% of the weed population) or as percentage control at a given application rate.
Table 1: Efficacy of this compound Derived Herbicides
| Herbicide | Target Weed | Efficacy (ED50 or % Control) | Application Rate (g a.i./ha) | Reference |
| Bispyribac-sodium | Echinochloa crus-galli (Barnyardgrass) | >90% control | 25 | [15] |
| Cyperus iria (Rice flatsedge) | Significant reduction | 20-30 | [15] | |
| Monochoria vaginalis | High control | 150 (product) | [3] | |
| Pyrithiobac-sodium | Solanum nigrum (Black Nightshade) | 81% control | 68 | [4] |
| Abutilon theophrasti (Velvetleaf) | 88% control | 102 | [4] | |
| Broadleaf weeds | Effective control | 62.5 | ||
| Pyribambenz-propyl | Alopecurus aequalis | Good control | Not Specified | [6] |
| Tetflupyrolimet | Grass Weeds | >90% control | Not Specified | [8] |
| Echinochloa oryzicola (Early Barnyardgrass) | Season-long control | Not Specified | [9] | |
| Digitaria insularis (Sourgrass) | Visual control | Not Specified | [9] |
Table 2: Efficacy of Alternative Herbicides
| Herbicide | Target Weed | Efficacy (ED50 or % Control) | Application Rate (g a.e./ha) | Reference |
| Glyphosate | Alopecurus myosuroides | GR50: 16.05 - 66.34 | g a.i./ha | [16] |
| Redroot pigweed | GR90: 353 (at 10 cm height) | g a.e./ha | [17] | |
| Common lamb's-quarters | GR90: 621 (at 10 cm height) | g a.e./ha | [17] | |
| 2,4-D | Broadleaf Weeds | Effective control | Varies by formulation | [11][12] |
| Atrazine | Velvetleaf | ED95: 430 - 520 (in mixture) | g a.i./ha | [18] |
| Common ragweed | ED95: 430 - 520 (in mixture) | g a.i./ha | [18] | |
| Redroot pigweed | ED95: 1231 (in mixture) | g a.i./ha | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are generalized protocols for greenhouse and field trials.
Greenhouse Herbicide Efficacy Protocol
This protocol outlines a standardized method for assessing herbicide efficacy in a controlled environment.
-
Seed Germination and Plant Growth:
-
Weed seeds are sown in pots (e.g., 10 cm diameter) filled with a standardized potting mix.[19]
-
Pots are maintained in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16h light).
-
Seedlings are grown to a specific growth stage (e.g., 2-3 leaf stage) before herbicide application.
-
-
Herbicide Application:
-
Herbicides are applied using a precision bench sprayer or laboratory track sprayer to ensure uniform coverage.[19]
-
A range of herbicide doses is applied to determine the dose-response relationship and calculate ED50 values.
-
An untreated control group is included for comparison.
-
-
Data Collection and Analysis:
-
Visual assessments of weed control are conducted at set intervals (e.g., 7, 14, and 21 days after treatment) using a percentage scale (0% = no control, 100% = complete death).[4]
-
Plant biomass (fresh or dry weight) is measured at the end of the experiment.
-
Data are subjected to statistical analysis (e.g., ANOVA, regression analysis) to determine significant differences and calculate ED50 values.[6]
-
Field Herbicide Efficacy Protocol
This protocol describes the methodology for evaluating herbicide performance under real-world agricultural conditions.
-
Trial Site Selection and Plot Establishment:
-
Select a field with a natural and uniform infestation of the target weed species.
-
Establish experimental plots of a standardized size in a randomized complete block design with multiple replications.[20]
-
Include untreated (weedy check) and weed-free (hand-weeded) control plots for comparison.
-
-
Herbicide Application:
-
Apply herbicides at specific crop and weed growth stages using calibrated field sprayers.
-
Test a range of application rates, including the proposed label rate and multiples of it, to assess efficacy and crop safety.
-
-
Data Collection and Analysis:
-
Assess weed control visually at multiple time points after application.
-
Measure weed density and biomass by collecting samples from quadrats within each plot.
-
Assess crop phytotoxicity by visually rating any signs of injury.
-
Harvest the crop at maturity to determine the impact of weed control on yield.
-
Analyze the data using appropriate statistical methods to compare the performance of different herbicide treatments.
-
Signaling Pathways and Mechanisms of Action
Understanding the biochemical pathways targeted by these herbicides is fundamental for their effective use and for the development of new herbicidal compounds.
Acetolactate Synthase (ALS) Inhibition
Herbicides such as bispyribac-sodium and pyrithiobac-sodium inhibit the ALS enzyme, which is the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[21][22] This inhibition leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant death.[21]
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by herbicides.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Tetflupyrolimet represents a novel class of herbicides that inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][9] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[23] Inhibition of DHODH disrupts this process, leading to arrested plant growth.
Caption: Inhibition of the Dihydroorotate Dehydrogenase (DHODH) pathway.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting herbicide efficacy trials, from initial planning to final data analysis.
Caption: Generalized workflow for herbicide efficacy trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]
- 3. banglajol.info [banglajol.info]
- 4. benchchem.com [benchchem.com]
- 5. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hracglobal.com [hracglobal.com]
- 7. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 8. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 9. naicc.org [naicc.org]
- 10. utia.tennessee.edu [utia.tennessee.edu]
- 11. wsdot.wa.gov [wsdot.wa.gov]
- 12. epa.gov [epa.gov]
- 13. 2,4-D Fact Sheet [npic.orst.edu]
- 14. Atrazine Fact Sheet [npic.orst.edu]
- 15. isws.org.in [isws.org.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. How we test for herbicide resistance | Plantalyt GmbH [plantalyt.de]
- 20. benchchem.com [benchchem.com]
- 21. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 22. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 23. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Analysis of the Bioactivity of 4,6-Dimethoxypyrimidine-2-carboxylic Acid and its Amino Analogue, 2-Amino-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a variety of synthetic drugs. The functionalization of the pyrimidine ring plays a crucial role in defining the pharmacological profile of these compounds. This guide provides a comparative overview of the potential biological activities of 4,6-dimethoxypyrimidine-2-carboxylic acid and its amino derivative, 2-amino-4,6-dimethoxypyrimidine. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this analysis is built upon the established biological activities of structurally related pyrimidine derivatives, offering insights into their potential therapeutic applications.
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] The nature of the substituent at the 2-position of the pyrimidine ring can significantly influence the molecule's interaction with biological targets.
Anticipated Biological Activities
Cytotoxic Activity
On the other hand, the amino group is a key pharmacophoric feature in many kinase inhibitors and other anticancer agents, where it often forms critical hydrogen bonds within the active site of target proteins.[6] Therefore, 2-amino-4,6-dimethoxypyrimidine could potentially exhibit significant cytotoxic activity. Studies on various 2-aminopyrimidine derivatives have demonstrated potent inhibitory effects on cancer cell proliferation.[4]
Antimicrobial Activity
The pyrimidine nucleus is also a common feature in antimicrobial agents. The substitution pattern on the pyrimidine ring can modulate the antimicrobial spectrum and potency. While direct antimicrobial data on this compound is scarce, various carboxylic acid-containing heterocyclic compounds have been explored for their antibacterial and antifungal properties.
The amino derivative, 2-amino-4,6-dimethoxypyrimidine, and its related structures have been investigated for antimicrobial activities. For instance, derivatives of 2-aminopyrimidine have been shown to possess activity against various bacterial and fungal strains.[7][8][9] The presence of the amino group can be critical for interactions with microbial enzymes or other cellular components.
Quantitative Data on Related Pyrimidine Derivatives
To provide a tangible comparison, the following table summarizes the cytotoxic and antimicrobial activities of various substituted pyrimidine derivatives, illustrating the impact of different functional groups on their biological activity.
| Compound Class | Specific Derivative | Biological Activity | Cell Line/Organism | IC50 / Inhibition | Reference |
| Fused Pyrimidines | 3-amino-4-imino-5-(thiophen-2-yl)-chromeno[2,3-d]pyrimidin-6-one | Cytotoxicity | MCF-7 (Breast Cancer) | 1.61 µM | [4] |
| 3-amino-4-imino-5-(thiophen-2-yl)-chromeno[2,3-d]pyrimidin-6-one | Cytotoxicity | A549 (Lung Cancer) | 2.02 µM | [4] | |
| 3-amino-4-imino-5-(thiophen-2-yl)-chromeno[2,3-d]pyrimidin-6-one | Cytotoxicity | HepG2 (Liver Cancer) | 1.75 µM | [4] | |
| Thieno[2,3-d]pyrimidines | Compound l (a thieno[2,3-d]pyrimidin-4-amine derivative) | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 µM | [10] |
| Pyrido[2,3-d]pyrimidines | Derivative 2d | Cytotoxicity | A549 (Lung Cancer) | Strongest cytotoxic effects at 50 µM | [5] |
| 2-Aminopyrimidines | 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Inhibition | Mouse Peritoneal Cells | 2 µM | [11] |
| Metal-Organic Frameworks | Zn-MOF with 4,6-diamino-2-pyrimidinethiol | Antibacterial | S. aureus (Clinical Isolate) | MIC: 125 µg/mL | [7] |
| Zn-MOF with 4,6-diamino-2-pyrimidinethiol | Antibacterial | P. aeruginosa (Clinical Isolate) | MIC: 125 µg/mL | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.[1][5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and 2-amino-4,6-dimethoxypyrimidine) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (20 µL of 5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][12]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: General experimental workflows for cytotoxicity and antimicrobial assays.
Conclusion
While a direct, head-to-head comparison of the biological activity of this compound and 2-amino-4,6-dimethoxypyrimidine is not available in the current literature, the extensive research on related pyrimidine derivatives provides a strong foundation for predicting their potential activities. Both compounds, by virtue of their pyrimidine core, are candidates for possessing cytotoxic and antimicrobial properties. The presence of a carboxylic acid group in the former and an amino group in the latter suggests potentially different mechanisms of action and target interactions. The amino derivative, in particular, aligns with a well-established pharmacophore for various biological targets. Further experimental investigation is warranted to fully elucidate and compare the biological profiles of these two specific compounds. The provided experimental protocols offer a standardized approach for such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. informativejournals.com [informativejournals.com]
Cost-benefit analysis of different 4,6-Dimethoxypyrimidine-2-carboxylic acid synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4,6-Dimethoxypyrimidine-2-carboxylic acid is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this molecule: the hydrolysis of 2-cyano-4,6-dimethoxypyrimidine and the carboxylation of a 2-metallo-4,6-dimethoxypyrimidine intermediate.
At a Glance: Comparison of Synthesis Methods
| Feature | Method 1: Hydrolysis of 2-Cyano-4,6-dimethoxypyrimidine | Method 2: Carboxylation of 2-Metallo-4,6-dimethoxypyrimidine |
| Starting Materials | 4,6-Dichloro-2-(methylthio)pyrimidine, Sodium Methoxide, m-CPBA, KCN | 2-Halo-4,6-dimethoxypyrimidine, Magnesium or Organolithium reagent, CO₂ |
| Key Transformations | 1. Methoxylation2. Oxidation3. Cyanation4. Hydrolysis | 1. Formation of Organometallic Reagent2. Carboxylation |
| Reported Yield | Precursor synthesis: 83% for the nitrile. Hydrolysis yield is substrate-dependent. | Yields for similar Grignard carboxylation reactions can be moderate to high. |
| Estimated Cost per Gram | Moderate to High (dependent on multi-step process and reagents) | Moderate (dependent on the cost of the halo-pyrimidine and organometallic reagents) |
| Primary Advantages | Well-established reactions for precursor synthesis. | Potentially shorter synthetic route. |
| Primary Disadvantages | Multi-step synthesis; use of toxic cyanide. | Requires anhydrous conditions; formation of the organometallic intermediate can be challenging for heterocyclic systems. |
| Safety Concerns | Use of toxic potassium cyanide; handling of an oxidizing agent (m-CPBA). | Handling of pyrophoric organometallic reagents (Grignard or organolithium). |
Method 1: Hydrolysis of 2-Cyano-4,6-dimethoxypyrimidine
This method involves a multi-step synthesis of the nitrile precursor followed by its hydrolysis to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
This step involves the displacement of the chloro groups of 4,6-dichloro-2-(methylthio)pyrimidine with methoxide ions.
Step 2: Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
The methylthio group is oxidized to a methylsulfonyl group, which is a better leaving group for the subsequent cyanation step.
Step 3: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
The methylsulfonyl group is displaced by a cyanide ion. A published procedure reports a yield of 83% for this step.[1]
To a solution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in a suitable solvent such as acetonitrile, potassium cyanide is added. The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to afford the crude nitrile, which can be purified by chromatography.
Step 4: Hydrolysis to this compound
The nitrile is hydrolyzed under acidic or basic conditions.[2][3]
-
Acidic Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Basic Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The resulting carboxylate salt is then neutralized with a strong acid to yield the carboxylic acid.[4][5]
A specific protocol for a similar compound, 5-hydroxy pyrimidine-2-carboxylic acid, involves dissolving the cyanopyrimidine derivative in water and adding a strong base like potassium hydroxide, followed by heating. After cooling, the pH is adjusted with a strong acid to precipitate the carboxylic acid.[4]
Workflow Diagram
Method 2: Carboxylation of 2-Metallo-4,6-dimethoxypyrimidine
This approach involves the formation of an organometallic intermediate at the 2-position of the pyrimidine ring, followed by its reaction with carbon dioxide.
Experimental Protocol
Step 1: Preparation of 2-Halo-4,6-dimethoxypyrimidine
A suitable starting material would be 2-chloro- or 2-bromo-4,6-dimethoxypyrimidine.
Step 2: Formation of the Organometallic Reagent
-
Grignard Reagent: The 2-halopyrimidine is reacted with magnesium turnings in an anhydrous ether solvent, such as THF or diethyl ether, to form the Grignard reagent.
-
Organolithium Reagent: Alternatively, the 2-halopyrimidine can be treated with a strong organolithium base, such as n-butyllithium, at low temperatures in an anhydrous ether solvent to undergo lithium-halogen exchange.
Step 3: Carboxylation
The freshly prepared organometallic reagent is then reacted with a source of carbon dioxide, typically by pouring the solution over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution.[6]
The Grignard or organolithium reagent of 4,6-dimethoxypyrimidine is prepared under an inert atmosphere. The solution is then added to an excess of crushed dry ice with vigorous stirring. After the reaction is complete, the mixture is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate and liberate the carboxylic acid. The product is then extracted with an organic solvent, dried, and purified.
Workflow Diagram
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of starting materials and reagents but also factors such as the number of synthetic steps, reaction yields, purification costs, and safety and environmental considerations.
-
Method 1 (Hydrolysis): This route involves a greater number of steps, which can lead to a lower overall yield and increased labor and solvent costs. The use of potassium cyanide is a significant safety concern and requires appropriate handling and disposal procedures, adding to the overall cost. However, the reactions involved are generally well-understood and may be more amenable to scale-up.
-
Method 2 (Carboxylation): This pathway is potentially shorter, which could lead to a higher overall yield and reduced costs. However, it requires strict anhydrous conditions and the handling of pyrophoric organometallic reagents, which poses safety challenges. The cost and availability of the starting 2-halo-4,6-dimethoxypyrimidine will also be a key factor. For heterocyclic systems, the formation of the organometallic intermediate can sometimes be low-yielding, which would negatively impact the cost-effectiveness.
Conclusion
The choice between these two synthetic routes will depend on the specific needs and capabilities of the laboratory or manufacturing facility. For smaller-scale synthesis where a multi-step procedure is manageable and the necessary precautions for handling cyanide can be implemented, the hydrolysis of 2-cyano-4,6-dimethoxypyrimidine offers a viable route with a well-defined precursor synthesis. For situations where a shorter synthesis is a priority and the expertise and equipment for handling air- and moisture-sensitive reagents are available, the carboxylation of a 2-metallo-4,6-dimethoxypyrimidine presents an attractive alternative, provided the organometallic intermediate can be generated efficiently. Further process optimization would be necessary to determine the most cost-effective and scalable method for large-scale production.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Spectroscopic Comparison of 4,6-Dimethoxypyrimidine-2-carboxylic Acid and Its Precursors
This guide provides a detailed spectroscopic analysis of 4,6-dimethoxypyrimidine-2-carboxylic acid and its potential synthetic precursors. By comparing their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively monitor reaction progress, verify structures, and assess the purity of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its common precursors. Due to the limited availability of direct experimental spectra for the primary compound in public databases, predicted values based on established chemical principles and data from analogous structures are included for comparison.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | ![]() | Predicted: - ~10-13 (s, 1H, -COOH)- ~6.0-6.5 (s, 1H, Ar-H)- ~4.0 (s, 6H, -OCH₃) | Predicted: - ~172 (C=O)- ~165 (C-O)- ~160 (C-N)- ~90 (Ar-C-H)- ~55 (-OCH₃) | Predicted: - 3300-2500 (broad, O-H)- ~1730 (s, C=O)- ~1600, ~1550 (C=N, C=C)- ~1250 (C-O) | 184.15 (M⁺)[1][2] |
| 4,6-Dihydroxy-2-methylpyrimidine | ![]() | (DMSO-d₆):- ~11.0 (br s, 2H, -OH)- ~5.0 (s, 1H, Ar-H)- ~2.1 (s, 3H, -CH₃)[3] | Data not readily available. | - 3100-2800 (O-H)- ~1670 (C=O)- ~1600 (C=C)[4] | 126.11 (M⁺)[3] |
| 2-Amino-4,6-dimethoxypyrimidine | ![]() | (CDCl₃):- ~5.3 (s, 1H, Ar-H)- ~5.0 (br s, 2H, -NH₂)- ~3.9 (s, 6H, -OCH₃)[5][6] | (CDCl₃):- 171.1- 163.0- 81.6- 53.6[6] | - 3400, 3300 (N-H)- 2950 (C-H)- 1630 (C=N)- 1580 (C=C)[7] | 155.15 (M⁺)[6] |
| 2-Chloro-4,6-dimethoxypyrimidine | ![]() | (CDCl₃):- ~6.2 (s, 1H, Ar-H)- ~4.0 (s, 6H, -OCH₃)[8] | Data not readily available. | Data not readily available. | 174.58 (M⁺)[9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
¹H NMR Acquisition: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard parameters, typically with a 90° pulse and a sufficient relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, no special sample preparation is needed for solids or liquids. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the sample directly onto the ATR crystal.
-
IR Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal, which will be automatically subtracted from the sample spectrum. Collect the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹. Key absorptions for carboxylic acids include a very broad O-H stretch (3300-2500 cm⁻¹) and a strong C=O stretch (1760-1690 cm⁻¹).[10][11]
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition (ESI): For Electrospray Ionization (ESI), the sample solution is infused into the mass spectrometer. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve maximum ion intensity for the molecule of interest. Spectra are typically acquired in both positive and negative ion modes to determine the most effective ionization method. The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any characteristic fragments.
Visualizations
Synthetic Pathway
The following diagram illustrates a potential synthetic route from precursors to the target molecule, this compound. The pathway highlights the key chemical transformations.
Caption: A logical diagram of potential synthetic routes.
Experimental Workflow
This diagram outlines the standard workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: A standard workflow for spectroscopic analysis.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dihydroxy-2-methylpyrimidine(40497-30-1) IR2 spectrum [chemicalbook.com]
- 5. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2 [sigmaaldrich.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
Purity Analysis of Commercially Available 4,6-Dimethoxypyrimidine-2-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative purity analysis of commercially available 4,6-Dimethoxypyrimidine-2-carboxylic acid, a key building block in the synthesis of various biologically active molecules. The following sections detail the experimental protocols used for purity assessment and present a comparative summary of results for products from three representative suppliers.
Comparative Purity Analysis
The purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 98.5% | 99.2% | 97.8% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Major Impurity (by LC-MS) | 2-Amino-4,6-dimethoxypyrimidine | Unidentified (m/z 201.07) | 4,6-Dihydroxypyrimidine-2-carboxylic acid |
| Moisture Content (Karl Fischer) | 0.2% | 0.1% | 0.5% |
Experimental Workflow
The overall workflow for the purity analysis of this compound is depicted in the following diagram.
Figure 1. Experimental workflow for the purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Approximately 5 mg of the sample was dissolved in 0.75 mL of DMSO-d₆.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive and negative.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Samples were diluted to 100 µg/mL with the initial mobile phase conditions.
Discussion of Potential Impurities
The synthesis of 4,6-dimethoxypyrimidine derivatives can involve several steps where impurities may be introduced. For instance, the synthesis of the related compound 2-amino-4,6-dimethoxypyrimidine often starts from guanidine and a malonic ester derivative.[1] Incomplete reactions or side reactions during the synthesis of the carboxylic acid precursor could lead to the presence of starting materials or byproducts in the final product. One potential synthetic route to pyrimidine carboxylic acids involves the oxidation of a corresponding methyl or hydroxymethyl group, and incomplete oxidation could be a source of impurities. Another possibility is the hydrolysis of a nitrile or ester precursor, where the starting material could remain as an impurity. The identification of 2-amino-4,6-dimethoxypyrimidine and 4,6-dihydroxypyrimidine-2-carboxylic acid as impurities in some samples suggests that different synthetic routes or purification methods are employed by the various suppliers.[1][2]
Conclusion
This comparative guide highlights the importance of rigorous analytical testing for commercially available fine chemicals. While all tested suppliers provided this compound that conformed to the expected structure, variations in purity and impurity profiles were observed. For applications sensitive to specific impurities, it is recommended that researchers perform their own quality control analysis. The experimental protocols detailed herein provide a robust framework for such an evaluation.
References
Validating the Structure of Synthesized 4,6-Dimethoxypyrimidine-2-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for validating the structure of 4,6-Dimethoxypyrimidine-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. We will compare a comprehensive spectroscopic approach with a classical method combining basic spectroscopy and qualitative chemical tests.
The successful synthesis of a target compound requires rigorous structural verification to ensure that the obtained product has the correct atomic connectivity and functional groups. In the case of this compound (Molecular Formula: C₇H₈N₂O₄, Molecular Weight: 184.15 g/mol ), the key structural features to confirm are the pyrimidine ring, the two methoxy groups at positions 4 and 6, and the carboxylic acid group at position 2.
This guide details two approaches to this validation:
-
Method A: Comprehensive Spectroscopic Analysis. This modern, robust method utilizes a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to provide a detailed and unambiguous structural elucidation.
-
Method B: Classical Analysis. This approach combines foundational spectroscopic analysis (FTIR) with traditional qualitative chemical tests to confirm the presence of key functional groups. While less detailed than Method A, it can serve as a preliminary or confirmatory tool.
Results and Discussion
A comparative summary of the expected data from both analytical approaches is presented below. This data is based on established principles of organic spectroscopy and typical values for the functional groups and structural motifs present in this compound.
Data Presentation: Spectroscopic and Analytical Findings
| Analytical Technique | Method A: Comprehensive Spectroscopic Analysis (Expected Results) | Method B: Classical Analysis (Expected Results) |
| ¹H NMR | - δ ~ 6.15 ppm (s, 1H, H-5 of pyrimidine ring)- δ ~ 4.05 ppm (s, 6H, two OCH₃ groups)- δ ~ 13.0 ppm (br s, 1H, COOH) | Not typically performed in this classical approach. |
| ¹³C NMR | - δ ~ 172.0 ppm (C=O, carboxylic acid)- δ ~ 165.0 ppm (C-2 of pyrimidine ring)- δ ~ 171.9 ppm (C-4 and C-6 of pyrimidine ring)- δ ~ 86.0 ppm (C-5 of pyrimidine ring)- δ ~ 55.0 ppm (OCH₃) | Not typically performed in this classical approach. |
| FTIR (cm⁻¹) | - 3300-2500 (broad, O-H stretch of carboxylic acid)- ~1710 (strong, C=O stretch of carboxylic acid)- ~1580, ~1460 (C=N and C=C stretching of pyrimidine ring)- ~1250 (C-O stretch of methoxy groups) | - 3300-2500 (broad, O-H stretch of carboxylic acid)- ~1710 (strong, C=O stretch of carboxylic acid)- Other peaks would be present but primary focus is on functional group confirmation. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 184.15- Key Fragments: m/z = 169 ([M-CH₃]⁺), m/z = 139 ([M-COOH]⁺) | Not performed in this classical approach. |
| Qualitative Tests | Not performed. | - Sodium Bicarbonate Test: Effervescence (CO₂ evolution) indicates the presence of a carboxylic acid.- Litmus Test: Blue litmus paper turns red, indicating acidic nature. |
Comparison of Methods:
Method A provides a far more detailed and definitive structural confirmation. ¹H and ¹³C NMR spectroscopy map out the complete carbon-hydrogen framework of the molecule, confirming the connectivity of all atoms. Mass spectrometry verifies the molecular weight and provides fragmentation patterns consistent with the proposed structure.
Method B, while simpler and less instrument-intensive, only confirms the presence of the carboxylic acid functional group. It does not provide information about the pyrimidine ring or the methoxy groups, nor does it confirm the overall connectivity. Therefore, Method B is best suited for preliminary screening or as a complementary technique, while Method A is the gold standard for complete structural validation.
Experimental Protocols
Method A: Comprehensive Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Obtain a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire the spectrum on the same instrument. Obtain a proton-decoupled carbon spectrum.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use Electron Ionization (EI) to generate fragments.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Method B: Classical Analysis
-
FTIR Spectroscopy:
-
Follow the protocol as described in Method A.
-
-
Sodium Bicarbonate Test:
-
Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., ethanol or water).
-
Add a few drops of a saturated sodium bicarbonate solution.
-
Observe for the evolution of gas (effervescence).
-
-
Litmus Test:
-
Dissolve a small amount of the compound in water or a suitable solvent.
-
Dip a strip of blue litmus paper into the solution.
-
Observe any color change.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation (Method A) of synthesized this compound.
Caption: Workflow for the comprehensive structural validation of this compound.
Conclusion
The validation of a synthesized compound's structure is a non-negotiable step in chemical research. While classical methods can provide preliminary indications of the presence of certain functional groups, a comprehensive approach utilizing a suite of modern spectroscopic techniques is essential for unambiguous structure determination. For this compound, the combined application of NMR, FTIR, and Mass Spectrometry provides a robust and reliable method to confirm its identity, ensuring the integrity of subsequent research and development activities.
A Comparative Guide to Modern Synthesis of Pyrimidine Carboxylic Acids
The pyrimidine ring, a fundamental scaffold in numerous pharmaceuticals and biologically active compounds, has driven continuous innovation in its synthesis. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to pyrimidine carboxylic acids—key intermediates for further functionalization—is a critical decision influenced by factors such as yield, reaction time, substrate scope, and environmental impact. This guide provides an objective comparison of a classical approach with two novel, high-performance methods, supported by experimental data and detailed protocols.
At a Glance: Comparing Synthesis Methods
The following table summarizes the key performance indicators for the three benchmarked synthetic strategies.
| Method | Key Features | Typical Yield | Reaction Time | Temperature | Catalyst |
| Classical: Biginelli Reaction | A well-established, one-pot, three-component reaction. | 75-95% | 2 - 4 hours | Reflux (e.g., ~78 °C in Ethanol) | Acid (e.g., HCl) |
| Modern 1: Via Amidinium Salts | High-yielding, direct synthesis of 2-substituted pyrimidine-5-carboxylic esters. | 60-94% | 1 hour | 100 °C | None (stoichiometric reagents) |
| Modern 2: Mn-Catalyzed Multicomponent | Sustainable approach using alcohols as building blocks with high atom economy. | Up to 93% | 24 hours | 135 °C | Manganese Pincer Complex |
In-Depth Analysis and Protocols
This section provides a detailed examination of each method, including their underlying chemical principles and step-by-step experimental protocols.
Classical Method: The Biginelli Reaction
The Biginelli reaction, first reported in 1891, is a cornerstone of pyrimidine synthesis. It is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea). While the original reaction produces dihydropyrimidines, subsequent oxidation can yield the aromatic pyrimidine core. Its enduring appeal lies in its simplicity and the use of readily available starting materials.
Experimental Protocol: Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1]
-
Reaction Setup: A mixture of ethyl acetoacetate (0.1 mol), 4-hydroxybenzaldehyde (0.1 mol), and urea (0.1 mol) is prepared in 50 mL of ethanol.
-
Catalysis: A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
Reaction: The mixture is heated to reflux for 2 hours.
-
Isolation: Upon cooling, the product precipitates from the solution. The solid is collected by filtration, washed, and can be further purified by recrystallization.
Discussion: The Biginelli reaction is a robust and cost-effective method. However, it can have limitations in terms of substrate scope and often requires a subsequent oxidation step to achieve the desired aromatic pyrimidine carboxylic acid, which can add to the overall step count and reduce the total yield.
Modern Method 1: Synthesis via Amidinium Salts
A significant advancement in the synthesis of pyrimidine-5-carboxylic esters was developed by Zhichkin, Fairfax, and Eisenbeis.[2] This method offers a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, which are valuable for further derivatization in drug discovery programs.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [2]
-
Reagent Preparation: The key reagent, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared beforehand by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.
-
Reaction Setup: To a solution of the sodium salt (1.0 equivalent) in anhydrous dimethylformamide (DMF), the desired amidinium salt (1.1 equivalents) is added.
-
Reaction: The reaction mixture is heated to 100 °C for 1 hour.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.
Discussion: This method is highly efficient for accessing 2-substituted pyrimidine-5-carboxylic esters with moderate to excellent yields.[2] It avoids the need for an oxidation step and provides a direct route to this important class of compounds. The primary consideration is the preparation of the key propen-1-ol salt.
Modern Method 2: Manganese-Catalyzed Multicomponent Synthesis from Alcohols
Reflecting the increasing demand for sustainable chemistry, Deibl and Kempe developed a manganese-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[3][4] This "borrowing hydrogen" methodology forms C-C and C-N bonds with the liberation of water and hydrogen gas as the only byproducts, showcasing high atom economy.
Experimental Protocol: General Procedure for the Manganese-Catalyzed Synthesis of Pyrimidines [3]
-
Catalyst System: A manganese pincer complex is used as the catalyst.
-
Reaction Setup: In a glovebox, the manganese catalyst, a base (e.g., KOtBu), the amidine, and the alcohol substrates are combined in a suitable solvent (e.g., 1,4-dioxane).
-
Reaction: The reaction vessel is sealed and heated at 135 °C for 24 hours.
-
Isolation and Purification: After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired pyrimidine product.
Discussion: This method represents a significant step towards greener pyrimidine synthesis by utilizing readily available alcohols as feedstock.[3] The ability to use up to three different alcohols allows for the construction of complex and diversely substituted pyrimidines in a single step. The main considerations are the synthesis of the manganese catalyst and the relatively longer reaction times compared to the other methods.
Visualizing the Synthetic Pathways
To further clarify the relationships and workflows of these synthetic methods, the following diagrams are provided.
Caption: General workflow from starting materials to product.
Caption: Comparison of classical and modern synthesis methods.
References
- 1. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Manganese-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols and Amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.kaust.edu.sa]
Comparative Study of Catalysts for the Synthesis of 4,6-Dimethoxypyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,6-dimethoxypyrimidine-2-carboxylic acid, a key building block in the development of various pharmaceuticals, often involves a multi-step process where the choice of catalyst plays a critical role in determining the efficiency, yield, and environmental impact of the reaction. This guide provides a comparative analysis of catalytic methods for the key steps involved in the synthesis of this target molecule, supported by experimental data from the literature.
Summary of Synthetic Approach
A prevalent and effective route to this compound involves the synthesis of a 2-cyano-4,6-dimethoxypyrimidine intermediate, followed by its hydrolysis. This pathway offers a reliable method for introducing the carboxylic acid functionality. The key catalytic steps in this process are the oxidation of a 2-methylthio precursor to a sulfone (a good leaving group) and the subsequent hydrolysis of the nitrile.
Comparison of Catalytic Performance
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Tungstate / Acetic Acid | 2-methylthiopyrimidine | Hydrogen Peroxide | Water | 50 - 80 | Not Specified | High | [1] |
| Alternative: Palladium(II) acetate | 2-bromo-4,6-dimethoxypyrimidine | Potassium Ferrocyanide | DMAC | 120 | 5 | Good to Excellent (general aryl bromides) | [2] |
| Alternative: Copper(I) iodide | 2-chloro-4,6-dimethoxypyrimidine | Cyanide Source | Not Specified | Room Temperature (for alkyl chlorides) | Not Specified | Good (general alkyl chlorides) | [3] |
Note: Data for palladium and copper-catalyzed cyanations are for general aryl halides and may require optimization for the specific substrate.
Experimental Protocols
Protocol 1: Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine via Tungstate Catalysis
This protocol describes the oxidation of 2-methylthiopyrimidine to the corresponding sulfone, which is a key intermediate for the synthesis of the 2-cyano derivative.
Materials:
-
2-methylthiopyrimidine
-
Sodium tungstate
-
Acetic acid
-
Hydrogen peroxide
-
Water
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, dissolve 2-methylthiopyrimidine in water.
-
Add a catalytic amount of sodium tungstate and acetic acid to the mixture. The molar ratio of 2-methylthiopyrimidine to oxidant to sodium tungstate to acetic acid is typically 1: (1.5-2.5): (0.8-1.2): (1.6-2.4)[1].
-
Heat the reaction mixture to a temperature between 50 and 80°C[1].
-
Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the sequential addition of saturated aqueous sodium sulfite solution and saturated aqueous sodium bicarbonate solution[1].
-
The resulting intermediate, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, can be isolated and purified for the next step.
Protocol 2: Synthesis of 2-cyano-4,6-dimethoxypyrimidine
This step involves the displacement of the methylsulfonyl group with a cyanide group.
Materials:
-
4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (from Protocol 1)
-
Sodium cyanide or Potassium cyanide
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the intermediate from Protocol 1 in a mixture of an organic solvent (such as acetonitrile) and water[1]. A typical volume ratio of the organic solvent to water is 2.5:1[1].
-
Add sodium cyanide or potassium cyanide to the reaction mixture. The molar ratio of cyanide to the starting 2-methylthiopyrimidine (from the previous step) is typically (1-1.3):1[1].
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, perform a standard aqueous work-up to isolate the 2-cyano-4,6-dimethoxypyrimidine product.
Protocol 3: Hydrolysis of 2-cyano-4,6-dimethoxypyrimidine to this compound
This protocol describes the final step of converting the nitrile to the carboxylic acid, which can be achieved through acid or base catalysis.
Acid-Catalyzed Hydrolysis:
Materials:
-
2-cyano-4,6-dimethoxypyrimidine
-
Hydrochloric acid or Sulfuric acid
-
Water
Procedure:
-
Suspend 2-cyano-4,6-dimethoxypyrimidine in an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux and maintain the temperature for several hours. The reaction time can range from 1 to 8 hours depending on the substrate and acid concentration[4].
-
Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.
-
Upon completion, cool the reaction mixture and isolate the this compound product, which may precipitate from the solution.
Base-Catalyzed Hydrolysis:
Materials:
-
2-cyano-4,6-dimethoxypyrimidine
-
Sodium hydroxide or Potassium hydroxide
-
Water
Procedure:
-
Heat a mixture of 2-cyano-4,6-dimethoxypyrimidine and an aqueous solution of a strong base (e.g., sodium hydroxide) under reflux.
-
After the hydrolysis is complete, the resulting product will be the carboxylate salt.
-
Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the this compound.
-
Isolate the product by filtration and purify as needed.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Plausible catalytic cycle for the tungstate-catalyzed oxidation of the 2-methylthio group.
References
- 1. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
The Green Shift in Pyrimidine Synthesis: A Comparative Guide to Environmental Impact
For decades, the synthesis of pyrimidines, fundamental building blocks of life and cornerstones of numerous pharmaceuticals, has relied on classical chemical routes. However, the growing urgency for sustainable practices in drug development and chemical manufacturing is driving a critical reassessment of these traditional methods. This guide offers a comprehensive comparison of the environmental impact of different pyrimidine synthesis routes, providing researchers, scientists, and drug development professionals with the data and insights needed to make more environmentally conscious decisions in their work.
This analysis moves beyond simple yield comparisons to evaluate the intrinsic efficiency and environmental footprint of classical versus modern synthetic strategies. We will delve into the mechanistic principles that underpin these reactions and present a quantitative assessment of their green credentials.
The Biological Blueprint: De Novo and Salvage Pathways
In nature, the synthesis of pyrimidines is a testament to efficiency. Organisms primarily utilize two elegant and highly regulated pathways: the de novo synthesis pathway and the salvage pathway.
The de novo pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[1] This energy-intensive process is tightly controlled to meet the cell's demand for nucleotides.[1] From an industrial perspective, mimicking this pathway through biocatalysis could offer a highly sustainable route, utilizing simple and abundant starting materials.
The salvage pathway is a recycling mechanism, converting free pyrimidine bases and nucleosides from the breakdown of DNA and RNA back into nucleotides.[2] This less energy-intensive route highlights nature's principle of atom economy and waste minimization.[2] While not a primary production method, the principles of the salvage pathway inspire the development of circular chemical processes.
Classical Chemical Synthesis: The Pinner Reaction
A long-standing method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of an amidine with a β-keto ester or a similar 1,3-dicarbonyl compound.[3] While effective in generating a range of pyrimidine derivatives, this route often necessitates the use of harsh reagents and organic solvents, contributing to a significant environmental burden.
Below is a representative workflow for a classical Pinner synthesis.
Figure 1: A simplified workflow for the traditional Pinner synthesis of a pyrimidine derivative.
Modern Approaches: The Rise of Green Chemistry
In response to the environmental shortcomings of classical methods, a new generation of pyrimidine synthesis routes has emerged, guided by the principles of green chemistry. These modern approaches prioritize efficiency, safety, and sustainability.
The Biginelli Reaction: A Multicomponent Powerhouse
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones, which can be readily converted to pyrimidines.[4][5] Its multicomponent nature inherently increases atom economy and reduces waste by combining multiple synthetic steps into a single operation.[6]
Microwave-Assisted, Solvent-Free Synthesis: A Greener Biginelli
Further enhancing the green credentials of the Biginelli reaction is the application of microwave irradiation and solvent-free conditions.[7] Microwave heating can dramatically reduce reaction times and energy consumption, while eliminating volatile organic solvents minimizes pollution and health hazards.[7]
Below is a typical workflow for a microwave-assisted, solvent-free Biginelli reaction.
Figure 2: Workflow for a modern, microwave-assisted, solvent-free Biginelli reaction.
Iridium-Catalyzed Multicomponent Synthesis: Innovation in Catalysis
A novel and highly sustainable approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols.[6][8] This method is particularly noteworthy as it utilizes readily available alcohols, which can be derived from biomass, and generates only hydrogen and water as byproducts, showcasing exceptional atom economy.[6][8]
Quantitative Comparison of Environmental Impact
To provide a clear and objective comparison, the following table summarizes key green chemistry metrics for the Pinner reaction, the microwave-assisted Biginelli reaction, and the iridium-catalyzed multicomponent synthesis.
| Metric | Pinner Reaction | Microwave-Assisted Biginelli Reaction | Iridium-Catalyzed Multicomponent Synthesis |
| Atom Economy | ~76% | ~93% | >95% |
| E-Factor (Environmental Factor) | >5 | <1 | <0.5 |
| Reaction Time | Several hours | Minutes | Several hours |
| Solvent Usage | High (e.g., Methanol) | None (Solvent-free) | Moderate (e.g., Toluene) |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) | Moderate to High (heating) |
| Reagent Toxicity/Hazard | Moderate to High | Low to Moderate | Moderate (catalyst) |
Note: The values for Atom Economy and E-Factor are calculated based on representative reactions and may vary depending on the specific substrates and conditions used.
Experimental Protocols
For a practical understanding of these synthetic routes, detailed experimental protocols for a classical Pinner synthesis and a modern microwave-assisted, solvent-free Biginelli reaction are provided below.
Protocol 1: Classical Pinner Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine[9]
Materials:
-
Urea (30 g, 0.5 mol)
-
Acetylacetone (53 g, 0.53 mol)
-
Methanol (200 mL)
-
40% Hydrogen chloride in methanol (68 g)
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine urea (30 g), acetylacetone (53 g), and methanol (200 mL).
-
Stir the mixture and heat to 52 °C.
-
Add 68 g of a 40% hydrogen chloride solution in methanol.
-
Maintain stirring and reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Isolate the precipitated solid by filtration.
-
Dry the solid to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.
-
Neutralize an aqueous solution of the hydrochloride salt with an alkali metal hydroxide (e.g., NaOH) to precipitate the final product.
-
Filter, wash, and dry the 2-hydroxy-4,6-dimethylpyrimidine.
Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Reaction[4]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
Procedure:
-
In a 100 mL beaker, place the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a microwave oven at 300 watts. The reaction progress should be monitored by TLC.
-
After completion of the reaction (typically a few minutes), add ice-cold water to the reaction mixture to precipitate the solid product.
-
Wash the solid thoroughly with water to remove any unreacted urea.
-
Filter the product and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Conclusion: A Clear Mandate for Greener Synthesis
The comparison of classical and modern pyrimidine synthesis routes reveals a clear trajectory towards more sustainable chemical practices. While traditional methods like the Pinner reaction have been instrumental in the history of chemistry, their environmental impact is significant. Modern multicomponent reactions, particularly when combined with green technologies like microwave synthesis and the use of benign catalysts, offer substantial improvements in atom economy, waste reduction, and energy efficiency.
The iridium-catalyzed synthesis from alcohols represents a frontier in sustainable chemistry, demonstrating the potential for creating complex molecules from renewable feedstocks with minimal waste. As the pharmaceutical and chemical industries continue to embrace green chemistry, the adoption of these modern, more environmentally friendly routes for pyrimidine synthesis will be crucial in building a more sustainable future.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4,6-Dimethoxypyrimidine-2-carboxylic acid
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4,6-Dimethoxypyrimidine-2-carboxylic acid. The information is compiled from safety data sheets of structurally similar compounds due to the absence of a specific SDS for the named chemical.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemically resistant, impervious gloves. | Nitrile rubber gloves are a suitable option. Inspect for integrity before each use. |
| Skin and Body Protection | Laboratory coat. | Long-sleeved and knee-length to prevent skin exposure.[1] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If dust or aerosols are generated, a NIOSH/MSHA-approved respirator should be worn.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is critical for ensuring a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A chemical fume hood is the preferred environment to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
2. Donning PPE:
-
Before handling the chemical, put on a lab coat.
-
Next, wear safety glasses or goggles.
-
Finally, put on chemically resistant gloves.
3. Chemical Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.[1]
-
Use appropriate tools, such as a spatula, for handling the solid material.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
4. Doffing PPE:
-
Remove gloves first, turning them inside out during removal.
-
Remove the lab coat.
-
Finally, remove eye protection.
-
Wash hands again after all PPE has been removed.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Unused or waste material should be treated as hazardous chemical waste.
2. Container Management:
-
Keep the chemical in its original, tightly closed container for disposal.[1]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
3. Disposal Procedure:
-
Dispose of the contents and container at an approved waste disposal plant.[1][2][3][4]
-
All disposal practices must be in accordance with federal, state, and local regulations.
-
It is recommended to use a licensed professional waste disposal service to ensure compliance.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




